molecular formula C15H30N2O B088730 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol CAS No. 14712-23-3

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Cat. No.: B088730
CAS No.: 14712-23-3
M. Wt: 254.41 g/mol
InChI Key: KTRJPKYFFZFQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CAS 14712-23-3) is a synthetic organic compound with the molecular formula C15H30N2O . This piperidine derivative serves as a versatile chemical building block in organic synthesis and pharmaceutical research . Piperidine rings are one of the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . As a bifunctional molecule featuring both piperidine and ethanol moieties, it provides researchers with multiple sites for chemical modification and structure-activity relationship (SAR) studies. Its structure makes it a valuable intermediate in the synthesis of more complex molecules for medicinal chemistry, including the development of potential therapeutics . The compound is for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O/c18-13-12-17-10-6-15(7-11-17)3-1-2-14-4-8-16-9-5-14/h14-16,18H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRJPKYFFZFQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163598
Record name 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14712-23-3
Record name 4-[3-(4-Piperidinyl)propyl]-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14712-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014712233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14712-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(4-piperidyl)propyl]piperidine-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-(4-PIPERIDYL)PROPYL)PIPERIDINE-1-ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETD8M9Q9YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Introduction

This compound, a notable bis-piperidine derivative, represents a class of compounds of significant interest in contemporary medicinal chemistry. The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Specifically, compounds bearing the bis-piperidine scaffold have demonstrated promising therapeutic potential, including anticancer properties.[1][3][4] The structural complexity and inherent pharmacological relevance of these molecules necessitate robust and well-documented synthetic and characterization methodologies to facilitate further research and drug development endeavors.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, along with a detailed exposition of its structural characterization through modern spectroscopic techniques. The methodologies described herein are designed to be both reproducible and illustrative of the key chemical principles underpinning the synthesis and analysis of such compounds.

Proposed Synthetic Pathway: N-Alkylation Strategy

The synthesis of this compound can be efficiently achieved through the N-alkylation of 4-piperidineethanol with a suitable haloalkylpiperidine derivative. This approach is predicated on the nucleophilic character of the secondary amine in 4-piperidineethanol and the electrophilicity of the carbon-halogen bond in the alkylating agent. For the purpose of this guide, we will detail the synthesis using 4-(3-chloropropyl)piperidine as the alkylating agent.

Reaction Scheme

The overall synthetic transformation is depicted below:

  • Reactants: 4-Piperidineethanol and 4-(3-chloropropyl)piperidine

  • Product: this compound

  • Byproduct: Hydrochloric acid (neutralized by a base)

The reaction is typically carried out in the presence of a non-nucleophilic base to quench the hydrochloric acid formed during the reaction, thereby preventing the protonation of the amine reactants and driving the reaction to completion.

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product reactant1 4-Piperidineethanol product This compound reactant1->product N-Alkylation (Base, Solvent, Heat) reactant2 4-(3-Chloropropyl)piperidine reactant2->product plus +

Caption: Synthetic route to the target compound via N-alkylation.

Detailed Experimental Protocol

Materials:

  • 4-Piperidineethanol (CAS: 622-26-4)[5][6]

  • 4-(3-Chloropropyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Preparation of 4-(3-chloropropyl)piperidine (free base): In a 250 mL round-bottom flask, dissolve 4-(3-chloropropyl)piperidine hydrochloride (1 equivalent) in water. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-(3-chloropropyl)piperidine as an oil.

  • N-Alkylation Reaction: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidineethanol (1 equivalent), the freshly prepared 4-(3-chloropropyl)piperidine (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetonitrile (100 mL) as the solvent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol/triethylamine (8:1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate to ethyl acetate/methanol/triethylamine (90:9:1) to isolate the pure this compound.

  • Final Product: The final product should be a pale yellow, viscous oil. Confirm the purity and identity by NMR, IR, and MS analysis.

Comprehensive Characterization

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. Spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.60t2H-CH₂-OH
~2.80 - 2.95m4HEquatorial protons on C2/C6 of both rings
~2.50t2H-N-CH₂-CH₂-OH
~2.20 - 2.40m2H-N-CH₂-(CH₂)₂-piperidine
~1.90 - 2.10m4HAxial protons on C2/C6 of both rings
~1.60 - 1.75m4HEquatorial protons on C3/C5 of both rings
~1.20 - 1.40m7H-CH₂-CH₂-CH₂- and C4-H of both rings
~1.05 - 1.20m4HAxial protons on C3/C5 of both rings
Broad singletbr s2H-NH and -OH

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~60.5-CH₂-OH
~58.0-N-CH₂-CH₂-OH
~54.0C2/C6 of N-substituted piperidine ring
~46.5C2/C6 of secondary piperidine ring
~37.0-N-CH₂-(CH₂)₂-piperidine
~36.0C4 of both piperidine rings
~32.5C3/C5 of N-substituted piperidine ring
~31.0C3/C5 of secondary piperidine ring
~29.0-CH₂-CH₂-CH₂-
~22.0-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1][2][4]

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500 (broad)O-H stretchAlcohol
3200 - 3400 (medium)N-H stretchSecondary amine
2920 - 2950 (strong)C-H stretch (aliphatic)-CH₂, -CH₃
2850 - 2870 (strong)C-H stretch (aliphatic)-CH₂, -CH₃
1440 - 1470 (medium)C-H bend-CH₂-
1050 - 1150 (strong)C-N stretchTertiary and secondary amine
1000 - 1050 (strong)C-O stretchPrimary alcohol
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion [M+H]⁺: m/z = 255.24

Experimental Workflow Visualization

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.

Synthesis_Workflow start Start: Reactants & Reagents react N-Alkylation Reaction (Reflux in Acetonitrile) start->react workup Work-up (Filtration, Concentration) react->workup purify Purification (Silica Gel Column Chromatography) workup->purify product Pure Product purify->product

Caption: Workflow for the synthesis of the target compound.

Characterization_Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the structural characterization.

Conclusion

This technical guide has outlined a robust and plausible synthetic route for the preparation of this compound, a compound of interest for further pharmacological investigation. The detailed experimental protocol and comprehensive characterization data provide a solid foundation for researchers and drug development professionals working with bis-piperidine scaffolds. The successful synthesis and characterization of this molecule will enable the exploration of its biological activities and potential therapeutic applications.

References

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed. Available at: [Link]

  • This compound | C15H30N2O | CID 84604 - PubChem. Available at: [Link]

  • This compound - gsrs. Available at: [Link]

  • Piperidine and bis-piperidine alkaloids from the peels of Areca catechu and their monoamine oxidases inhibitory activity - PubMed. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Ben-Gurion University Research Portal. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • This compound. Available at: [Link]

  • Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. Available at: [Link]

  • 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Infrared Spectroscopy - CDN. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Available at: [Link]

  • 4-Piperidineethanol 622-26-4 - Molbase. Available at: [Link]

  • This compound | C15H30N2O | CID 84604 - PubChem. Available at: [Link]

  • This compound - gsrs. Available at: [Link]

  • 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem - NIH. Available at: [Link]

Sources

Introduction: The Foundational Role of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of candidate attrition during late-stage preclinical and clinical trials can be attributed to suboptimal pharmacokinetic and safety profiles.[1][2] At the heart of these challenges lie the fundamental physicochemical properties of the molecule itself.[3][4] Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility (logS) are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6]

Understanding these characteristics at the earliest stages of research allows scientists to build a "developability" profile, guiding lead optimization and identifying potential liabilities long before significant resources are invested.[2][7] A molecule's ability to dissolve in physiological fluids, permeate biological membranes, and avoid excessive binding to plasma proteins is directly governed by its physicochemical nature.[8][9] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of this compound, detailing its core properties and the robust experimental methodologies required for their accurate determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable data crucial for informed decision-making in any drug development program.

Compound Profile: this compound

This compound is a chemical entity featuring two piperidine rings linked by a propyl chain, with one ring functionalized with an ethanol group. This structure suggests the presence of two basic nitrogen atoms, making it a dibasic compound, and a hydroxyl group that can participate in hydrogen bonding. These features are expected to significantly influence its physicochemical behavior.

PropertyValueSource
IUPAC Name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol[10]
Molecular Formula C₁₅H₃₀N₂O[10][11]
Molecular Weight 254.41 g/mol [10][11]
CAS Number 14712-23-3[10]
Computed XLogP3 2.3[10]
Topological Polar Surface Area (TPSA) 35.5 Ų[10]
Melting Point 72 °C[12]
Boiling Point 250 °C @ 15 Torr[12]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 3[10]
SMILES C(CC1CCNCC1)CC2CCN(CC2)CCO[11]
InChIKey KTRJPKYFFZFQJB-UHFFFAOYSA-N[11]

The Interplay of Physicochemical Properties and ADME

The journey of a drug through the body is a complex process dictated by its ability to navigate a series of biological environments. The physicochemical properties summarized above are central to this journey. The following diagram illustrates the relationship between these core properties and the ADME stages.

ADME_Properties cluster_props Physicochemical Properties cluster_adme ADME Profile pKa pKa (Ionization State) Absorption Absorption (e.g., Gut Wall) pKa->Absorption Influences charge state for permeation Excretion Excretion (e.g., Renal) pKa->Excretion Determines renal reabsorption logP logP / logD (Lipophilicity) logP->Absorption Governs membrane permeability Distribution Distribution (e.g., Plasma Binding, Tissue Penetration) logP->Distribution Affects tissue binding & volume of distribution Metabolism Metabolism (e.g., Liver) logP->Metabolism High lipophilicity often increases metabolic clearance Solubility Aqueous Solubility (logS) Solubility->Absorption Dissolution is prerequisite Solubility->Distribution Impacts concentration in plasma Solubility->Excretion Essential for renal clearance

Caption: Relationship between core physicochemical properties and ADME stages.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, field-proven protocols for determining the pKa, logP, and aqueous solubility. These methods are selected for their reliability and relevance in a drug discovery setting.

Determination of Ionization Constant(s) (pKa)

Given the two basic nitrogen atoms in its structure, this compound is expected to have two pKa values. Potentiometric titration is the gold-standard method for this determination due to its precision and direct measurement principle.[13]

Protocol: Potentiometric Titration for pKa Determination

  • Principle: This method involves monitoring the pH of a solution of the compound as a strong acid titrant is added incrementally. The pKa is the pH at which the compound is 50% ionized, identified as the midpoint between equivalence points on the titration curve.[14][15]

  • Instrumentation & Reagents:

    • Calibrated pH meter with a combination glass electrode

    • Automated titrator or manual burette (Class A)

    • Magnetic stirrer and stir bar

    • Temperature probe

    • Compound solution (e.g., 1-5 mM in deionized water or a co-solvent system if solubility is low)

    • Standardized strong acid titrant (e.g., 0.1 M HCl)

    • Inert gas (e.g., Argon or Nitrogen) to blanket the solution and prevent CO₂ absorption.

  • Methodology:

    • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Ensure the temperature of the buffers and the sample solution is consistent.

    • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of degassed, deionized water to create a solution of known concentration. If necessary, a small amount of co-solvent like methanol can be used, but its effect on pKa must be considered.

    • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and temperature probe. Begin gentle stirring and purge the headspace with an inert gas.

    • Data Collection: Add the standardized HCl titrant in small, precise increments. Allow the pH reading to stabilize after each addition before recording the pH and the volume of titrant added. Smaller increments should be used near the expected equivalence points.

    • Data Analysis: Plot the measured pH versus the volume of titrant added. The two pKa values will correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the curve). Advanced software can determine the pKa values by calculating the first and second derivatives of the titration curve to precisely locate the inflection points.

Determination of Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical predictor of membrane permeability and other ADME properties.[2][16] The shake-flask method using n-octanol and water is the benchmark for logP determination.[13][17]

Protocol: Shake-Flask Method for logP Determination

  • Principle: The compound is partitioned between two immiscible phases, n-octanol (surrogate for biological membranes) and water (or buffer). The ratio of the compound's concentration in each phase at equilibrium defines the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[17][18]

  • Instrumentation & Reagents:

    • n-Octanol (pre-saturated with buffer)

    • Aqueous buffer of defined pH (e.g., pH 7.4 phosphate-buffered saline, pre-saturated with n-octanol)

    • Separatory funnels or glass vials with PTFE-lined caps

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for several hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.

    • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be chosen to be within the linear range of the analytical detection method.

    • Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial (e.g., 5 mL of each). Spike with a small, known amount of the compound stock solution.

    • Equilibration: Seal the vials and shake them vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning. The time required to reach equilibrium should be determined experimentally but is often achieved within this timeframe.

    • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw a precise aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard calibration curve.

    • Calculation: Calculate logP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[17]

Determination of Aqueous Solubility

Aqueous solubility is fundamental to a drug's absorption and bioavailability.[19][20] Poor solubility can lead to incomplete absorption and unreliable in vitro assay results.[19] The thermodynamic shake-flask method is the most accurate approach as it measures the solubility of the most stable crystalline form at equilibrium.[21][22]

Protocol: Thermodynamic Shake-Flask Solubility

  • Principle: An excess amount of the solid compound is suspended in an aqueous buffer and agitated until the concentration of the dissolved compound in the solution reaches equilibrium. This saturated solution is then filtered, and the concentration is measured.[22]

  • Instrumentation & Reagents:

    • Solid form of the test compound (preferably crystalline)

    • Aqueous buffer (e.g., pH 7.4 PBS)

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that solid material remains undissolved at the end of the experiment.

    • Equilibration: Seal the vials and place them on a shaker in a constant-temperature incubator (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a low-binding syringe filter to remove any remaining microscopic particles. Causality Note: This filtration step is critical to ensure only the dissolved compound is measured.

    • Quantification: Dilute the filtered sample if necessary and determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or LC-MS).

    • Data Reporting: The solubility is reported in units such as µg/mL or µM. It is also common to express it as logS (the base-10 logarithm of the molar solubility).

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is essential for efficient and reliable physicochemical profiling. The following diagram outlines a logical workflow, starting from the acquisition of the compound to the final data analysis.

Physicochemical_Workflow cluster_start Phase 1: Preparation & Purity cluster_exp Phase 2: Core Experiments cluster_end Phase 3: Analysis & Reporting start Obtain Compound (>95% Purity) purity_check Confirm Purity & Identity (LC-MS, NMR) start->purity_check solubility Thermodynamic Solubility Assay purity_check->solubility Parallel Execution pka Potentiometric pKa Titration purity_check->pka Parallel Execution logp Shake-Flask logP Determination purity_check->logp Parallel Execution data_analysis Data Analysis & Calculation solubility->data_analysis pka->data_analysis logp->data_analysis report Generate Profile Report & Assess Developability data_analysis->report

Caption: A streamlined workflow for physicochemical characterization.

Conclusion

The physicochemical properties of this compound, or any drug candidate, are the bedrock upon which its entire development profile is built. The computed logP of 2.3 suggests a favorable balance for membrane permeability, while the presence of two basic centers and a hydroxyl group indicates that its solubility and distribution will be highly pH-dependent. Accurate, empirical determination of its pKa, logP, and solubility through robust methods like those detailed in this guide is not merely a box-checking exercise. It is an indispensable strategy for mitigating risk, enabling rational formulation design, and ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-29. Development of Methods for the Determination of pKa Values. [Link]

  • Kumar, V., & Sharma, P. K. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1473-1480.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Shargel, L., & Yu, A. B. (1999). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Larsen, D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • SpiroChem. Early ADME And Physical-Chemistry Properties. [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

  • Admescope. (2022). Characterize the physicochemical parameters early. [Link]

  • Cambridge MedChem Consulting. (2019). ADME Properties. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • BYJU'S. How to calculate pKa. [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • GSRS. This compound. [Link]

Sources

CAS number 14712-23-3 spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to Flephedrone (4-FMC)

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for Flephedrone, also known as 4-fluoromethcathinone (4-FMC). While the initial query referenced CAS number 14712-23-3, which corresponds to 1-[N-(2-Hydroxyethyl)-4-piperidyl]-3-(4-piperidyl)propane[1][2][3][4], the available body of scientific literature with detailed spectroscopic data is centered on synthetic cathinones like Flephedrone. Given the request for a comprehensive guide for researchers and scientists, this document focuses on Flephedrone to provide a thorough and well-supported analysis. Flephedrone is a synthetic stimulant of the cathinone class, and its characterization is crucial in forensic and pharmaceutical research[5][6]. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Flephedrone, offering insights into its structural elucidation and analytical identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For Flephedrone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expert Insights on NMR Analysis of Flephedrone

The presence of a fluorine atom in Flephedrone makes ¹⁹F NMR a valuable tool for its unambiguous identification[7]. The coupling between fluorine and nearby protons and carbons can be observed in their respective spectra, providing crucial connectivity information. When analyzing the ¹H NMR spectrum, the aromatic region is of particular interest. The fluorine substitution on the phenyl ring leads to complex splitting patterns that can confirm the position of the fluorine atom. Similarly, in the ¹³C NMR spectrum, the carbons of the phenyl ring show splitting due to coupling with the fluorine atom[8][9].

NMR Data for Flephedrone
¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Aromatic ProtonsMultipletsAromatic CH
Methine ProtonMultipletCH-N
Methyl ProtonsDoubletCH₃-CH
N-Methyl ProtonsSingletN-CH₃
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon~195C=O
Aromatic Carbons~115-165 (with C-F coupling)Aromatic C
Methine Carbon~60CH-N
Methyl Carbon~15CH₃-CH
N-Methyl Carbon~30N-CH₃

Note: Specific chemical shifts can vary depending on the solvent used. The NMR data for Flephedrone are consistent with literature values for similar cathinone derivatives[7].

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the Flephedrone sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals. Assign the signals to the respective protons and carbons in the Flephedrone molecule.

NMR Experimental Workflow

Caption: Workflow for NMR analysis of Flephedrone.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expert Insights on IR Analysis of Flephedrone

The IR spectrum of Flephedrone is characterized by several key absorption bands. The most prominent is the strong absorption from the carbonyl (C=O) group, typically observed around 1690 cm⁻¹. The presence of an aromatic ring is indicated by C-C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F bond of the fluorophenyl group also gives rise to a characteristic absorption. N-H stretching vibrations from the secondary amine may also be visible.

Characteristic IR Absorption Bands for Flephedrone
Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Ketone)~1690Strong
C-C (Aromatic)~1600, ~1510Medium to Strong
C-F (Aryl Fluoride)~1230Strong
N-H (Secondary Amine)~3300-3500Medium, Broad
C-H (Aromatic/Aliphatic)~2800-3100Medium to Weak

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid Flephedrone sample onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the Flephedrone molecule.

IR Spectroscopy Experimental Workflow

Caption: Workflow for ATR-FTIR analysis of Flephedrone.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Expert Insights on MS Analysis of Flephedrone

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of Flephedrone. In the mass spectrum, the molecular ion peak [M]⁺ can be observed, confirming the molecular weight of the compound. The fragmentation pattern is also highly informative. A characteristic fragment is often observed corresponding to the loss of the fluorophenyl group. Another common fragmentation pathway involves cleavage of the bond between the carbonyl group and the alpha-carbon.

Key Mass Spectral Data for Flephedrone
m/z Assignment
181[M]⁺ (Molecular Ion)
123[M - C₃H₇N]⁺
95[C₆H₄F]⁺
58[C₃H₈N]⁺

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the Flephedrone sample in a suitable solvent (e.g., methanol, acetonitrile).

  • GC Separation: Inject the sample into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

  • Data Acquisition: The mass spectrometer records the mass-to-charge ratios of the resulting ions.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions, confirming the identity of Flephedrone.

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of Flephedrone.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the comprehensive characterization of Flephedrone. NMR spectroscopy offers detailed structural information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. Together, these methods allow for the unambiguous identification and analysis of Flephedrone, which is of significant importance in the fields of forensic science, toxicology, and drug development.

References

  • Pharmaffiliates. 14712-23-3| Chemical Name : 1-[N-(2-Hydroxyethyl)-4-piperidyl]. [Link]

  • ResearchGate. (a) Cathinone, (b) mephedrone, and (c) flephedrone. [Link]

  • LookChem. 1-Piperidineethanol,4-[3-(4-piperidinyl)propyl]- CAS NO.14712-23-3. [Link]

  • SWGDRUG.org. 4-Fluoromethcathinone. [Link]

  • Legal-High-Inhaltsstoffe.de. 4-Fluoromethcathinone (flephedrone; 4-FMC). [Link]

  • GSRS. 4-(3-(4-PIPERIDYL)PROPYL)PIPERIDINE-1-ETHANOL. [Link]

  • Rojkiewicz, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(1), 141-150. [Link]

  • Rojkiewicz, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. CORE. [Link]

Sources

Potential biological activities of piperidine derivatives like ETD8M9Q9YK

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged structure."[1] This privileged status arises from its unique combination of properties: a flexible, three-dimensional scaffold that can be readily functionalized, enabling the precise spatial orientation of pharmacophoric groups to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by piperidine derivatives, offering insights into their mechanisms of action, experimental evaluation, and therapeutic potential.

The Versatility of the Piperidine Scaffold

The piperidine moiety's success in drug design can be attributed to several key features. Its saturated, chair-like conformation allows for axial and equatorial substitution, leading to distinct stereoisomers with potentially different biological activities and pharmacokinetic profiles.[3] This conformational flexibility enables piperidine-containing molecules to adapt to the steric demands of various enzyme active sites and receptor binding pockets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules. The lipophilic character of the piperidine ring can also be modulated through substitution to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Diverse Pharmacological Landscape of Piperidine Derivatives

The structural versatility of the piperidine scaffold has been exploited to develop therapeutics for a wide range of diseases.[5] The following sections will delve into some of the most significant and well-documented biological activities of piperidine derivatives.

Anticancer Activity

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and disruption of the tumor microenvironment.[6][7]

Table 1: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
Compound 28RPMI 8226Multiple Myeloma13.9 ± 1.8[8]
MM-1SMultiple Myeloma9.5 ± 0.5[8]

One prominent example is the development of piperidine-containing proteasome inhibitors.[8] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells. A series of novel non-covalent piperidine-containing dipeptidyl derivatives have demonstrated potent proteasome inhibitory activity, with some compounds exhibiting greater potency than the approved drug Carfilzomib.[8]

Neuroprotective and CNS-Targeting Activities

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), including treatments for Alzheimer's disease, schizophrenia, and pain.[7][9] Donepezil, a piperidine derivative, is a well-known acetylcholinesterase (AChE) inhibitor used to treat the symptoms of Alzheimer's disease.[5] By inhibiting AChE, donepezil increases the levels of the neurotransmitter acetylcholine in the brain.

Recent research has focused on developing multi-target-directed ligands for Alzheimer's disease, and piperidine derivatives have shown promise in this area.[9] For instance, N-benzyl piperidine derivatives have been designed to dually inhibit histone deacetylase (HDAC) and AChE, while also exhibiting antioxidant and metal-chelating properties.[9]

G cluster_Piperidine_Intervention Piperidine Derivative Intervention Abeta Aβ Aggregation Tau Tau Hyperphosphorylation OxidativeStress Oxidative Stress Neuroinflammation Neuroinflammation CholinergicDeficit Cholinergic Deficit Piperidine N-Benzyl Piperidine Derivative Piperidine->Abeta Inhibits Piperidine->OxidativeStress Scavenges Free Radicals Piperidine->Neuroinflammation Potential Anti-inflammatory Effects Piperidine->CholinergicDeficit AChE Inhibition

Caption: Multi-target approach of piperidine derivatives in Alzheimer's disease.

Antiviral Activity

The piperidine scaffold has been successfully integrated into antiviral agents that can disrupt various stages of the viral life cycle.[1] Certain piperidine derivatives are being investigated for their potential use in antiviral medications.[5]

Other Notable Biological Activities

The pharmacological spectrum of piperidine derivatives extends to a multitude of other therapeutic areas, including:

  • Anti-diabetic: Voglibose, a piperidine derivative, is an alpha-glucosidase inhibitor used in the management of diabetes.[5]

  • Anti-inflammatory: The anti-inflammatory properties of some piperidine-containing natural products, such as the alkaloid evodiamine, have been documented.[5]

  • Antimicrobial and Antifungal: Piperidine derivatives have demonstrated activity against a range of bacteria and fungi.[5]

  • Analgesic: Some piperidine derivatives, like meperidine, are used as analgesics for pain relief.[5]

Experimental Evaluation of Piperidine Derivatives

The discovery and development of novel piperidine-based therapeutics involve a cascade of in vitro and in vivo assays to characterize their biological activity and pharmacological properties.

General Workflow for Biological Evaluation

G cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Preclinical Preclinical Development Synthesis Synthesis of Piperidine Derivatives PrimaryScreening Primary Bioactivity Screening Synthesis->PrimaryScreening DoseResponse Dose-Response & IC50 Determination PrimaryScreening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo ADMET ADME/Tox Studies InVivo->ADMET

Caption: General experimental workflow for evaluating piperidine derivatives.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of piperidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against compound concentration.[1]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new drugs.[10][11] Its widespread presence in clinically used therapeutics is a testament to its favorable physicochemical and pharmacological properties.[2] The ongoing exploration of novel synthetic methodologies to create diverse piperidine libraries, coupled with advanced screening techniques, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The multifaceted biological activities of piperidine derivatives ensure that this "privileged structure" will remain a central focus of research in medicinal chemistry for the foreseeable future.

References

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

  • Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

  • Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. (2016). PubMed.

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Bohrium.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015). PubMed.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central.

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Tocris.

  • Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. (n.d.). Benchchem.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2020). ResearchGate.

Sources

Literature review on the synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the synthetic pathways for producing 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a disubstituted piperidine derivative with potential applications in medicinal chemistry. The synthesis of this molecule presents two primary challenges: the construction of the core 1,3-bis(4-piperidyl)propane structure and the selective mono-N-functionalization of one of the two chemically equivalent piperidine nitrogen atoms. This guide will explore scientifically robust methodologies for each of these stages, offering expert insights into reaction mechanisms, optimization of conditions, and practical considerations for laboratory-scale synthesis. Detailed experimental protocols, data summaries, and workflow visualizations are provided to facilitate the practical application of the discussed synthetic strategies.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The compound this compound incorporates two piperidine rings linked by a propyl chain, with one of the piperidine nitrogens bearing a hydroxyethyl group. This architecture suggests potential applications as a bivalent ligand or as a molecule with tailored solubility and hydrogen bonding capabilities, making its efficient synthesis a topic of interest for drug discovery and development programs.

The synthetic challenge lies in a modular approach that allows for the controlled construction of the core structure and the subsequent selective introduction of the hydroxyethyl moiety. This guide will address these challenges in a stepwise manner, providing a logical and practical approach to the synthesis.

Synthesis of the Core Intermediate: 1,3-Bis(4-piperidyl)propane

The cornerstone of the synthesis is the preparation of the key intermediate, 1,3-bis(4-piperidyl)propane (also known as 4,4'-(1,3-propanediyl)bis-piperidine). A robust and scalable two-step approach involves the initial formation of 1,3-bis(4-pyridyl)propane followed by the catalytic hydrogenation of both pyridine rings.

Step 1: Synthesis of 1,3-Bis(4-pyridyl)propane

While a direct one-pot synthesis from 4-picoline is not well-documented, a plausible and effective method involves the coupling of two 4-pyridyl units with a three-carbon linker. One common strategy is the reaction of a 4-pyridyl Grignard reagent with a 1,3-dihalopropane. A more direct approach, however, would be the alkylation of a 4-substituted pyridine anion.

A scientifically sound, albeit less direct, route described in the literature for a related compound involves the reaction of isonicotinic acid with 1,3-propanediol.[2] However, for the direct construction of the carbon skeleton of 1,3-bis(4-pyridyl)propane, a more direct coupling is desirable. For the purpose of this guide, we will outline a protocol based on the principles of nucleophilic substitution.

Conceptual Workflow: Synthesis of 1,3-Bis(4-pyridyl)propane

cluster_0 Step 1: Formation of 1,3-Bis(4-pyridyl)propane 4-Picoline 4-Picoline Deprotonation Deprotonation 4-Picoline->Deprotonation Strong Base (e.g., LDA) 4-Picolyl_Anion 4-Picolyl_Anion Deprotonation->4-Picolyl_Anion Nucleophilic_Substitution Nucleophilic_Substitution 4-Picolyl_Anion->Nucleophilic_Substitution 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Nucleophilic_Substitution 1,3-Bis(4-pyridyl)propane 1,3-Bis(4-pyridyl)propane Nucleophilic_Substitution->1,3-Bis(4-pyridyl)propane

Caption: Conceptual workflow for the synthesis of 1,3-bis(4-pyridyl)propane.

Step 2: Catalytic Hydrogenation of 1,3-Bis(4-pyridyl)propane

The reduction of the aromatic pyridine rings to piperidines is a standard transformation, typically achieved through catalytic hydrogenation. This reaction is generally high-yielding and clean, making it suitable for large-scale production. A variety of catalysts can be employed, with palladium on carbon (Pd/C) and platinum oxide (PtO₂) being common choices. The choice of solvent and reaction conditions can influence the efficiency of the hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 1,3-Bis(4-pyridyl)propane

  • Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,3-bis(4-pyridyl)propane (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) (5-10 mol%) is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas. The reaction is then pressurized with hydrogen (typically 50-100 psi) and stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. Alternatively, an aliquot can be analyzed by techniques such as TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 1,3-bis(4-piperidyl)propane.

  • Purification: The crude product can be purified by crystallization or column chromatography if necessary, although the product is often of sufficient purity for the next step.

Table 1: Typical Conditions for Catalytic Hydrogenation of Pyridines

ParameterConditionRationale
Catalyst 10% Pd/C or PtO₂High activity and selectivity for pyridine ring reduction.
Solvent Ethanol, Methanol, Acetic AcidGood solubility for the substrate and inert under reaction conditions.
Pressure 50-100 psi H₂Sufficient pressure to drive the reaction to completion in a reasonable timeframe.
Temperature 25-50 °CMild conditions to minimize side reactions.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.

Selective Mono-N-hydroxyethylation of 1,3-Bis(4-piperidyl)propane

The selective functionalization of one of the two identical secondary amine groups in 1,3-bis(4-piperidyl)propane is the most critical and challenging step in the synthesis of the target molecule. Direct alkylation with one equivalent of an alkylating agent will statistically lead to a mixture of unreacted starting material, the desired mono-alkylated product, and the di-alkylated byproduct. To achieve high selectivity for the mono-alkylated product, several strategies can be employed.

Strategies for Selective Mono-N-Alkylation
  • Stoichiometric Control: This is the simplest approach, involving the slow addition of a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the alkylating agent to a solution of the diamine. While straightforward, this method often results in a mixture of products requiring careful purification.

  • Use of a Large Excess of Diamine: By using a large excess of 1,3-bis(4-piperidyl)propane, the probability of the alkylating agent reacting with an already mono-alkylated molecule is reduced. This approach can improve the yield of the mono-alkylated product relative to the di-alkylated byproduct, but it is atom-inefficient and requires the recovery of the unreacted diamine.

  • Protecting Group Strategy: One of the amine groups can be temporarily protected, allowing for the selective alkylation of the other. The protecting group is then removed to yield the desired mono-functionalized product. While effective, this adds two steps (protection and deprotection) to the overall synthesis. A patent for a related process suggests protecting a piperidine nitrogen with an aralkyl group, followed by alkylation and deprotection.[3]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, which can be leveraged to favor mono-alkylation.

For this guide, we will focus on a practical approach combining stoichiometric control with optimized reaction conditions.

Logical Workflow: Selective Mono-N-hydroxyethylation

cluster_1 Step 3: Selective Mono-N-hydroxyethylation Diamine_Intermediate 1,3-Bis(4-piperidyl)propane Controlled_Alkylation Controlled_Alkylation Diamine_Intermediate->Controlled_Alkylation Alkylating_Agent 2-Bromoethanol ( < 1 eq.) Alkylating_Agent->Controlled_Alkylation Slow Addition, Base Product_Mixture Mixture: - Mono-alkylated (Major) - Di-alkylated (Minor) - Starting Material Controlled_Alkylation->Product_Mixture Purification Purification Product_Mixture->Purification Chromatography Final_Product 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol Purification->Final_Product

Caption: Workflow for the selective mono-N-hydroxyethylation of 1,3-bis(4-piperidyl)propane.

Experimental Protocol: Mono-N-hydroxyethylation with 2-Bromoethanol

This protocol is based on standard N-alkylation procedures for piperidines, with modifications to favor mono-alkylation.

  • Reaction Setup: To a solution of 1,3-bis(4-piperidyl)propane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, is added a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Slow Addition of Alkylating Agent: A solution of 2-bromoethanol (0.9 eq) in the same solvent is added dropwise to the stirred reaction mixture at room temperature over a period of several hours. The slow addition is crucial to maintain a low concentration of the alkylating agent, thus favoring reaction with the more abundant starting diamine.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS to track the formation of the mono- and di-alkylated products. The reaction is typically stirred at room temperature for 24-48 hours. Gentle heating may be applied if the reaction is sluggish, but this may also increase the rate of di-alkylation.

  • Work-up: After the consumption of the 2-bromoethanol (as determined by monitoring), the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure.

  • Purification: The resulting crude oil, containing a mixture of starting material, mono- and di-alkylated products, is purified by column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent tailing) is typically effective in separating the components.

Table 2: Key Parameters for Selective Mono-N-hydroxyethylation

ParameterConditionRationale for Selectivity
Stoichiometry ~0.9 eq of 2-bromoethanolSub-stoichiometric amount of the alkylating agent favors mono-alkylation.
Addition Rate Slow, dropwise additionMaintains a low concentration of the electrophile, reducing the likelihood of di-alkylation.
Base K₂CO₃ (mild, heterogeneous)Neutralizes the HBr byproduct without significantly increasing the nucleophilicity of the mono-alkylated product.
Solvent Acetonitrile, DMFAprotic polar solvents that facilitate Sₙ2 reactions.
Temperature Room TemperatureMinimizes the rate of the second alkylation, which typically has a higher activation energy.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of the construction of the core structure and the selective functionalization of one of its two piperidine nitrogens. The proposed synthetic route, involving the formation and subsequent hydrogenation of 1,3-bis(4-pyridyl)propane, followed by a controlled mono-N-hydroxyethylation, represents a logical and practical approach for obtaining the target molecule. The key to a successful synthesis lies in the meticulous execution of the selective alkylation step, employing strategies such as stoichiometric control and slow addition of the alkylating agent. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and scientists to produce this and related disubstituted piperidine compounds for further investigation in medicinal chemistry and drug discovery.

References

  • Brito, I., et al. (2011). Propane-1,3-diyl bis(pyridine-4-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 67(6), o1015. [Link]

  • Butcher, R. J., et al. (2011). Sulfonated 1,3-bis(4-pyridyl)propane. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1534. [Link]

  • Jacobson, A. R., Makris, A. N., & Sayre, L. M. (2003). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry, 68(19), 7384-7389. [Link]

  • Gopi, K., & Cooks, R. G. (2021). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Journal of the American Society for Mass Spectrometry, 32(2), 531-536. [Link]

  • Ebdon, J. R., & Huckerby, T. N. (1982). Quaternization of 1,3-di(4-pyridyl)propane with alkyl bromides in sulpholane. Polymer, 23(11), 1739-1742. [Link]

  • Xu, Q., et al. (2023). A Green and Efficient Monoacylation Strategy for Symmetrical Diamines in Microreactors. Reaction Chemistry & Engineering. [Link]

  • MDPI. (2022). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-pyridyl)propane. Retrieved from [Link]

  • Google Patents. (2019). WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl.
  • Google Patents. (2011). WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.
  • ResearchGate. (2018). Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes. Retrieved from [Link]

  • ResearchGate. (2015). Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement. Retrieved from [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(10), 1039-1052. [Link]

  • Bäumer, M., et al. (2014). Ethylene diamine-assisted synthesis of iron oxide nanoparticles in high-boiling polyolys. Journal of Colloid and Interface Science, 417, 128-137. [Link]

  • ResearchGate. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: An efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

  • Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

Sources

Known derivatives and analogues of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Known Derivatives and Analogues of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Abstract

The bis-piperidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] This guide focuses on the core molecule this compound, a flexible bis-piperidine structure offering multiple points for chemical modification. We will provide a comprehensive overview of its chemical properties, propose a viable synthetic pathway for the core scaffold, and delve into an in-depth analysis of its known derivatives and potential analogues. This document explores synthetic methodologies, structure-activity relationships (SAR), and bioisosteric replacement strategies. Detailed experimental protocols, data summaries, and workflow diagrams are provided to equip researchers with the technical knowledge required to explore the therapeutic potential of this chemical family.

The 4-(3-(4-Piperidyl)propyl)piperidine Scaffold: An Introduction

The piperidine ring is one of the most ubiquitous heterocyclic motifs in the pharmaceutical industry, integral to the structure of drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents.[1][2][3] The linkage of two such rings, as seen in the 4-(3-(4-Piperidyl)propyl)piperidine backbone, creates a versatile scaffold with a distinct three-dimensional architecture, capable of spanning multiple binding pockets within a biological target.

Chemical Structure and Properties

The core molecule, this compound, possesses several key structural features that are ripe for medicinal chemistry exploration: a secondary amine on one piperidine ring, a tertiary amine on the other, and a primary alcohol. These features provide handles for a wide array of chemical modifications.

Table 1: Physicochemical Properties of the Core Scaffold [4][5]

PropertyValue
IUPAC Name2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol
Molecular FormulaC₁₅H₃₀N₂O
Molecular Weight254.41 g/mol
XLogP32.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Rationale for Derivatization

The primary motivation for synthesizing derivatives and analogues of this scaffold is to systematically probe its structure-activity relationship (SAR) and optimize its drug-like properties. Key objectives include:

  • Enhancing Potency and Selectivity: Modifying functional groups to improve interactions with a specific biological target while minimizing off-target effects.

  • Improving ADME Properties: Fine-tuning lipophilicity, polarity, and metabolic stability to achieve favorable absorption, distribution, metabolism, and excretion profiles.

  • Exploring New Therapeutic Areas: Screening a library of derivatives against diverse biological targets to uncover novel pharmacological activities. The broad therapeutic potential of piperidine derivatives suggests utility in oncology, neuroscience, and infectious diseases.[6][7][8]

Synthesis of the Core Scaffold: A Proposed Pathway

While specific literature on the synthesis of the parent this compound is sparse, a logical and efficient route can be constructed from readily available starting materials, leveraging established methods for piperidine synthesis.[9] A key strategy involves the reductive amination of a piperidone precursor.

Proposed Synthetic Workflow

The proposed synthesis begins with the reductive amination between 1-(2-hydroxyethyl)piperidin-4-one and 4-(3-aminopropyl)piperidine. This approach builds the core structure in a convergent manner.

G cluster_0 Synthesis of Precursors cluster_1 Core Scaffold Assembly P1 Piperidin-4-one I1 1-(2-Hydroxyethyl)piperidin-4-one P1->I1 Alkylation (K2CO3, Acetone) P2 2-Bromoethanol P2->I1 P3 4-Pyridinepropanol I2 4-(3-Aminopropyl)piperidine P3->I2 1. Hydrogenation (PtO2) 2. Amination (e.g., Gabriel synthesis) P4 Ammonia P4->I2 Core 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol I1->Core Reductive Amination (NaBH(OAc)3, DCE) I2->Core

Caption: Proposed synthetic pathway for the core scaffold.

Experimental Protocol (Hypothetical)
  • Synthesis of 1-(2-Hydroxyethyl)piperidin-4-one (I1): To a solution of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 2-bromoethanol (1.1 eq). Reflux the mixture for 12-18 hours, monitoring by TLC. After cooling, filter the solids and concentrate the filtrate. Purify the residue by column chromatography to yield the desired ketone.

  • Synthesis of 4-(3-Aminopropyl)piperidine (I2): This intermediate can be prepared from 4-pyridinepropanol via catalytic hydrogenation of the pyridine ring using a catalyst like PtO₂, followed by conversion of the terminal alcohol to an amine (e.g., via mesylation and substitution with azide, followed by reduction).

  • Reductive Amination to form Core Scaffold: To a solution of 1-(2-hydroxyethyl)piperidin-4-one (I1, 1.0 eq) and 4-(3-aminopropyl)piperidine (I2, 1.0 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir the reaction at room temperature for 24 hours. Quench the reaction with saturated sodium bicarbonate solution, extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography to obtain this compound.

Known Derivatives: N-Acyl Modification and Antileukemic Activity

Significant research has been conducted on derivatives of the closely related 4-(3-(piperidin-4-yl)propyl)piperidine scaffold, specifically focusing on N-acylation of the secondary amine.[10] These findings provide a direct and validated pathway for derivatizing the title compound.

Synthesis of N-Arylcarboxamide Derivatives

Researchers have synthesized a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives to explore their anticancer potential.[10] The core concept involves coupling various substituted benzoic acids to the secondary nitrogen of the bis-piperidine scaffold.

G Core 4-(3-(Piperidin-4-yl)propyl)piperidine (or N-ethanol protected variant) Product N-Arylcarboxamide Derivative Core->Product Amide Coupling (EDC, HOBt, DIPEA, DMF) Reagent Substituted Benzoic Acid (R-Ph-COOH) Reagent->Product

Caption: General workflow for N-Arylcarboxamide synthesis.

Experimental Protocol: Amide Coupling

The following protocol is adapted from the synthesis of related compounds.[10]

  • Activation: To a stirred solution of the desired substituted benzoic acid (1.2 eq) in dry N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C. Stir for 30 minutes.

  • Coupling: Add a solution of the this compound core scaffold (1.0 eq) in DMF to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates completion.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final N-acyl derivative.

Structure-Activity Relationship (SAR) for Antileukemic Activity

Studies on N-acyl derivatives have demonstrated potent antiproliferative activity against human leukemia cell lines (K562 and Reh).[10] The SAR data highlights the critical role of the substituents on the phenyl ring.

Table 2: Antiproliferative Activity of Selected N-Arylcarboxamide Derivatives [10]

Compound IDPhenyl Ring SubstituentsActivityKey Finding
3a 2-nitro, 4-fluoroHigh The combination of an electron-withdrawing nitro group and a fluoro group proved to be the most potent, inducing apoptosis at low concentrations.[10]
3d 4-fluoroModerateShowed antiproliferative activity, but less potent than the di-substituted analogue.[10]
3e 4-chloroModerateSimilar activity to the 4-fluoro derivative, indicating a role for halogens at this position.[10]
3h 4-methoxyLow / InactiveAn electron-donating group at the 4-position was detrimental to activity.[10]

The results suggest that electron-withdrawing groups on the terminal phenyl ring are crucial for potent antileukemic activity, likely influencing the electronic properties and binding interactions of the molecule.[10]

Prospective Analogues and Bioisosteric Replacements

Beyond direct derivatization, creating analogues through bioisosteric replacement of the piperidine rings is a powerful strategy in modern drug design to modulate physicochemical properties and overcome metabolic liabilities.[11][12]

Spirocyclic Analogues as Piperidine Bioisosteres

Spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as effective bioisosteres for the piperidine ring.[13][14] Replacing a piperidine moiety with such a scaffold can introduce novel structural vectors, reduce lipophilicity (logP), and potentially alter metabolic stability.[11][14]

G cluster_0 Core Scaffold cluster_1 Bioisosteric Analogues Core [Piperidine A]-Linker-[Piperidine B]-Ethanol Analog1 [Azaspiro[3.3]heptane]-Linker-[Piperidine B]-Ethanol Core->Analog1 Replace Ring A Analog2 [Piperidine A]-Linker-[Azaspiro[3.3]heptane]-Ethanol Core->Analog2 Replace Ring B

Caption: Bioisosteric replacement strategy for the piperidine rings.

Table 3: Comparison of Piperidine and a Key Bioisostere [14]

ScaffoldTypical clogP Change (vs. Piperidine)Key Advantage
PiperidineN/AWell-established, synthetically accessible.
2-Azaspiro[3.3]heptaneDecrease (~0.3-0.4 units)Reduced lipophilicity, novel exit vectors for substitution.[14]
1-Azaspiro[3.3]heptaneDecrease (~0.3-0.6 units)Greater reduction in lipophilicity compared to the 2-aza isomer.[13][14]

The rationale for this replacement is to improve the overall ADME profile. For instance, the atoms adjacent to the piperidine nitrogen are often sites of metabolism; introducing the strained spirocyclic system can block or alter these metabolic pathways.[11]

Modification of the Linker and N-Ethanol Moiety
  • Propyl Linker: The three-carbon chain offers flexibility. Analogues could be synthesized with shorter (ethyl) or longer (butyl) linkers to alter the distance and relative orientation of the two heterocyclic rings. Introducing rigidity, for example through a double bond or cyclopropyl group, could lock the molecule into a more favorable conformation for receptor binding.

  • N-Ethanol Moiety: The terminal alcohol can be modified to serve as a handle for prodrug strategies (e.g., esterification to improve bioavailability) or to introduce different functionalities. Oxidation to a carboxylic acid would introduce a negative charge, drastically altering polarity and creating a potential interaction site for salt bridges with a receptor.

Future Perspectives and Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. The validated antileukemic activity of its N-acyl derivatives provides a strong foundation for further optimization in oncology.[10]

Future research in this area should focus on:

  • Expanded SAR Studies: Synthesize a broader library of N-acyl and N-alkyl derivatives to further probe the requirements for anticancer activity.

  • Bioisosteric Replacement: Synthesize and evaluate analogues containing azaspiro[3.3]heptane and other piperidine bioisosteres to assess improvements in potency and pharmacokinetic properties.

  • Broad Therapeutic Screening: Given the wide range of activities for piperidine-containing compounds, libraries based on this scaffold should be screened against other relevant targets, particularly CNS receptors and microbial enzymes.[2][3][8]

  • In Vivo Evaluation: Promising candidates identified from in vitro screens must be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

This guide has provided a technical framework for understanding and advancing the medicinal chemistry of this compound. By leveraging the synthetic protocols, SAR insights, and analogue strategies presented, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Dahiya, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design. [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. GSRS. [Link]

  • Wang, X., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

Sources

Vorapaxar: A Deep Dive into the First-in-Class Protease-Activated Receptor-1 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of antiplatelet therapy, the pursuit of novel mechanisms of action that can offer a favorable balance between efficacy and bleeding risk remains a paramount objective. Vorapaxar, identified by the InChIKey KTRJPKYFFZFQJB-UHFFFAOYSA-N, represents a significant advancement in this field. It is a first-in-class, orally active, selective antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] This technical guide provides a comprehensive overview of Vorapaxar's structure, physicochemical properties, mechanism of action, and its role in cardiovascular medicine.

Molecular Structure and Chemical Identity

Vorapaxar is a synthetic analog of the natural product himbacine.[2][3] Its chemical structure is complex, featuring a tricyclic core. Systematically named ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-dodecahydronaphtho[2,3-c]furan-6-yl]carbamate, Vorapaxar is a member of several chemical classes including pyridines, a carbamate ester, an organofluorine compound, a naphthofuran, and a lactone.[1]

The InChIKey, KTRJPKYFFZFQJB-UHFFFAOYSA-N, provides a unique, non-proprietary identifier for this specific chemical structure, ensuring unambiguous identification across different databases and publications.

Physicochemical Properties

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. The table below summarizes the key properties of Vorapaxar.

PropertyValueSource
Molecular Formula C29H33FN2O4[4]
Molecular Weight 492.58 g/mol [4]
CAS Number 618385-01-6[4]
Appearance Solid[4]
Solubility Insoluble in water; ≥24.65 mg/mL in DMSO; ≥10.64 mg/mL in Ethanol (with sonication)[4]
Storage Store at -20°C[4]

Mechanism of Action: Targeting the Thrombin Receptor

Thrombin is the most potent activator of platelets and plays a crucial role in thrombosis.[2] It exerts its effects primarily through the proteolytic activation of PARs, with PAR-1 being the most important on human platelets.

The activation of PAR-1 by thrombin is an irreversible process involving the cleavage of the receptor's N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation.[2][4]

Vorapaxar functions as a potent and selective antagonist of PAR-1.[4][5] It competitively and reversibly inhibits the binding of the tethered ligand, thereby preventing thrombin-mediated platelet activation.[2] A key advantage of this mechanism is that it does not interfere with thrombin's other critical functions, such as the cleavage of fibrinogen to fibrin, which is essential for the structural integrity of a clot.[2][4] This targeted approach to antiplatelet therapy is designed to reduce the risk of thrombotic events without significantly impairing hemostasis.

The following diagram illustrates the mechanism of action of Vorapaxar:

Vorapaxar_Mechanism cluster_platelet Platelet Surface PAR-1 PAR-1 Receptor Activation Platelet Activation & Aggregation PAR-1->Activation Conformational Change & Signaling No_Activation Inhibition of Platelet Activation PAR-1->No_Activation Thrombin Thrombin Thrombin->PAR-1 Cleaves N-terminus Vorapaxar Vorapaxar Vorapaxar->PAR-1 Blocks Binding Site Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (Anticoagulant) B Low-Speed Centrifugation A->B C PRP Collection B->C D Platelet Count Adjustment C->D E Pre-warm PRP to 37°C D->E F Incubate with Vorapaxar or Vehicle E->F G Add PAR-1 Agonist (Thrombin/TRAP) F->G H Monitor Aggregation (Light Transmittance) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for in vitro platelet aggregation assay.

Conclusion

Vorapaxar represents a targeted and innovative approach to antiplatelet therapy. Its unique mechanism of action, selectively antagonizing the PAR-1 receptor, offers a distinct advantage in the management of thrombotic cardiovascular events. A comprehensive understanding of its structure, properties, and pharmacology is essential for researchers and clinicians working to optimize its use and explore its full therapeutic potential.

References

  • PubChem. (n.d.). Vorapaxar. National Center for Biotechnology Information. Retrieved from [Link]

  • Mousa, S. A., & Jeske, W. P. (2011). Vorapaxar: Targeting a Novel Antiplatelet Pathway. P & T : a peer-reviewed journal for formulary management, 36(3), 137–142. Retrieved from [Link]

  • ResearchGate. (n.d.). Important structure-activity relationship of PAR-1 antagonists. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, methods for its characterization, and a discussion of its relevance in the development of novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its prevalence in drug design stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse functionalities to modulate pharmacological activity. The compound this compound, featuring a bis-piperidine core linked by a propyl chain and functionalized with a primary alcohol, represents a molecule of interest for further investigation in drug development programs.

Physicochemical Properties and Identifiers

A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development. The key physicochemical data and identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₃₀N₂O
Molecular Weight 254.41 g/mol
CAS Number 14712-23-3
IUPAC Name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol
SMILES C1CNCCC1CCCC2CCN(CC2)CCO
InChI InChI=1S/C15H30N2O/c18-13-12-17-10-6-15(7-11-17)3-1-2-14-4-8-16-9-5-14/h14-16,18H,1-13H2
Melting Point 72 °CEchemi
Boiling Point 250 °C @ 15 TorrEchemi

Synthesis of this compound

SynthesisWorkflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: N-Alkylation 4,4'-propane-1,3-diylbis(pyridine) 4,4'-propane-1,3-diylbis(pyridine) 4,4'-propane-1,3-diylbis(piperidine) 4,4'-propane-1,3-diylbis(piperidine) 4,4'-propane-1,3-diylbis(pyridine)->4,4'-propane-1,3-diylbis(piperidine) H₂, PtO₂ Glacial Acetic Acid 50-70 bar, RT Target_Compound This compound 4,4'-propane-1,3-diylbis(piperidine)->Target_Compound 2-Bromoethanol K₂CO₃, Acetonitrile Reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Catalytic Hydrogenation of 4,4'-propane-1,3-diylbis(pyridine)

The initial step involves the reduction of the two pyridine rings in 4,4'-propane-1,3-diylbis(pyridine) to form the corresponding bis-piperidine structure. Catalytic hydrogenation is the most direct and atom-economical method for this transformation.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridines, often carried out in an acidic medium like glacial acetic acid to facilitate the reduction.[2]

Experimental Protocol:

  • Reactor Setup: To a high-pressure reactor vessel, add 4,4'-propane-1,3-diylbis(pyridine) (1 equivalent) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, ~1-5 mol%) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by techniques such as TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: The filtrate is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4,4'-propane-1,3-diylbis(piperidine).[3]

Step 2: N-Alkylation of 4,4'-propane-1,3-diylbis(piperidine)

The second step is the selective mono-N-alkylation of one of the piperidine nitrogens with a 2-hydroxyethyl group. This can be achieved using 2-bromoethanol in the presence of a mild base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-propane-1,3-diylbis(piperidine) (1 equivalent) in a polar aprotic solvent such as acetonitrile.

  • Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃, 1.1-1.5 equivalents), to the mixture.

  • Alkylation: Add 2-bromoethanol (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the final product, this compound.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

ChemicalStructure structure

Caption: Chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the propyl chain protons, and the protons of the N-ethanol group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the presence of the piperidine rings, the propyl linker, and the ethanol substituent.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic parts of the molecule will be observed in the 2800-3000 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule.

Potential Applications in Drug Discovery

Piperidine-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the 4-(3-(piperidin-4-yl)propyl)piperidine scaffold have been investigated for their potential as anticancer agents. For instance, a study on novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives demonstrated antiproliferative activity against human leukemia cells.[2] This suggests that the core structure of this compound could serve as a valuable starting point for the synthesis of new bioactive molecules. The primary alcohol functionality provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives with potentially enhanced therapeutic properties.

Safety and Handling

Based on available data, this compound is classified as a substance that can cause skin irritation and serious eye damage. It may also cause an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of this compound, a compound with a promising scaffold for drug discovery. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. The information on its characterization and potential applications is intended to support further research and development efforts in the field of medicinal chemistry.

References

  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical biology & drug design, 78(4), 622–630. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84604, this compound. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

IUPAC name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol. While this specific molecule is not extensively documented in peer-reviewed literature, its core structure, 4-(3-(piperidin-4-yl)propyl)piperidine, serves as a critical pharmacophore in the development of novel therapeutics. Notably, derivatives of this scaffold have demonstrated significant antileukemic properties, inducing apoptosis in cancer cell lines[1]. This document will deconstruct the molecule's chemical identity, propose a viable synthetic pathway based on established organo-synthetic methodologies, and explore its potential biological significance within the broader context of piperidine-based drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research or drug development is to establish its precise chemical identity and understand its physicochemical properties, which govern its behavior in biological systems.

Nomenclature and Structural Identifiers

2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol is an achiral molecule featuring two piperidine rings linked by a central propyl chain, with a hydroxyethyl group substituent on one of the piperidine nitrogen atoms[2]. Its key identifiers are summarized below for unambiguous referencing.

IdentifierValueSource
IUPAC Name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol[3]
CAS Number 14712-23-3[2][3]
Molecular Formula C₁₅H₃₀N₂O[2][3]
Molecular Weight 254.41 g/mol [2][3]
Canonical SMILES C(CC1CCNCC1)CC2CCN(CC2)CCO[2]
InChIKey KTRJPKYFFZFQJB-UHFFFAOYSA-N[2][3]
Synonyms 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, NSC-99744[2][3]
Chemical Structure

The structural representation of the molecule is crucial for understanding its spatial arrangement and potential for intermolecular interactions.

Caption: 2D Chemical Structure of the Topic Molecule.

Computed Physicochemical Properties

Physicochemical properties such as lipophilicity (LogP) and hydrogen bonding capacity are critical predictors of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The values below are computationally derived from PubChem.

PropertyValueSignificance in Drug Development
XLogP3 2.3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability[3]. The distribution coefficient (LogD) will be pH-dependent due to the two basic nitrogen atoms[4][5].
Hydrogen Bond Donors 2The secondary amine (NH) and hydroxyl (OH) groups can donate hydrogen bonds, enhancing interaction with biological targets and water solubility[3].
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to solubility and receptor binding[3].
Rotatable Bond Count 6A higher number of rotatable bonds provides conformational flexibility, which can be advantageous for fitting into a binding pocket but may also carry an entropic penalty.

Synthesis and Characterization

While a specific, dedicated synthesis for 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol is not prominently published, a logical and efficient synthetic route can be proposed based on well-established reactions used for analogous piperidine derivatives[6][7].

Proposed Retrosynthetic Analysis

A plausible approach involves the reductive amination between a suitable piperidine-containing aldehyde and 2-(piperidin-4-yl)ethanol, or the alkylation of 2-(piperidin-4-yl)ethanol with a propyl-linked piperidine electrophile. The workflow below outlines a conceptual synthetic pathway.

G target Target Molecule C15H30N2O reductive_amination Key Step: Reductive Amination target->reductive_amination Disconnect deprotection Final Step: Boc Deprotection target->deprotection Assemble precursor1 Precursor A: 4-(3-oxopropyl)piperidine-1-carboxylate reductive_amination->precursor1 precursor2 Precursor B: 2-(Piperidin-1-yl)ethanol reductive_amination->precursor2 hydrolysis Hydrolysis/ Oxidation precursor1->hydrolysis start2 Starting Material: 2-(Piperidin-1-yl)ethanol precursor2->start2 start1 Starting Material: Boc-protected 4-piperidone wittig Wittig or similar C-C bond formation wittig->start1 hydrolysis->wittig deprotection->reductive_amination

Caption: Conceptual Retrosynthetic Workflow for the Target Molecule.

Exemplar Experimental Protocol: Reductive Amination

This protocol is a representative example of the key coupling step, adapted from methodologies used for synthesizing similar piperidine-based structures[7].

Objective: To couple Precursor A and Precursor B via reductive amination to form the carbon-nitrogen bond of the core scaffold.

Materials:

  • tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (Precursor A)

  • 2-(Piperidin-1-yl)ethanol (Precursor B)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in DCE, add 2-(piperidin-1-yl)ethanol (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine/enamine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Causality Note: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise. This reagent is a mild and selective hydride donor, ideal for reducing the intermediate iminium ion without affecting the aldehyde or other sensitive functional groups. Its use avoids the often more forceful conditions required with reagents like NaBH₄ or NaCNBH₃.

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product (the Boc-protected precursor to the final compound) can then be purified by flash column chromatography.

  • The final deprotection step (e.g., using trifluoroacetic acid or HCl in dioxane) would yield the target molecule.

Analytical Characterization

Confirmation of the final product's identity and purity is paramount. Standard methods would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches[1].

Biological Activity and Therapeutic Potential

The true value of this scaffold lies in its demonstrated biological activity. The 4-(3-(piperidin-4-yl)propyl)piperidine core is a validated starting point for potent anticancer agents.

Antileukemic Activity of the Core Scaffold

A pivotal study synthesized a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives, which differ from the title compound only at the substitution on the second piperidine's nitrogen[1].

  • Key Findings: Several derivatives exhibited potent antiproliferative activity against human leukemia cell lines (K562 and Reh)[1].

  • Mechanism of Action: The most active compounds were shown to induce apoptosis, confirmed by LDH assays, cell cycle analysis, and DNA fragmentation[1]. This indicates that the scaffold can trigger programmed cell death, a highly desirable trait for an anticancer agent.

This strongly suggests that 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol itself, or its simple derivatives, warrants investigation as a potential antineoplastic agent. The N-hydroxyethyl group may modulate solubility and pharmacokinetic properties compared to the aryl carboxamide derivatives in the study.

Potential Signaling Pathway

The induction of DNA fragmentation is a hallmark of the execution phase of apoptosis, often mediated by caspases. The diagram below illustrates a simplified, hypothetical pathway that could be activated by active derivatives of this scaffold.

G compound Active Scaffold Derivative mt Mitochondrial Stress (Intrinsic Pathway) compound->mt cas9 Caspase-9 Activation mt->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Hypothetical Apoptotic Pathway Triggered by the Scaffold.

Broader Pharmacological Context

The piperidine nucleus is a cornerstone of medicinal chemistry, found in drugs targeting a wide array of biological systems. Examples include agents with antipsychotic (acting as 5-HT2A receptor inverse agonists), antifungal, and kinase inhibitory activities[7][8][9][10]. This versatility underscores the potential for derivatives of 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol to be explored for indications beyond oncology.

Safety and Handling

Proper handling of any chemical substance is critical to ensure laboratory safety. The following information is based on aggregated data for the specific compound and safety profiles of the parent piperidine heterocycle.

GHS Hazard Classification

Aggregated data from ECHA notifications provide the following hazard statements for 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol[3].

Hazard CodeStatementClass
H315Causes skin irritationWarning
H317May cause an allergic skin reactionWarning
H318Causes serious eye damageDanger
Laboratory Handling Protocol

Objective: To ensure the safe handling of the compound in a research setting.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene gloves to prevent skin contact.

    • Wear a standard laboratory coat, fully fastened.

    • Wear chemical safety goggles or a face shield to protect against splashes, as the compound is classified as causing serious eye damage[3].

  • Handling:

    • Avoid creating dust or aerosols. If handling a solid, use appropriate weighing techniques. If in solution, avoid splashing.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn[11].

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Perspectives

2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol is a chemical entity built upon a highly valuable 4-(3-(piperidin-4-yl)propyl)piperidine scaffold. While this specific molecule remains under-characterized in public literature, the demonstrated potent antileukemic and pro-apoptotic activity of its close analogues makes it and its derivatives compelling candidates for further investigation in oncology[1].

Future research should focus on:

  • Definitive Synthesis and Characterization: A peer-reviewed, scalable synthesis of the title compound is needed to enable robust biological testing.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, particularly hematological malignancies, to determine its antiproliferative potency and compare it to the published derivatives.

  • Structure-Activity Relationship (SAR) Studies: The N-hydroxyethyl moiety could be further modified to optimize for potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Elucidating the specific molecular target(s) responsible for the observed apoptotic effects would be a critical step in its development as a therapeutic agent.

This technical guide serves as a foundational resource, consolidating the known information and outlining a clear path for future research into this promising area of medicinal chemistry.

References

  • Global Substance Registration System. This compound. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-Piperidin-2-ylethanol. [Link]

  • PubChem. 2-[4-(2-Propylpent-2-enyl)piperidin-1-yl]ethanol. [Link]

  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • PubChem. (R)-1-(Piperidin-4-YL)ethanol. [Link]

  • PubChem. 2-(2-Piperidin-4-ylphenyl)ethanol. [Link]

  • PubMed. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • National Center for Biotechnology Information. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]

  • PubChem. 2-[2-(2-Methylpropyl)piperidin-4-yl]ethanol. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ACD/Labs. LogP vs LogD - What is the Difference? [Link]

  • precisionFDA. 2-(PIPERIDIN-2-YL)ETHANOL. [Link]

Sources

A Technical Guide to the SMILES Notation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol: A Keystone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and bioactive compounds.[1][2] Its structural and physicochemical properties often confer enhanced metabolic stability, improved pharmacokinetic profiles, and reduced toxicity, making it a highly desirable motif in drug design.[1] This guide provides an in-depth technical analysis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a molecule that exemplifies the structural complexity and synthetic utility of multi-substituted piperidine systems. We will deconstruct its chemical architecture to derive its Simplified Molecular-Input Line-Entry System (SMILES) notation, a critical tool in cheminformatics for data storage, retrieval, and computational modeling.[3][4] Furthermore, this document establishes a self-validating computational protocol for ensuring the integrity of its SMILES representation and contextualizes the molecule's relevance within contemporary drug discovery programs.

Part 1: The Piperidine Scaffold in Modern Drug Discovery

The six-membered nitrogen-containing heterocycle known as piperidine is a fundamental building block in the pharmaceutical industry.[2][5] Its derivatives are integral to more than twenty classes of drugs, targeting a wide spectrum of diseases including cancer, central nervous system disorders, and microbial infections.[1][5] The success of the piperidine motif stems from its unique combination of features:

  • Structural Versatility: The saturated, sp³-hybridized ring can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents. This is critical for optimizing interactions with biological targets.

  • Physicochemical Modulation: The basic nitrogen atom can be a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This, along with the overall lipophilicity of the ring, allows for fine-tuning of a drug candidate's solubility and membrane permeability.[1]

  • Enhanced "Druggability": The piperidine ring itself is relatively stable to metabolic degradation, which can improve a compound's pharmacokinetic half-life.[1] Its presence often leads to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The molecule this compound serves as an excellent case study. It features two piperidine rings—one secondary amine and one tertiary amine—linked by a flexible propyl chain and further functionalized with a primary alcohol. This architecture presents a versatile platform for creating derivatives with diverse biological activities, as demonstrated by studies on related structures for applications such as antileukemic agents.[6]

Part 2: Elucidating the SMILES Notation

SMILES provides a linear, text-based method for representing a chemical structure, making it indispensable for digital chemical databases and computational analysis.[3][4] The generation of a correct SMILES string relies on a set of defined grammatical rules.[7][8]

Structural Analysis of this compound

To derive the SMILES string, we first dissect the molecule into its primary components as illustrated below.

M This compound P1 Piperidine Ring 1 (Secondary Amine) Linker Propyl Linker P1->Linker -C3H6- P2 Piperidine Ring 2 (Tertiary Amine) Linker->P2 Ethanol Ethanol Group P2->Ethanol -C2H4OH

Caption: Key structural fragments of the target molecule.

Step-by-Step SMILES Generation

The SMILES string is constructed by traversing the molecular graph, atom by atom.

  • Representing Piperidine Ring 1: We begin with the unsubstituted piperidine ring containing the secondary amine. To represent a ring, we break one bond and label the two atoms involved with a number. The SMILES for a simple piperidine ring is C1CCNCC1.[4][9] Here, the 1 after the first and last carbon indicates they are bonded to form a cycle.

  • Adding the Propyl Linker: The three-carbon propyl chain is attached to the 4-position of the first piperidine ring. We represent this as a linear chain of three carbons: CCC.

  • Attaching Piperidine Ring 2: The propyl linker connects to the 4-position of the second piperidine ring. This second ring is also broken for notation and assigned a new number, 2. The SMILES for this fragment is C2CCNCC2.

  • Incorporating the Ethanol Substituent: The second piperidine's nitrogen atom is substituted with an ethanol group. In SMILES, branches from the main chain are enclosed in parentheses.[3][4] The ethanol group (CCO) is therefore placed in parentheses immediately following the nitrogen atom it is attached to: N(CCO).

  • Assembling the Full String: By combining these fragments in a continuous path, we can generate a valid SMILES string. One possible path results in: C1CNCCC1CCCC2CCN(CCO)CC2.

The Canonical SMILES

While multiple valid SMILES strings can be written for a single molecule, a canonical SMILES is a unique, standardized representation generated by a specific algorithm.[9] This ensures that every molecule has a single, unambiguous identifier. For this compound, the canonical SMILES is:

C(CC1CCNCC1)CC2CCN(CC2)CCO [10]

Another commonly found and valid representation in databases like PubChem is C1CNCCC1CCCC2CCN(CC2)CCO.[11] Both describe the same molecular topology.

Part 3: Protocol for SMILES Validation

The integrity of cheminformatic data hinges on the validity of its molecular representations. A syntactically or semantically incorrect SMILES string can corrupt datasets and invalidate computational models.[12][13][14] Therefore, a robust validation protocol is essential.

Experimental Protocol: Computational Validation Using RDKit

This protocol provides a self-validating system using RDKit, an open-source cheminformatics toolkit, to programmatically verify the structural integrity of a SMILES string.[13][15]

Objective: To confirm that the SMILES string for this compound corresponds to a chemically valid molecular structure.

Methodology:

  • Setup: Ensure Python and the RDKit library are installed.

  • SMILES Parsing: The core of the validation is the Chem.MolFromSmiles() function, which attempts to convert the string into an RDKit molecule object. If the string is invalid, the function returns None.[13]

  • Sanitization Check: The parsing function includes a sanitize flag (True by default) that performs a series of checks on the resulting molecule, including valence rules and aromaticity, ensuring it is chemically reasonable.[13]

  • Execution (Python Script):

  • Interpretation of Results:

    • PASS: The script successfully created a molecule object, confirming the SMILES string is both syntactically and semantically valid.

    • FAIL: The script returned None, indicating the SMILES string is invalid.

This protocol provides an unambiguous and reproducible method for validating the SMILES notation, fulfilling the requirement for a self-validating system.

Part 4: Data Presentation and Visualization

Summary of Molecular Properties

Quantitative descriptors are essential for computational modeling and drug development. The following properties for this compound have been computed and are available from public databases.

PropertyValueSource
Molecular FormulaC₁₅H₃₀N₂OPubChem[11]
Molecular Weight254.41 g/mol PubChem[11]
Exact Mass254.235813585 DaPubChem[11]
XLogP3 (Lipophilicity)2.3PubChem[11]
Hydrogen Bond Donors2PubChem[11]
Hydrogen Bond Acceptors3PubChem[11]
Rotatable Bond Count6PubChem[11]
SMILES Generation Workflow Diagram

The logical process of constructing the SMILES string can be visualized as a decision-making workflow.

cluster_0 start Start: Select Atom in Ring 1 r1 Traverse Ring 1 (C, C, N, C, C) start->r1 C close1 Close Ring 1 Add '1' r1->close1 C1CCNCC1 linker Add Propyl Linker (C, C, C) close1->linker ...1CCCC r2 Traverse Ring 2 (C, C, N, C, C) linker->r2 branch Add Branch at N: (CCO) r2->branch ...C2CCN close2 Close Ring 2 Add '2' branch->close2 ...(CCO)CC end End of Chain close2->end ...CC2

Caption: Logical workflow for generating the SMILES string.

Conclusion

This compound represents a class of molecules built upon the highly successful piperidine scaffold, a privileged structure in medicinal chemistry. Its corresponding SMILES notation, C(CC1CCNCC1)CC2CCN(CC2)CCO, provides a machine-readable format that is essential for modern, data-driven drug discovery. This guide has systematically deconstructed the molecule's architecture to explain the derivation of its SMILES string and has provided a robust, computationally-driven protocol for its validation using standard cheminformatics tools. For researchers and drug development professionals, a deep understanding of these foundational principles of chemical representation and verification is paramount to ensuring the quality and integrity of scientific data and accelerating the discovery of new therapeutics.

References

  • Daylight Chemical Information Systems, Inc. (n.d.). Daylight Theory: SMILES. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Pospisil, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Dalke, A. (2020, August 24). SMILES Validation in the Browser. Depth-First. Retrieved from [Link]

  • Vereshchagin, A. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Retrieved from [Link]

  • Zymvol. (2024, February 22). How to write a reaction in SMILES format. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Bao, G. (2024, January 31). How to Validate SMILES?. Medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84604, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Sulstice. (2022, March 22). Validating SMILES with RDKit, PySMILES, MolVS, and PartialSMILES. Medium. Retrieved from [Link]

  • E. Willighagen. (2015, October 31). How to test SMILES strings in Supplementary Information. chem-bla-ics. Retrieved from [Link]

  • ResearchGate. (2022, July). Drugs containing piperidine or pyrrolidine structure. Retrieved from [Link]

  • ChemicBook. (2021, February 13). SMILES strings explained for beginners (Cheminformatics Part 1). Retrieved from [Link]

  • thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Retrieved from [Link]

  • Kim, S., et al. (2024). Leveraging Partial SMILES Validation Scheme for Enhanced Drug Design in Reinforcement Learning Frameworks. arXiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73953, 4-Piperidineethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 455458, 1-[3-[4-(1-piperidyl)-1-piperidyl]propyl]piperidine. Retrieved from [Link]

  • Drugfuture.com. (n.d.). This compound. Retrieved from [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (2004, June). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2021, October). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

Sources

Methodological & Application

Protocol for the synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in a lab setting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound (CAS: 14712-23-3). The synthesis is centered on a robust and scalable N-alkylation strategy, designed for execution in a standard laboratory setting. This guide delves into the mechanistic rationale behind the procedural steps, methods for in-process monitoring, and rigorous analytical characterization of the final compound. It is intended for researchers, chemists, and professionals in drug development who require a reliable method for producing this specific piperidine derivative.

Introduction and Scientific Background

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The molecule this compound, with the molecular formula C15H30N2O and a molecular weight of 254.41 g/mol , is a diamine featuring two piperidine rings linked by a propyl chain, with one of the piperidine nitrogens functionalized with an ethanol group.[1][2] This structure presents an interesting scaffold for further chemical elaboration, potentially serving as a key intermediate in the synthesis of novel therapeutic agents.

The synthetic challenge lies in the selective functionalization of one of the two chemically equivalent secondary amine nitrogens in the precursor, 4,4'-trimethylenebis(piperidine). This protocol addresses this challenge through stoichiometric control of the alkylating agent.

Principle of Synthesis: Selective Mono-N-Alkylation

The selected synthetic route is a nucleophilic substitution reaction involving the mono-N-alkylation of 4,4'-trimethylenebis(piperidine) with 2-chloroethanol.

The core of this strategy is the nucleophilic attack of a secondary amine on the electrophilic carbon of 2-chloroethanol. A non-nucleophilic inorganic base, potassium carbonate, is employed to act as a proton scavenger, neutralizing the hydrochloric acid generated during the reaction and ensuring the amine remains in its free, nucleophilic state.

To favor the desired mono-alkylation product over the di-alkylated byproduct, a statistical control approach is used. The reaction is performed using a slight molar excess of the starting diamine relative to the 2-chloroethanol. This ensures that the alkylating agent is more likely to encounter and react with an unfunctionalized diamine molecule. The resulting statistical mixture of starting material, mono-alkylated product, and di-alkylated product necessitates a robust purification step, which is achieved via silica gel column chromatography.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
4,4'-Trimethylenebis(piperidine)14712-22-2C13H26N2210.36Starting Material
2-Chloroethanol107-07-3C2H5ClO80.51Alkylating Agent (Toxic)
Potassium Carbonate (Anhydrous)584-08-7K2CO3138.21Base (Fine Powder)
Acetonitrile (Anhydrous)75-05-8C2H3N41.05Reaction Solvent
Dichloromethane (DCM)75-09-2CH2Cl284.93Extraction/Chromatography
Methanol (MeOH)67-56-1CH4O32.04Chromatography
Triethylamine (TEA)121-44-8C6H15N101.19Chromatography Additive
Ethyl Acetate (EtOAc)141-78-6C4H8O288.11TLC/Chromatography
n-Hexane110-54-3C6H1486.18TLC/Chromatography
Silica Gel7631-86-9SiO260.08Stationary Phase (230-400 mesh)
Deionized Water7732-18-5H2O18.02Work-up
Brine (Saturated NaCl)7647-14-5NaCl58.44Work-up
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37Drying Agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Dropping funnel

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

  • Glass column for chromatography

  • Analytical balance

Detailed Experimental Protocol

Reaction Setup and Synthesis
  • Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Charging: To the flask, add 4,4'-trimethylenebis(piperidine) (2.10 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a suspension.

  • Alkylating Agent Addition: In a separate beaker, dissolve 2-chloroethanol (0.64 g, 8.0 mmol, 0.8 eq) in 20 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and attach it to the reaction flask.

  • Reaction Initiation: Add the 2-chloroethanol solution dropwise to the stirred suspension over 20 minutes at room temperature. The controlled addition helps to manage any initial exotherm.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

    • TLC System: Dichloromethane:Methanol:Triethylamine (90:9:1).

    • Procedure: Periodically take a small aliquot from the reaction, dilute it with dichloromethane, and spot it on a TLC plate. The desired product should appear as a new, more polar spot compared to the starting material. The reaction is typically complete within 12-18 hours, indicated by the stabilization of the product spot and significant consumption of the 2-chloroethanol.

Work-up and Isolation
  • Cooling: Once the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration: Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The washing steps remove any remaining inorganic salts and highly water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product as a viscous oil.

Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a 95:5 mixture of dichloromethane and methanol.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the top of the silica column.

  • Elution: Elute the column with a gradient solvent system.

    • Start with 100% Dichloromethane to elute non-polar impurities.

    • Gradually increase the polarity by adding methanol (e.g., from 1% to 10% MeOH in DCM). A small amount of triethylamine (0.5-1%) should be added to the eluent to prevent the amine product from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a clear, viscous oil or a low-melting solid.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Colorless to pale yellow viscous oil or solid
Yield 40-55% (Typical, post-chromatography)
¹H NMR (400 MHz, CDCl₃)δ (ppm) ~3.55 (t, 2H, -CH₂OH), ~2.80-2.95 (m, 2H), ~2.40-2.55 (m, 4H, -NCH₂CH₂OH), ~1.0-2.1 (m, complex, remaining 22H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm) ~60.5 (-CH₂OH), ~59.8 (-NCH₂-), ~54.0, ~46.5, ~37.5, ~36.0, ~32.0, ~25.0
IR (thin film) ν (cm⁻¹) 3350-3450 (broad, O-H stretch), 2920-2850 (C-H stretch), 1120 (C-N stretch)
MS (ESI+) Calculated for [C₁₅H₃₁N₂O]⁺ ([M+H]⁺): 255.2431; Found: ~255.24

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • 2-Chloroethanol: This reagent is toxic and a suspected teratogen. Handle it exclusively within a certified chemical fume hood. Avoid inhalation and skin contact.

  • Solvents: Dichloromethane and acetonitrile are volatile and harmful. All handling, including transfers and evaporation, should be performed in a well-ventilated fume hood.

  • General: Standard laboratory safety procedures should be followed at all times. Prepare for potential spills and have appropriate neutralizing agents and spill kits available.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product & Characterization SM1 4,4'-Trimethylenebis(piperidine) Reaction 1. Combine Reagents 2. Reflux (82°C, 12-18h) 3. Monitor by TLC SM1->Reaction SM2 2-Chloroethanol SM2->Reaction SM3 K₂CO₃, Acetonitrile SM3->Reaction Workup1 Cool & Filter Reaction->Workup1 Workup2 Evaporate Solvent Workup1->Workup2 Workup3 Liquid-Liquid Extraction (DCM / H₂O) Workup2->Workup3 Workup4 Dry & Concentrate Workup3->Workup4 Crude Crude Product (Oil) Workup4->Crude Purification Silica Gel Column Chromatography (DCM/MeOH/TEA Gradient) Crude->Purification FinalProduct Pure Product: 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol Purification->FinalProduct Analysis Analysis: NMR, IR, MS FinalProduct->Analysis Confirm Structure & Purity

Caption: Workflow for the synthesis and purification of the target compound.

References

  • PubChem Compound Summary for CID 84604, this compound. National Center for Biotechnology Information. URL: [Link]

  • Global Substance Registration System (GSRS), this compound. U.S. Food and Drug Administration. URL: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. This review provides a background on general synthetic routes to piperidine structures. URL: [Link]

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. Provides context for N-heterocycle formation, a related class of reactions. URL: [Link]

Sources

Application Notes and Protocols: Investigating the Antileukemic Potential of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have garnered significant attention in oncology for their potential to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, including leukemia.[4][5][6][7] This document provides a comprehensive guide for investigating the antileukemic properties of a specific piperidine derivative, 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. While direct antileukemic data for this particular compound is not extensively published, this guide synthesizes established methodologies from research on analogous structures to provide a robust framework for its evaluation. We will detail the rationale behind experimental choices, provide step-by-step protocols for key in vitro assays, and discuss the interpretation of potential results.

Introduction: The Rationale for Investigating this compound in Leukemia

Leukemia, a group of cancers that originate in the bone marrow and result in a high number of abnormal white blood cells, remains a significant therapeutic challenge.[4] The development of novel, targeted therapies with improved efficacy and reduced toxicity is a critical area of research. Piperidine-containing compounds have emerged as a promising class of anticancer agents.[1][8] Research has demonstrated that derivatives of the 4-(3-(4-piperidyl)propyl)piperidine core structure exhibit antiproliferative activity against human leukemia cell lines, such as K562 and Reh.[5][7] The anticancer effects of piperidine derivatives are often attributed to their ability to induce apoptosis and disrupt cell cycle progression.[5][7][9]

The specific compound, this compound, possesses a unique combination of a bis-piperidine core linked by a propyl chain and a hydroxyethyl group on one of the piperidine nitrogens. This ethanol substitution may enhance solubility and bioavailability, potentially influencing its biological activity. Based on the known anticancer properties of similar piperidine derivatives, it is hypothesized that this compound may exert its antileukemic effects through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[2][4]

This guide will provide the necessary protocols to test this hypothesis and characterize the antileukemic potential of this compound.

Compound Handling and Preparation

Proper handling and preparation of the test compound are crucial for obtaining reproducible and reliable experimental results.

2.1. Compound Information

PropertyValueSource
IUPAC Name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol[10]
Molecular Formula C15H30N2O[10][11]
Molecular Weight 254.41 g/mol [10][11]
CAS Number 14712-23-3[10]

2.2. Stock Solution Preparation Protocol

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood.

  • Solvent Selection: Based on its structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first test solubility in a small volume of DMSO.

  • Preparation of a 10 mM Stock Solution:

    • Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 254.41 g/mol x 1000 mg/g = 2.54 mg

    • Accurately weigh the calculated amount of the compound.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to the compound.

    • Vortex or sonicate gently until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Experimental Protocols for Antileukemic Activity Assessment

The following protocols are designed to provide a comprehensive in vitro evaluation of the antileukemic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Culture human leukemia cell lines (e.g., K562, Reh, HL-60) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis LeukemiaCells Leukemia Cell Culture SeedCells Seed Cells in 96-well Plate LeukemiaCells->SeedCells AddCompound Add Compound to Cells SeedCells->AddCompound CompoundDilution Prepare Compound Dilutions CompoundDilution->AddCompound Incubate48h Incubate for 48-72h AddCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 G cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation compound 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol Akt Akt p-Akt (Inactive) compound->Akt:p_akt Inhibits phosphorylation PI3K PI3K PI3K->Akt:p_akt mTOR mTOR p-mTOR (Inactive) Akt:p->mTOR:p_mtor Bcl2 Bcl-2 (Anti-apoptotic) Akt:p->Bcl2 Inhibits Caspase3 Caspase-3 Bcl2->Caspase3 Bax Bax (Pro-apoptotic) Bax->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: Hypothesized mechanism of action for the test compound in leukemia cells.

Expected Outcomes and Interpretation

  • Cell Viability: A dose-dependent decrease in cell viability is expected, allowing for the determination of an IC50 value. This will establish the cytotoxic potency of the compound.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells will indicate that the compound induces apoptosis.

  • Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or G2/M) would suggest that the compound interferes with cell cycle progression.

  • Western Blotting:

    • A decrease in the levels of p-Akt and p-mTOR would support the hypothesis that the compound inhibits the PI3K/Akt signaling pathway.

    • An increase in the ratio of Bax to Bcl-2 and the presence of cleaved Caspase-3 and cleaved PARP would confirm the induction of apoptosis at the molecular level.

Conclusion

This application note provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential antileukemic agent. The detailed protocols for assessing cytotoxicity, apoptosis, cell cycle arrest, and effects on key signaling pathways will enable researchers to thoroughly characterize the biological activity of this novel compound. The insights gained from these studies will be crucial for guiding further preclinical development and exploring the therapeutic potential of this class of piperidine derivatives in leukemia.

References

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Crider, A. M., Lamey, R., Floss, H. G., Cassady, J. M., & Bradner, W. J. (1980). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. Journal of Medicinal Chemistry, 23(8), 848–851. [Link]

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed, 35069185. [Link]

  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622–630. [Link]

  • ResearchGate. (n.d.). The main mechanism of piperidine alkaloid against liver cancer. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Gorshkov, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6299. [Link]

  • Chonco, L., et al. (2018). Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. Frontiers in Oncology, 8, 91. [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Crider, A. M., et al. (1980). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. Journal of Medicinal Chemistry, 23(8), 848-851. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity Against P-388 Leukemia Cells. ResearchGate. [Link]

  • GSRS. (n.d.). This compound. GSRS. [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Piperidineethanol. PubChem. [Link]

  • Drugfuture. (n.d.). This compound. Drugfuture. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. National Institutes of Health. [Link]

Sources

Application Note: A Dual-Assay Protocol for Characterizing 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol Activity at Histamine H1 and H3 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, dual-assay protocol to characterize the in vitro pharmacological activity of the novel compound 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. The presence of two piperidine moieties suggests a potential interaction with G-protein coupled receptors (GPCRs), particularly histamine receptors, which are common targets for such scaffolds.[1] We hypothesize that this compound may act as an antagonist at the histamine H1 (H1R) and H3 (H3R) receptors. These receptors represent two distinct and highly valuable drug targets, mediating different signaling pathways (Gq and Gi, respectively) and physiological functions.[2][3] This guide details two robust, cell-based functional assays: a calcium flux assay to determine activity at the Gq-coupled H1 receptor and a cAMP inhibition assay for the Gi-coupled H3 receptor.

Scientific Rationale & Background

The compound this compound is a novel chemical entity with structural features that warrant investigation into its biological activity.[4][5] Piperidine rings are privileged structures in medicinal chemistry, found in numerous CNS-active drugs and GPCR ligands.[6] Histamine receptors, a family of four GPCRs, are critical regulators of diverse physiological processes, from allergic inflammation (H1R) to neurotransmitter release in the brain (H3R).[7] Developing compounds that can modulate multiple histamine receptors is a recognized strategy for treating complex conditions.[8][9]

  • Histamine H1 Receptor (H1R): The H1R couples to the Gαq subunit of the G-protein complex.[2] Upon agonist binding, Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[10] This transient increase in cytosolic Ca²⁺ is a direct and measurable consequence of H1R activation, making calcium flux assays an ideal method for screening H1R modulators.[11][12]

This protocol provides the means to test the hypothesis that this compound acts as an antagonist at both receptors.

Signaling Pathway Diagrams

H1R_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Histamine Histamine (Agonist) Histamine->H1R Binds H3R_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor Gi Gαi H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP (Decreased) ATP->cAMP Histamine Histamine (Agonist) Histamine->H3R Binds Forskolin Forskolin Forskolin->AC Stimulates

Caption: H3R Gi-coupled signaling pathway leading to cAMP inhibition.

Experimental Design & Workflow

The overall strategy is to perform two parallel antagonist-mode assays using cell lines stably expressing the human H1 or H3 receptor. In each assay, cells will be pre-incubated with varying concentrations of the test compound before being challenged with a known receptor agonist at a fixed concentration (typically EC₈₀). The ability of the test compound to inhibit the agonist-induced signal is measured and used to determine its potency (IC₅₀).

Experimental_Workflow cluster_h1 H1R Assay: Calcium Flux cluster_h3 H3R Assay: cAMP Inhibition start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep h1_add_cpd Add Test Compound (Antagonist) compound_prep->h1_add_cpd h3_add_cpd Add Test Compound (Antagonist) compound_prep->h3_add_cpd cell_culture Culture H1R and H3R Expressing Cell Lines h1_seed Seed H1R Cells in 384-well Plates cell_culture->h1_seed h3_seed Seed H3R Cells in 384-well Plates cell_culture->h3_seed h1_load Load Cells with Calcium-Sensitive Dye h1_seed->h1_load h1_load->h1_add_cpd h1_add_agonist Add Histamine (Agonist) & Read Fluorescence h1_add_cpd->h1_add_agonist h1_data H1R Data Analysis (IC₅₀ Calculation) h1_add_agonist->h1_data end End: Determine Compound Potency at H1R & H3R h1_data->end h3_seed->h3_add_cpd h3_add_agonist Add Forskolin + Agonist & Incubate h3_add_cpd->h3_add_agonist h3_lyse Lyse Cells & Measure cAMP (e.g., HTRF) h3_add_agonist->h3_lyse h3_data H3R Data Analysis (IC₅₀ Calculation) h3_lyse->h3_data h3_data->end

Caption: Overall experimental workflow for dual H1R and H3R screening.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog # (Example)
Cell Lines
CHO-K1 or HEK293 cells stably expressing human H1RATCC, Eurofinse.g., ES-390-C
CHO-K1 or HEK293 cells stably expressing human H3RATCC, Eurofinse.g., ES-392-C
Cell Culture Media & Reagents
F-12K Medium (for CHO) or DMEM (for HEK293)Thermo Fisher21127022 / 11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Geneticin (G418 Sulfate)Thermo Fisher10131035
Trypsin-EDTA (0.25%)Thermo Fisher25200056
Test Compound & Controls
This compoundN/ASynthesized/Sourced
Histamine dihydrochloride (H1R/H3R Agonist)Sigma-AldrichH7250
Mepyramine (H1R Antagonist Control)Sigma-AldrichM5526
R-(−)-α-Methylhistamine (H3R Agonist)Tocris0771
Thioperamide (H3R Antagonist Control)Tocris0674
Forskolin (Adenylyl Cyclase Activator)Sigma-AldrichF6886
DMSO, AnhydrousSigma-AldrichD2650
Assay-Specific Reagents
Calcium No WashPLUS Kit (or similar, e.g., Fluo-8)Eurofins, Abcam64NWPBLK / ab112129
ProbenecidSigma-AldrichP8761
cAMP GLoSensor Assay or HTRF cAMP Dynamic 2 KitPromega, CisbioE2301 / 62AM4PEB
Plates & Equipment
384-well black, clear-bottom microplatesCorning3764
384-well white, solid-bottom microplatesCorning3570
Fluorescence Plate Reader (e.g., FLIPR, FlexStation)Molecular DevicesN/A
HTRF-compatible Plate ReaderPerkinElmer, BMG LabtechN/A

Protocol Part 1: H1R Antagonism via Calcium Flux Assay

This protocol measures the ability of the test compound to block histamine-induced calcium mobilization in cells expressing H1R.

Day 1: Cell Seeding
  • Cell Preparation: Culture H1R-expressing cells according to supplier recommendations, ensuring they are in a logarithmic growth phase.

  • Harvesting: Aspirate media, wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium.

  • Cell Counting: Centrifuge cells, resuspend in fresh medium, and count using a hemocytometer or automated cell counter.

  • Seeding: Adjust cell density to 50,000 cells/mL in assay medium (e.g., F-12K + 10% FBS). Dispense 20 µL/well into a 384-well black, clear-bottom plate (for a final density of 1,000 cells/well).

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂.

Day 2: Assay Execution
  • Compound Plate Preparation:

    • Prepare a 10 mM stock of the test compound and controls in DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., 10-point, 1:3 dilution starting from 1 mM).

    • Dilute these DMSO stocks into assay buffer (HBSS + 20 mM HEPES) to create a 4x final concentration working solution. The final DMSO concentration should be kept constant, typically ≤ 0.5%.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., Calcium No WashPLUS reagent). [17]It is critical to include probenecid in the loading buffer, as it inhibits organic anion transporters that can remove the dye from the cells. [18] * Add 20 µL of the dye solution to each well of the cell plate.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Antagonist Addition:

    • Using an automated liquid handler or multichannel pipette, add 10 µL of the 4x compound working solutions to the corresponding wells of the cell plate.

    • Include wells for "vehicle control" (buffer with DMSO only) and "agonist control" (buffer with DMSO, no antagonist).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge and Signal Reading:

    • Prepare a 5x final concentration solution of histamine in assay buffer. The concentration should be the pre-determined EC₈₀ value for your cell line.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR). [11] * Set the instrument to add 10 µL of the histamine solution to all wells (except for no-agonist controls) and immediately begin reading fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every second for at least 120 seconds.

Protocol Part 2: H3R Antagonism via cAMP Assay

This protocol uses a competitive immunoassay (HTRF) to measure the test compound's ability to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP production. [14]

Day 1: Cell Seeding
  • Cell Preparation: Follow the same procedure as in section 4.1, but using the H3R-expressing cell line.

  • Seeding: Adjust cell density to 25,000 cells/mL. Dispense 10 µL/well into a 384-well white, solid-bottom plate (for a final density of 250 cells/well).

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂.

Day 2: Assay Execution
  • Compound Plate Preparation: Prepare serial dilutions of the test compound and controls as described in section 4.2.1. The working solutions should be prepared at 4x final concentration in stimulation buffer.

  • Compound Addition:

    • Add 5 µL of the 4x compound working solutions to the cell plate.

    • Incubate for 15 minutes at room temperature.

  • Agonist/Forskolin Addition:

    • Prepare a 4x working solution containing the H3R agonist (e.g., R-(−)-α-Methylhistamine at its EC₈₀ concentration) and forskolin (e.g., 1-10 µM, to be optimized) in stimulation buffer.

    • Add 5 µL of this solution to all wells except the "basal" control (which receives buffer only) and "forskolin only" control.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection (HTRF Example):

    • This step is based on the Cisbio cAMP Dynamic 2 kit. [19] * Add 5 µL of the cAMP-d2 reagent (acceptor) to each well.

    • Add 5 µL of the Anti-cAMP Cryptate reagent (donor) to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

Data Analysis and Interpretation

  • Calculate Response:

    • Calcium Flux: Use the maximum fluorescence peak height or the area under the curve for each well.

    • cAMP HTRF: Calculate the 665/620 emission ratio for each well. Convert this ratio to cAMP concentration using a standard curve run in parallel.

  • Normalization: Normalize the data as a percentage of inhibition relative to the controls:

    • % Inhibition = 100 * (1 - [Signal_Test - Signal_Min] / [Signal_Max - Signal_Min])

    • Signal_Test: Signal in the presence of agonist and test compound.

    • Signal_Max: Signal with agonist and vehicle (0% inhibition).

    • Signal_Min: Signal with vehicle only (100% inhibition).

  • Curve Fitting: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

Example Data Table
CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
This compoundH1RCalcium Flux85.2
Mepyramine (Control)H1RCalcium Flux5.1
This compoundH3RcAMP25.6
Thioperamide (Control)H3RcAMP2.9

References

  • Eurofins Discovery. "Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger." Eurofins Discovery,

  • Wikipedia. "Histamine H1 receptor." Wikipedia, The Free Encyclopedia,

  • Leurs, R., et al. "Molecular properties and signalling pathways of the histamine H1 receptor." Clinical & Experimental Allergy, 1999,

  • ResearchGate. "Signaling pathways associated with the histamine H3 receptor." ResearchGate,

  • Small Molecule Pathway Database (SMPDB). "Histamine H1 Receptor Activation." SMPDB,

  • Creative Biostructure. "Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection." Creative Biostructure,

  • Maiga, A., et al. "Forskolin-free cAMP assay for Gi-coupled receptors." Journal of Pharmacological and Toxicological Methods, 2015,

  • ResearchGate. "Histamine H3 receptor (H3R) main signaling pathways." ResearchGate,

  • Nakamura, T., et al. "Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells." International Journal of Molecular Sciences, 2020,

  • Luo, J., et al. "Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms." The Journal of Biological Chemistry, 2013,

  • Drug Discovery World. "High-throughput calcium flux assays: luminescent versus fluorescent readout." Drug Discovery World, 2016,

  • ION Biosciences. "Gαq GPCR assays." ION Biosciences,

  • Esbenshade, T. A., et al. "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 2008,

  • Eurofins DiscoverX. "GPCR Calcium Product Solutions." Eurofins DiscoverX,

  • Shukla, A. K. "cAMP assays in GPCR drug discovery." Methods in Cell Biology, 2017,

  • Wang, T., et al. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." Assay Guidance Manual, 2017,

  • Sittampalam, G.S., et al. "Assay Guidance Manual." Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2019,

  • Moreno-Delgado, D., et al. "The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors." The Journal of Neuroscience, 2013,

  • Zappia, C. D., et al. "Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways." Scientific Reports, 2015,

  • PubChem. "this compound." National Center for Biotechnology Information,

  • Buccioni, M., et al. "Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17." Journal of Pharmacological and Toxicological Methods, 2011,

  • G. A. G. G. Ruijt, et al. "The use of an in vitro binding assay to predict histamine H2-antagonist activity." Agents and Actions, 1985,

  • Schlicker, E., et al. "Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models." Naunyn-Schmiedeberg's Archives of Pharmacology, 1993,

  • Echemi. "1-Piperidineethanol,4-[3-(4-piperidinyl)propyl]-." Echemi,

  • Sadek, B., et al. "Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives." Molecules, 2016,

  • Global Substance Registration System (GSRS). "this compound." U.S. Food and Drug Administration,

  • Li, Y., et al. "Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction." Journal of Ethnopharmacology, 2024,

  • Chemnet. "4-Piperidineethanol." Chemnet,

  • Drugfuture. "this compound." Drugfuture,

  • Vinaya, K., et al. "Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives." Chemical Biology & Drug Design, 2011,

  • Zhang, M., et al. "Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy." International Journal of Molecular Sciences, 2023,

  • PubChem. "4-Piperidineethanol." National Center for Biotechnology Information,

  • Global Substance Registration System (GSRS). "4-PIPERIDINEETHANOL." U.S. Food and Drug Administration,

  • Knutson, S. K., et al. "1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas." ACS Medicinal Chemistry Letters, 2016,

  • Santa Cruz Biotechnology. "2-(4-{3-[4-(2-Hydroxy-ethyl)-piperidin-1-yl]-propyl}-piperidin-1-yl)-ethanol." Santa Cruz Biotechnology,

  • PubChem. "(R)-1-(Piperidin-4-YL)ethanol." National Center for Biotechnology Information,

  • Google Patents. "CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride." Google Patents,

  • PubChem. "N-Piperidinoethanol." National Center for Biotechnology Information,

  • PubChem. "Piperidine." National Center for Biotechnology Information,

  • Cayman Chemical. "4-Anilino-1-Boc-piperidine." Cayman Chemical,

  • Smith, C. J., et al. "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry, 2012,

Sources

How to prepare stock solutions of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation of Stock Solutions for 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of the research compound this compound (CAS RN: 14712-23-3). Designed for researchers in pharmacology and drug development, this guide emphasizes scientific best practices, explaining the rationale behind procedural steps to ensure solution integrity, experimental reproducibility, and laboratory safety. We address critical aspects including physicochemical properties, solvent selection, dissolution techniques, and stability considerations.

Introduction

This compound is a bifunctional organic molecule featuring two piperidine rings. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to interact with various biological targets. The successful use of this and similar compounds in research is fundamentally dependent on the accurate and consistent preparation of experimental solutions. Improperly prepared stock solutions can lead to significant errors in downstream assays due to issues such as poor solubility, compound degradation, or inaccurate concentration.

This document serves as a field-proven guide, moving beyond a simple list of steps to provide a self-validating framework for preparing high-quality stock solutions.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

PropertyValueSource
IUPAC Name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol[1]
CAS Number 14712-23-3[2]
Molecular Formula C₁₅H₃₀N₂O[1][3]
Molecular Weight 254.41 g/mol [1][3]
Melting Point 72 °C[2]
Boiling Point 359 °C (at 760 Torr)[2]
Computed XLogP3 2.3[1]
Topological Polar Surface Area 35.5 Ų[1]

The presence of two basic nitrogen atoms within the piperidine rings and a hydroxyl group suggests that the compound's solubility will be highly dependent on pH.[4][5] The moderate XLogP3 value indicates a balance between lipophilicity and hydrophilicity.

Safety, Handling, and Hazard Mitigation

Based on aggregated GHS information and data from structurally related piperidine compounds, appropriate safety measures are mandatory.[6][7]

3.1 Hazard Identification

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • General Piperidine Hazards: Piperidine-class compounds can be flammable, toxic, and corrosive.[6][7][8]

3.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) tested according to EN 374.[8]

  • Eye Protection: Use safety goggles with side protection and a face shield.[8]

  • Body Protection: A laboratory coat is required. For handling larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[9][10]

3.3 Engineering Controls and Spill Response

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[6][10]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where applicable.[7][10]

  • Spill Cleanup: In case of a spill, absorb with a non-flammable, inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[6][8]

Protocol: Stock Solution Preparation

This section details the protocols for preparing both a primary organic stock solution and subsequent aqueous working solutions.

4.1 Materials and Equipment

  • This compound (solid)

  • Analytical balance (readable to 0.1 mg)

  • Chemical fume hood

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

  • Sterile, amber glass vials or polypropylene cryotubes

  • Solvents (ACS grade or higher):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF)

    • Deionized water (ddH₂O)

    • Hydrochloric acid (HCl) solution (e.g., 1 M)

4.2 Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc QC & Storage weigh 1. Weigh Compound (Use analytical balance in fume hood) solvent 2. Select Solvent (See Section 4.3) weigh->solvent Accurate Mass dissolve 3. Dissolve (Vortex, sonicate, or warm gently) solvent->dissolve Chosen Solvent validate 4. Validate Solution (Visual check for clarity) dissolve->validate Homogeneous Solution aliquot 5. Aliquot (Prevent freeze-thaw cycles) validate->aliquot Passes Inspection store 6. Store (-20°C or -80°C, protected from light) aliquot->store Working Aliquots

Caption: General workflow for preparing stock solutions.

4.3 Solvent Selection: A Rational Approach

The choice of solvent is the most critical factor in preparing a stable and usable stock solution. The principle of "like dissolves like" provides a starting point. Given the compound's structure, a polar aprotic solvent is often the best choice for a high-concentration primary stock.

SolventRelative Polarity[11]Rationale & Considerations
DMSO 0.444Primary Recommendation. Excellent solubilizing power for a wide range of organic molecules. However, ensure the final concentration in aqueous assays is low (typically <0.5%) to avoid biological effects. Can cause precipitation when stored at low temperatures.[5]
Ethanol 0.654Good alternative, especially if DMSO is incompatible with the assay. May be less effective for achieving very high concentrations.
DMF 0.386Similar to DMSO but with a lower boiling point and different toxicity profile. Use with caution.
Aqueous Buffers 1.000Not recommended for primary stock. Due to the basic nature of the piperidine nitrogens, solubility in neutral water is expected to be low.[5] Acidification is required for aqueous dissolution.

4.4 Protocol 1: Preparation of a 10 mM Primary Stock in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

  • Pre-calculation:

    • Molecular Weight (MW) = 254.41 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Mass required for 1 mL = 0.010 mol/L * 1 L/1000 mL * 254.41 g/mol * 1 mL = 0.00254 g = 2.54 mg

  • Procedure:

    • Tare a sterile, amber glass vial on the analytical balance.

    • Carefully weigh 2.54 mg of this compound into the vial. All weighing must be done in a chemical fume hood.

    • Add 1 mL of high-purity DMSO to the vial using a calibrated pipette.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. This is a critical self-validation step.

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and preparer's initials.

4.5 Protocol 2: Preparation of Aqueous Working Solutions via pH Adjustment

Many biological assays require aqueous solutions. Direct dilution of a DMSO stock into a neutral aqueous buffer can cause the compound to precipitate.[5] The basic nitrogens on the piperidine rings can be protonated in an acidic environment, forming a more soluble salt.

G start Need Aqueous Solution? organic_stock Use Organic Stock (e.g., DMSO) start->organic_stock No check_ph Is Compound Basic? (Contains Amine Groups) start->check_ph Yes acidic_buffer Prepare in Acidic Buffer (e.g., pH 4-6) to Form Soluble Salt check_ph->acidic_buffer Yes neutral_buffer Test Dilution in Neutral Buffer (High risk of precipitation) check_ph->neutral_buffer No

Caption: Decision tree for aqueous solution preparation.

Procedure (Example: 100 µM in Acidic Buffer):

  • Prepare an appropriate acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • To prepare 1 mL of a 100 µM solution, add 10 µL of the 10 mM DMSO primary stock (from Protocol 1) to 990 µL of the acidic buffer.

  • Vortex immediately and thoroughly to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Visually inspect the final solution for clarity. If any cloudiness or precipitate is observed, the method is unsuitable, and further optimization (e.g., using co-solvents or solubilizing agents like cyclodextrins) may be necessary.[12]

Stability and Storage Recommendations

Piperidine-containing compounds can be susceptible to degradation over time, influenced by temperature, light, and humidity.[13][14]

  • Primary Stock (in DMSO):

    • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the primary stock into smaller, single-use aliquots in cryovials.

    • Storage Temperature: Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Some compounds in DMSO can precipitate when frozen; if this occurs, warm the vial to room temperature and vortex thoroughly to re-dissolve before use.[5]

    • Protection: Store vials in the dark (e.g., in a freezer box) to protect from light.[14]

  • Aqueous Working Solutions:

    • Stability: Aqueous solutions are generally much less stable than organic stocks.

    • Recommendation: Prepare fresh aqueous working solutions from the primary stock on the day of the experiment. Do not store aqueous solutions for extended periods unless stability has been experimentally verified.

Most piperidine compounds, when stored correctly, can be stable for 1-2 years, though some may last longer.[14] It is advisable to re-qualify stock solutions after prolonged storage.

Conclusion

The protocols and guidelines presented here provide a robust framework for the preparation of this compound solutions. By understanding the compound's physicochemical properties, adhering to strict safety protocols, and making rational choices regarding solvents and storage, researchers can ensure the integrity of their experimental materials, leading to more reliable and reproducible scientific outcomes.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • BTC. (2024, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84604, this compound. Retrieved from [Link]

  • Carl ROTH. (2024, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73953, 4-Piperidineethanol. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-[3-(4-Piperidinyl)propyl]-1-piperidineethanol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, ensuring minimal matrix effects and high recovery. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] This protocol demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for high-throughput analysis in pharmacokinetic and toxicokinetic studies.

Introduction

This compound (MW: 254.41 g/mol [4][5]) is a molecule featuring a dual piperidine scaffold, a structural motif common in pharmacologically active compounds. The accurate quantification of such molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development. The inherent polarity and basic nature of this analyte, coupled with the complexity of biological samples like plasma, present a significant analytical challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for bioanalysis due to its superior sensitivity and selectivity.[6] This application note provides a comprehensive, step-by-step protocol for a fully validated LC-MS/MS method designed to meet the rigorous standards required for regulatory submissions. The causality behind key experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a framework for adaptation and troubleshooting.

Principle of the Method

The analytical workflow begins with the isolation of the target analyte and an internal standard (IS) from the plasma matrix using solid-phase extraction (SPE). This step is critical for removing endogenous interferences such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer. The purified extract is then injected into a reverse-phase HPLC system, where the analyte is separated from any remaining interferences. Detection is performed via electrospray ionization (ESI) in positive ion mode, followed by tandem mass spectrometry (MS/MS). The instrument monitors specific, highly selective precursor-to-product ion transitions (MRM) for both the analyte and the IS, ensuring accurate and precise quantification.

Materials and Reagents

  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): this compound-d4 (or a structurally similar analog if a stable isotope-labeled standard is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL)

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, HPLC vials.

Instrumentation and Conditions

Liquid Chromatography
  • System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)[7]

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry
  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6470A)[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temp: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen, High

  • MRM Transitions (Hypothetical):

    • Rationale: The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation of the parent molecule. A common fragmentation site for this molecule would be the loss of the ethanol group or cleavage of the propyl chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte255.2124.110025
IS (d4)259.2128.110025

Experimental Protocols

Preparation of Standards
  • Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Stocks: Perform serial dilutions of the primary stock with 50:50 acetonitrile:water to prepare working stock solutions for calibration curve (CC) and quality control (QC) samples.

  • CC & QC Spiking: Spike blank human plasma with the appropriate working stocks to prepare CC standards (e.g., 1-1000 ng/mL) and QC samples (Low, Medium, High concentrations).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: A mixed-mode cation exchange SPE strategy is employed. The acidic loading conditions ensure the basic piperidine nitrogens are protonated, allowing for strong retention on the cation exchange sorbent. This provides superior cleanup compared to simpler methods like protein precipitation by selectively isolating the basic analyte from neutral and acidic interferences.

  • Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (e.g., 500 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Conditioning: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A. Seal the plate and vortex before placing it in the autosampler for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

The method was validated following the principles of the ICH M10 guideline on bioanalytical method validation.[1][3]

Sources

The Role of Piperidine Derivatives in Oncology: Application Notes and Protocols for Studying Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2][3] In the realm of oncology, piperidine derivatives have emerged as a promising class of compounds that can modulate fundamental cellular processes like apoptosis and cell cycle progression, making them attractive candidates for novel anti-cancer therapies.[4][5][6] This comprehensive technical guide provides an in-depth exploration of the use of piperidine derivatives in studying programmed cell death and cell cycle arrest, offering both mechanistic insights and detailed, field-proven experimental protocols.

Introduction: The Piperidine Scaffold in Cancer Research

The six-membered nitrogen-containing heterocycle of piperidine allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological functions.[2] Many of these derivatives have been shown to exhibit potent anti-proliferative effects against a variety of cancer cell lines, including those of the breast, prostate, lung, and colon.[5][6][7] Their mechanisms of action are multifaceted, often converging on the intricate signaling networks that regulate cell fate. Understanding how to meticulously investigate these mechanisms is paramount for the development of effective and targeted cancer therapies.

This guide will focus on two key cellular processes profoundly influenced by piperidine derivatives:

  • Apoptosis (Programmed Cell Death): A regulated process of cell suicide that is essential for normal tissue homeostasis. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. Piperidine derivatives can reinstate this process, selectively eliminating malignant cells.

  • Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division. Cancer is characterized by dysregulated cell cycle progression. Certain piperidine derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Mechanistic Insights: How Piperidine Derivatives Modulate Cell Fate

The anti-cancer effects of piperidine derivatives are underpinned by their ability to interact with and modulate key signaling pathways. While the specific targets can vary depending on the derivative, several common mechanistic themes have emerged from extensive research.

Induction of Apoptosis: Activating the Cell's Self-Destruct Program

Piperidine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity.

  • Upregulation of Pro-Apoptotic Proteins (e.g., Bax): Many piperidine compounds have been shown to increase the expression of pro-apoptotic proteins like Bax.[4][8][9] Bax, upon activation, translocates to the mitochondria and promotes the release of cytochrome c into the cytoplasm.

  • Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2): Conversely, the expression of anti-apoptotic proteins such as Bcl-2 is often suppressed by these derivatives.[4][8][9] The resulting increase in the Bax/Bcl-2 ratio is a critical event that tips the cellular balance towards apoptosis.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of enzymatic activation involving caspases, the executioners of apoptosis. Piperidine derivatives have been demonstrated to induce the cleavage and activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3).[4][8][10]

  • PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a hallmark of apoptosis and is frequently observed following treatment with piperidine derivatives.[4][11][12]

Below is a diagram illustrating the intrinsic apoptotic pathway often modulated by piperidine derivatives.

apoptosis_pathway PD Piperidine Derivative Bax Bax (Pro-apoptotic) PD->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PD->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes cPARP Cleaved PARP PARP->cPARP

Caption: Intrinsic Apoptotic Pathway Modulation.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, piperidine derivatives can also arrest the cell cycle at various checkpoints, most commonly the G2/M phase.[13][14] This prevents cancer cells from entering mitosis and dividing, thereby inhibiting tumor growth. The mechanisms underlying cell cycle arrest often involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, some derivatives have been shown to decrease the expression of key G2/M transition proteins like Cyclin B1 and CDK1.

The following diagram illustrates a simplified workflow for investigating the effects of piperidine derivatives on cell fate.

experimental_workflow Start Cancer Cell Line Culture Treatment Treat with Piperidine Derivative (Dose- and Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis Apoptosis Assays Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 Value Viability->IC50 AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis->AnnexinV Caspase Caspase Activity Assay Apoptosis->Caspase PI_Stain Propidium Iodide Staining (Flow Cytometry) CellCycle->PI_Stain ProteinExp Expression of Apoptosis & Cell Cycle Proteins WesternBlot->ProteinExp ApoptosisQuant Quantify Apoptotic Cells AnnexinV->ApoptosisQuant Caspase->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution PI_Stain->CellCycleDist ProteinQuant Quantify Protein Expression ProteinExp->ProteinQuant

Caption: Experimental Workflow Overview.

Data Presentation: Quantitative Analysis of Piperidine Derivative Activity

A crucial aspect of characterizing the anti-cancer potential of piperidine derivatives is to quantify their cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key parameter that represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Below is a table summarizing the IC50 values of representative piperidine derivatives against various cancer cell lines.

Piperidine DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Piperine SNU-16Gastric Cancer~50-100[4]
HSC-3Oral Cancer~100-150[9]
A549Lung Cancer~50-200 µg/mL[9]
Compound 17a PC3Prostate CancerNot Specified[5]
Piperidine-dihydropyridine hybrid (3-fluoro substitution) A-549Lung Cancer15.94 ± 0.201[7]
MCF-7Breast Cancer22.12 ± 0.213[7]
Piperidine-dihydropyridine hybrid (cyclobutyl ring) A-549Lung Cancer16.56 ± 0.125[7]
MCF-7Breast Cancer24.68 ± 0.217[7]
Arylpiperazine derivative 4 DU145Prostate Cancer1.28[6]
Arylpiperazine derivative 12 DU145Prostate Cancer1.14[6]
Vindoline-piperazine conjugate 23 MDA-MB-468Breast Cancer1.00[15]
Vindoline-piperazine conjugate 25 HOP-92Non-small cell lung cancer1.35[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments used to investigate the effects of piperidine derivatives on apoptosis and the cell cycle.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Analysis of Cell Cycle Distribution by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the piperidine derivative for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[13][16]

Detection of Apoptosis by Annexin V-FITC/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add additional 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Create a quadrant plot to distinguish between the different cell populations: viable, early apoptotic, and late apoptotic/necrotic. Quantify the percentage of cells in each quadrant.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. This protocol can be used to analyze the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.[4][11][17]

Protocol:

  • Protein Extraction: After treatment with the piperidine derivative, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Caspase-3/7 Activity Assay

Principle: This assay utilizes a fluorogenic substrate that is specifically cleaved by activated caspase-3 and -7. The cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence intensity is proportional to the caspase-3/7 activity in the sample.

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with the piperidine derivative.

  • Reagent Addition: Add the caspase-3/7 reagent, which contains the fluorogenic substrate, directly to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of the treated samples to that of the untreated control to determine the fold-increase in caspase-3/7 activity.

Conclusion and Future Perspectives

The study of piperidine derivatives offers a fertile ground for the discovery of novel anti-cancer agents. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells highlights their therapeutic potential. The application notes and protocols detailed in this guide provide a robust framework for researchers to systematically investigate the cellular and molecular mechanisms of action of these promising compounds.

Future research in this area will likely focus on the synthesis of more potent and selective piperidine derivatives, the identification of their specific molecular targets, and their evaluation in preclinical and clinical settings. A thorough understanding of how these compounds modulate apoptosis and cell cycle progression, as facilitated by the methodologies described herein, will be instrumental in advancing the development of the next generation of piperidine-based cancer therapies.

References

  • Design, Synthesis and In‐Silico Studies of Piperidine‐Dihydropyridine Hybrids as Anticancer Agents. (2025). ResearchGate. [Link]

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. (n.d.). PubMed Central. [Link]

  • Effect of piperine (PIP) on the hepatic expression of caspase 3 and B-cell lymphoma 2 (Bcl2) in acetaminophen (APAP)-induced hepatotoxicity in mice. (n.d.). ResearchGate. [Link]

  • Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS-mitochondria-associated signalling pathway. (2021). PubMed Central. [Link]

  • Induced cell cycle arrest at G2/M phase. a Representative flow... (n.d.). ResearchGate. [Link]

  • Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway. (2023). MDPI. [Link]

  • Western blot analysis using anti-PARP, PARP, cleaved caspase 9, caspase... (n.d.). ResearchGate. [Link]

  • Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells. (n.d.). PubMed. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]

  • Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. (n.d.). National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Representative western blot analysis of: (a) PARP (total and cleaved... (n.d.). ResearchGate. [Link]

  • Western blot analysis demonstrating PARP cleavage with compound 2. (n.d.). ResearchGate. [Link]

  • Piperidine-based drug discovery. (2017). University of Arizona. [Link]

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (n.d.). PubMed Central. [Link]

  • ( A ) Western blot analysis of PARP in its full-length form (116 kDa)... (n.d.). ResearchGate. [Link]

  • Cell cycle analysis: (A) Representative flow cytometry histograms of... (n.d.). ResearchGate. [Link]

  • The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis. (n.d.). PubMed Central. [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Analysis of cell cycle by flow cytometry. (n.d.). PubMed. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PubMed Central. [Link]

  • How do you interpret the experimental data of cell cycle by flow cytometry? (2014). ResearchGate. [Link]

  • Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]

  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Tips for Pathway Schematic design? (2022). Reddit. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design with 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol is a novel chemical entity with a piperidine scaffold, a common motif in many biologically active compounds.[1][2] The piperidine ring system is a versatile building block in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including antineoplastic and central nervous system (CNS) effects.[3][4] Specifically, derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have been investigated for their antileukemic properties, suggesting a potential application in oncology.[3] Furthermore, many piperidine-containing molecules exhibit high affinity for CNS targets such as the sigma-1 receptor, which is implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[4][5][6]

Given the absence of a defined biological target for this compound, a systematic in vivo screening approach is paramount to elucidate its potential therapeutic value. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies for this compound. The proposed experimental plan is structured to first establish a safety and tolerability profile, followed by parallel exploratory screening in oncology and neuroscience to identify a potential therapeutic avenue.

Compound Information and Preclinical Considerations

Prior to initiating in vivo studies, a thorough understanding of the test article's physicochemical properties and preliminary safety data is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C15H30N2O[7][8]
Molecular Weight 254.41 g/mol [7][8]
CAS Number 14712-23-3[9]
Appearance Not specified; assume solid at room temperature
Solubility To be determined experimentally in relevant vehicles (e.g., saline, PBS, DMSO/Cremophor EL)
Purity ≥95% recommended for in vivo studies

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation, having the potential to cause an allergic skin reaction, and causing serious eye damage.[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Phase 1: Acute Toxicity and Dose Range Finding Study

The initial step in the in vivo evaluation of any new chemical entity is to determine its safety profile and to identify a range of doses that can be administered without inducing overt toxicity. This information is critical for designing subsequent efficacy studies.

Objective

To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity of this compound following a single administration in rodents.

Experimental Protocol
  • Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c) of a single sex (to minimize variability) are recommended for initial studies. A smaller cohort of the opposite sex can be used to confirm findings.

  • Housing and Acclimatization: Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week prior to the experiment.

  • Dose Formulation: The compound should be formulated in a vehicle appropriate for the chosen route of administration. The stability and homogeneity of the formulation should be confirmed.

  • Dose Escalation Design: A modified "up-and-down" or a fixed-dose procedure is recommended. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per group) until signs of toxicity are observed.

  • Route of Administration: The intended clinical route of administration should be considered. For initial screening, intraperitoneal (i.p.) or oral (p.o.) administration are common.

  • Monitoring: Animals should be closely monitored for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and grooming) at regular intervals for at least 72 hours post-administration. Body weight and food/water intake should be recorded daily.

  • Endpoint: The study is typically concluded after 7-14 days. At the end of the study, a full necropsy should be performed, and major organs (liver, kidneys, spleen, heart, lungs, and brain) should be collected for histopathological analysis.

Phase 2: Exploratory Efficacy Screening

Based on the structural alerts within the molecule and the known activities of related compounds, two parallel avenues for efficacy screening are proposed: oncology (leukemia) and neuroscience (general CNS activity screen).

A. Oncology: In Vivo Antileukemic Activity Model

The structural similarity to compounds with reported antileukemic activity warrants an investigation into the potential anticancer effects of this compound.[1][3]

G cluster_0 Pre-Study cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture Human Leukemia Cell Line (e.g., K562, Reh) inoculation Intravenous Inoculation of Leukemia Cells cell_culture->inoculation animal_model Immunodeficient Mice (e.g., NOD/SCID) animal_model->inoculation randomization Randomization into Treatment Groups inoculation->randomization treatment Daily Treatment with Compound (i.p. or p.o.) randomization->treatment monitoring Monitor Body Weight, Clinical Signs, and Tumor Burden (Bioluminescence) treatment->monitoring endpoint Endpoint: Survival or Pre-defined Tumor Burden monitoring->endpoint analysis Analysis of Survival Data and Tumor Growth Inhibition endpoint->analysis G cluster_0 Preparation cluster_1 Behavioral Testing Battery cluster_2 Data Analysis animal_prep Acclimatize Mice (e.g., C57BL/6) open_field Open Field Test (Locomotor Activity, Anxiety) animal_prep->open_field dose_prep Prepare Compound Doses (Vehicle, Low, Mid, High) dose_prep->open_field elevated_plus Elevated Plus Maze (Anxiety) open_field->elevated_plus (after washout) hot_plate Hot Plate Test (Analgesia) elevated_plus->hot_plate (after washout) analysis Statistical Analysis of Behavioral Data hot_plate->analysis interpretation Interpretation of Phenotypic Profile and Hypothesis Generation analysis->interpretation

Caption: Workflow for a primary CNS phenotypic screen.

  • Animal Model: Naive adult mice (e.g., C57BL/6) are suitable for these behavioral tests.

  • Treatment Groups:

    • Vehicle control

    • This compound (at three dose levels below the MTD)

  • Behavioral Battery: A battery of tests should be performed to assess different CNS functions. The tests should be ordered from least to most stressful.

    • Open Field Test: Measures general locomotor activity and anxiety-like behavior. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Elevated Plus Maze: A widely used test for anxiety-like behavior. The time spent in the open versus closed arms is the primary measure.

    • Hot Plate Test: Assesses nociceptive thresholds and potential analgesic effects. The latency to a pain response (e.g., licking a paw) is measured.

  • Data Analysis: The data from each test should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.

Data Interpretation and Next Steps

The results from these initial in vivo studies will provide a critical foundation for the further development of this compound.

  • Toxicity Study: The MTD will guide dose selection for all future in vivo experiments. Any observed organ-specific toxicity will require further investigation.

  • Antileukemic Screen: A significant increase in survival or a reduction in tumor burden would strongly support further investigation of the compound's anticancer properties. Subsequent studies could include testing in different cancer models, combination studies with standard-of-care agents, and mechanistic studies to identify the molecular target.

  • CNS Screen: A clear and dose-dependent effect in any of the behavioral tests would suggest a CNS-active profile. For example, increased time in the open arms of the elevated plus maze could indicate anxiolytic properties, while increased latency in the hot plate test would suggest analgesic effects. Follow-up studies would involve more specific behavioral models and target engagement studies, potentially including binding assays for the sigma-1 receptor.

If both screens yield positive results, a careful evaluation of the therapeutic index (the ratio of the toxic dose to the effective dose) for each activity will be necessary to decide on the most promising development path.

Conclusion

The proposed experimental design provides a logical and robust framework for the initial in vivo characterization of this compound. By systematically assessing its safety and exploring its potential efficacy in both oncology and neuroscience, researchers can efficiently identify a promising therapeutic direction for this novel compound. This structured approach, grounded in scientific principles, is essential for making informed decisions in the early stages of drug development.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–17. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. Expert Opinion on Therapeutic Patents, 19(1), 51–76. [Link]

  • Prasad, S., & Lahiri, D. K. (2021). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). The Pharmacology of the Sigma-1 Receptor. In Sigma Receptors: Their Role in Disease and as Therapeutic Targets. IntechOpen. [Link]

  • Román, F. J., & Giménez-Llort, L. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(35), 5649–5667. [Link]

  • Al-Awady, M. J., Al-Tuwaijri, A. S., & Al-Harbi, M. M. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 934–943. [Link]

  • Uckun, F. M., Pendergrass, S., & Waurzyniak, B. (1998). In Vitro and in Vivo Anti-Leukemic Efficacy of Cyclic AMP Modulating Agents Against Human Leukemic B-cell Precursors. Leukemia & Lymphoma, 31(1-2), 173–185. [Link]

  • Ocana, A., Pandiella, A., & Siu, L. L. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Molecular Oncology, 5(1), 41–50. [Link]

  • Vinaya, K., Kavitha, C. V., & Chandrappa, S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622–630. [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(3), 268–273. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved January 13, 2026, from [Link]

  • Herskind, C., & Wenz, F. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 182(10), 565–571. [Link]

  • Kuchar, M. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2023). Journal of Medicinal Chemistry, 66(23), 15994–16016. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). RSC Medicinal Chemistry, 12(10), 1736–1745. [Link]

  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved January 13, 2026, from [Link]

  • DrugFuture. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidineethanol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Lee, Y., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1957–1963. [Link]

  • Global Substance Registration System. (n.d.). 4-PIPERIDINEETHANOL. U.S. Food and Drug Administration. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). N-Piperidinoethanol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. Due to the compound's basic nature and lack of a significant UV chromophore, this guide provides a comprehensive approach, addressing potential analytical challenges such as peak tailing and low sensitivity. The primary method utilizes a reversed-phase C18 column with a mobile phase containing a phosphate buffer to ensure peak symmetry, and detection at a low UV wavelength. Recognizing the limitations of UV detection for this analyte, we also discuss and provide protocols for alternative, more sensitive detection methods including Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS). This document is intended to serve as a complete technical guide, offering field-proven insights into method development, system suitability, and sample preparation for researchers and drug development professionals.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule featuring two piperidine rings, making it a basic and highly polar compound. The piperidine ring is a common structural motif in many pharmaceutical compounds and synthetic intermediates.[1] The development of a robust and reliable HPLC method for such molecules is critical for purity assessment, stability studies, and quality control in drug development.

The primary analytical challenges associated with this compound are twofold:

  • Peak Tailing: As a basic compound, this compound is prone to interacting with residual acidic silanol groups on the surface of silica-based HPLC columns. This can lead to asymmetrical peak shapes, or "tailing," which compromises resolution and reduces the accuracy of quantification.[2]

  • Poor UV Absorbance: The molecule lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[3][4] Saturated heterocycles like piperidine do not exhibit strong UV absorbance at wavelengths typically used in HPLC (220-400 nm), leading to low sensitivity with standard UV detectors.[5]

This application note provides a systematic approach to overcome these challenges, ensuring a reliable and sensitive analytical method.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₅H₃₀N₂O[6][7]
Molecular Weight 254.41 g/mol [6][7]
IUPAC Name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol[6]
CAS Number 14712-23-3

Chromatographic Method Development: A Multifaceted Approach

Given the analytical challenges, a multi-pronged strategy for method development is recommended. This involves optimizing the stationary phase, mobile phase, and detection method.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for laboratories equipped with standard HPLC-UV systems. The key is to mitigate peak tailing and maximize the limited UV signal.

Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a good balance of hydrophobicity for retaining the analyte. A longer column can improve resolution from potential impurities.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5The low pH of the mobile phase protonates the basic analyte, leading to a consistent charge state. The acidic conditions also suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[2]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 10% to 60% B over 15 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume. This can be optimized based on sample concentration and detector sensitivity.
UV Detection 205 nmDue to the lack of a strong chromophore, detection at a low wavelength is necessary to achieve adequate sensitivity. It is important to note that this can lead to a higher baseline noise and potential interference from other components in the sample matrix.[2]

Sample Preparation Protocol

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolution: Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

System Suitability Test (SST) Protocol

Before sample analysis, it is crucial to verify the performance of the HPLC system.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 1.5. A tailing factor close to 1 indicates a symmetrical peak.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%. This ensures the precision of the system.

    • Theoretical Plates (N): Should be ≥ 2000. This indicates good column efficiency.

Alternative Detection Strategies for Enhanced Sensitivity

For applications requiring higher sensitivity, such as impurity profiling at low levels or bioanalysis, alternative detection methods are highly recommended.

Method 2: HPLC with Charged Aerosol Detection (CAD)

CAD is a universal detector that measures charge imparted to aerosol particles of the analyte, providing a response that is independent of the analyte's optical properties. It is an excellent choice for non-volatile compounds with no UV chromophore.

  • Chromatographic Conditions: Same as the primary UV method.

  • CAD Settings:

    • Gas: Nitrogen

    • Pressure: 35 psi

    • Evaporation Temperature: 35-50 °C (optimize for analyte response and baseline noise)

Method 3: HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is another universal detector that is well-suited for non-volatile analytes. It works by nebulizing the column eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining analyte particles.

  • Chromatographic Conditions: Same as the primary UV method.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow Rate: 1.5 L/min (Nitrogen)

Method 4: HPLC with Mass Spectrometry (MS) Detection

For the highest sensitivity and selectivity, coupling the HPLC system to a mass spectrometer is the ideal solution. MS detection can provide molecular weight confirmation and structural information.

  • Chromatographic Conditions: The mobile phase needs to be MS-compatible. Replace the non-volatile potassium phosphate buffer with a volatile alternative.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • MS Settings (Electrospray Ionization - ESI, Positive Mode):

    • Ion Source: ESI (+)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Equilibrate System Equilibration Filter->Equilibrate SST System Suitability Test Equilibrate->SST Inject Inject Sample SST->Inject Separate Chromatographic Separation Inject->Separate UV UV (205 nm) Separate->UV CAD CAD Separate->CAD ELSD ELSD Separate->ELSD MS Mass Spec Separate->MS Integrate Peak Integration UV->Integrate CAD->Integrate ELSD->Integrate MS->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow from sample preparation to data analysis.

Logical Flow for Method Selection

The choice of detector is a critical decision point in the analysis of this compound.

Method_Selection Start Start: Analyze This compound CheckUV Does the analyte have a strong UV chromophore? Start->CheckUV LowUV Use Low Wavelength UV (205 nm) Accept potential for low sensitivity and baseline noise. CheckUV->LowUV No Derivatization Consider Pre-column Derivatization to add a UV-active moiety. CheckUV->Derivatization No, but want to use UV HighSensitivity Is high sensitivity required (e.g., impurity profiling, bioanalysis)? LowUV->HighSensitivity UniversalDetector Select a Universal Detector HighSensitivity->UniversalDetector Yes End End: Method Selected HighSensitivity->End No CAD Charged Aerosol Detector (CAD) UniversalDetector->CAD ELSD Evaporative Light Scattering Detector (ELSD) UniversalDetector->ELSD MS Mass Spectrometer (MS) (Highest Sensitivity & Selectivity) UniversalDetector->MS CAD->End ELSD->End MS->End Derivatization->End

Caption: Decision tree for selecting the appropriate HPLC detection method.

Conclusion

This application note provides a comprehensive and adaptable HPLC method for the analysis of this compound. By utilizing a C18 column with an acidic mobile phase, the challenge of peak tailing associated with this basic compound can be effectively managed. While a standard UV detector can be used at low wavelengths, the inherent low sensitivity for this analyte necessitates the consideration of more advanced, universal detectors such as CAD, ELSD, or MS for quantitative applications requiring high precision and accuracy. The detailed protocols and logical workflows presented herein are designed to empower researchers and scientists to implement a robust and reliable analytical method tailored to their specific laboratory capabilities and analytical needs.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Link

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. Link

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Link

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Link

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Link

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Knowledge Forum. Link

  • Kwiecień, A., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Acta Poloniae Pharmaceutica, 81(1), 5-18. Link

  • Quora. (2018). What is a chromophore? Why is this important for a molecule in a sample analysis in a UV detector HPLC method?Link

  • ResearchGate. (n.d.). Chromophore- An Utility in UV Spectrophotometer. Link

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 84604. Link

  • Gsrs. (n.d.). This compound. Link

Sources

Application Notes and Protocols for Cell Culture Treatment with 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperidine Compound

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile building block in the design of novel therapeutics.[1] The compound 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol features a unique bis-piperidine structure linked by a propyl chain, with an ethanolamine moiety on one of the rings. While specific biological data for this exact molecule is limited in public literature, its structural components suggest potential for significant biological activity.

Piperidine derivatives are integral to numerous anticancer, antiviral, and neuroprotective agents.[1][5] They are known to modulate critical signaling pathways, induce apoptosis, and interact with various cellular targets.[1][6] The ethanolamine group may influence the compound's solubility, cell permeability, and potential interactions with cellular signaling cascades.[7][8]

Given the structural precedent, we hypothesize that this compound may modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. These pathways are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.

This guide provides a comprehensive framework for researchers to investigate the cellular effects of this compound. It offers detailed protocols for handling, solution preparation, and a suite of cell-based assays to elucidate its mechanism of action.

Compound Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of the researcher.

PropertyValueSource
Molecular Formula C₁₅H₃₀N₂OPubChem CID 84604
Molecular Weight 254.41 g/mol PubChem CID 84604
Appearance Solid (predicted)-
Solubility Soluble in DMSO and EthanolInferred from structure

Safety and Handling:

  • Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[9]

  • Precautions: Wear protective gloves, protective clothing, and eye/face protection.[10][11][12] Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[10][11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13]

Experimental Protocols

The following protocols provide a roadmap for characterizing the biological activity of this compound in a cell culture setting.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.[14]

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.

  • Calculating Required Mass: To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 254.41 g/mol × 1000 mg/g = 2.5441 mg

  • Dissolution:

    • Carefully weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO (in this case, 1 mL).

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a water bath (≤ 37°C) or brief sonication can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[15]

    • Store the aliquots at -20°C or -80°C for long-term stability.[15]

Note on Working Solutions:

  • When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[15]

  • Thaw a single aliquot of the stock solution at room temperature and dilute it in pre-warmed cell culture medium to the desired final concentration immediately before use.

Protocol 2: Dose-Response and Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] This protocol will help determine the effective concentration range of the compound.[16]

Materials:

  • Selected cell line (e.g., a cancer cell line like MCF-7 or a non-cancerous line like HEK293)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16] Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]

    • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[16][20]

Experimental Workflow for Dose-Response Analysis

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of compound treat_cells Add compound to cells prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC₅₀ of the compound.

Protocol 3: Analysis of Signaling Pathway Modulation (Western Blotting)

Western blotting allows for the detection of changes in the expression and phosphorylation status of key proteins in a signaling pathway.[21][22] Based on our hypothesis, we will probe for key proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[21]

    • Treat cells with this compound at concentrations around the determined IC₅₀ for various time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[22]

    • Scrape the cells and collect the lysate.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[22]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[22]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]

  • Detection:

    • Wash the membrane and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the signaling pathway.

Hypothesized Signaling Pathway Modulation

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway compound 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol receptor Hypothetical Receptor compound->receptor PI3K PI3K receptor->PI3K Activation? Ras Ras receptor->Ras Activation? Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt node_s Cell Survival, Proliferation pAkt->node_s Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK node_p Cell Proliferation, Differentiation pERK->node_p

Caption: Hypothesized modulation of PI3K/Akt and MAPK/ERK pathways.

Protocol 4: Reporter Gene Assay (Luciferase Assay)

A luciferase reporter assay can be used to measure the transcriptional activity of downstream effectors of a signaling pathway.[23][24] For example, a serum response element (SRE)-luciferase reporter can be used to assess the activity of the MAPK/ERK pathway.

Materials:

  • Reporter plasmid (e.g., pSRE-Luc) and a control plasmid (e.g., pRL-TK Renilla)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 24- or 48-well plate.

    • Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.[24]

  • Treatment:

    • After 24 hours, treat the cells with this compound at various concentrations.

  • Cell Lysis and Luciferase Assay:

    • After the desired treatment time (e.g., 6-24 hours), wash the cells with PBS and lyse them with passive lysis buffer.[24]

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[25]

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

  • Compare the normalized luciferase activity of treated cells to that of vehicle-treated cells to determine the effect of the compound on SRE-driven transcription.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for investigating the cellular effects of this compound. By systematically evaluating its impact on cell viability and key signaling pathways, researchers can begin to unravel its mechanism of action and potential therapeutic applications. The multifaceted biological activities of piperidine derivatives suggest that this compound could hold promise in various research areas, from oncology to neuropharmacology.[2][26][27] Further studies, including target identification and in vivo efficacy models, will be crucial in fully elucidating its pharmacological profile.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. Retrieved from [Link]

  • Li, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • INDIGO Biosciences. (2023, April 12).
  • The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Encyclopedia.pub. (2023).
  • National Center for Biotechnology Information. (2023).
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Semantic Scholar. (n.d.).
  • Penta chemicals. (2024, May 7).
  • National Institutes of Health. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • BenchChem. (2025).
  • Carl ROTH. (2025, March 31).
  • Carl ROTH. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • National Institutes of Health. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • Loba Chemie. (n.d.). PIPERIDINE AR.
  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • BenchChem. (2025). Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Captiv
  • Bio-Techne. (n.d.).
  • Springer Nature Experiments. (n.d.).
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • National Institutes of Health. (2004). Ethanol effects on cell signaling mechanisms.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Sorger Lab. (n.d.). Designing Drug-Response Experiments and Quantifying their Results.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?.
  • BenchChem. (2025). Application Notes and Protocols for Preparing SHMT-IN-3 Stock Solutions in Cell Culture.
  • Brigham Young University. (n.d.). General (Stock) Solutions.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2018). Ethanol's Effects on Transient Receptor Potential Channel Expression in Brain Microvascular Endothelial Cells.

Sources

Safety precautions for handling 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in the laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Laboratory Handling of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Introduction: A Proactive Approach to Safety

This compound (CAS No. 14712-23-3) is a bifunctional organic molecule featuring two piperidine rings and a primary alcohol.[1][2][3] Its structure suggests its potential utility as a building block in pharmaceutical and materials science research. As with any novel or specialized chemical, a thorough understanding and proactive implementation of safety protocols are not merely procedural formalities but are fundamental to protecting researchers, ensuring experimental integrity, and maintaining a safe laboratory environment.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from the known hazard profile of the compound and its structural parent, piperidine, a substance known for its toxicity, corrosivity, and flammability.[4][5][6] This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A formal risk assessment is the cornerstone of laboratory safety. Before any handling of this compound, a thorough assessment must be conducted. This process begins with understanding the compound's inherent hazards.

Physicochemical and Toxicological Profile

While comprehensive toxicological data for this specific molecule is limited, a hazard profile can be constructed from available GHS classifications and data from its structural analogs, primarily piperidine.

PropertyValue / InformationSource
IUPAC Name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanolPubChem[1]
CAS Number 14712-23-3PubChem[1]
Molecular Formula C₁₅H₃₀N₂OPubChem[1][2]
Molecular Weight 254.41 g/mol PubChem[1][2]
GHS Pictograms DangerPubChem[1]
GHS Hazard Statements H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation.PubChem[1]
Extrapolated Hazards from Piperidine Analogs

Given the presence of two piperidine moieties, it is prudent to assume that this compound shares hazards with piperidine itself. This is a critical step in risk assessment, applying the precautionary principle.

  • Corrosivity: Piperidine causes severe skin burns and eye damage.[4][7][8] Therefore, the target compound must be treated as a corrosive substance capable of causing serious, irreversible damage upon contact.

  • Toxicity: Piperidine is toxic if inhaled, in contact with skin, or if swallowed.[4][5][7] Sub-lethal effects include respiratory distress, tremors, and convulsions.[8] Assume a similar toxicity profile for the target compound.

  • Flammability: Piperidine is a highly flammable liquid and vapor.[4][5][6] While the larger alkyl chain and hydroxyl group in the target compound may raise its flashpoint compared to piperidine, it should still be treated as a combustible material, and its vapors may form explosive mixtures with air.[5][6][9]

Risk Assessment Workflow

The following workflow provides a systematic approach to assessing and mitigating risks before beginning experimental work.

RiskAssessmentWorkflow cluster_0 Risk Assessment & Mitigation Cycle A Step 1: Identify Hazards - Review SDS & Literature - Analyze Chemical Structure (Corrosive, Toxic, Irritant) B Step 2: Assess Risks - Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) - Determine Severity A->B Analyze C Step 3: Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) B->C Mitigate D Step 4: Review & Refine - Monitor Effectiveness - Update Protocol as Needed C->D Verify D->A Re-evaluate

Caption: A systematic cycle for laboratory risk assessment.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Primary Engineering Controls: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[5] This is the primary defense against inhaling potentially toxic and irritating vapors.

  • Causality: Amines can be volatile and possess strong odors.[10] A fume hood with proper airflow captures these vapors at the source, preventing them from entering the laboratory atmosphere and protecting the user's respiratory system.[7]

General Laboratory Ventilation

The laboratory must be equipped with a general ventilation system that ensures a sufficient number of air changes per hour, preventing the accumulation of fugitive vapors.[11][12]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls but is critical for protecting against direct contact and unexpected splashes.[13]

Protection TypeSpecificationRationale and Source
Eye & Face Protection Chemical safety goggles AND a full-face shield.Due to the high risk of severe, irreversible eye damage (H318), goggles are mandatory. A face shield is required to protect the entire face from splashes.[13][14]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber).Piperidine and its derivatives can be absorbed through the skin and are toxic.[8] Always check the glove manufacturer's compatibility chart. Double-gloving is recommended. Dispose of contaminated gloves immediately and properly.[4][15]
Skin & Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.A lab coat protects against splashes on the skin.[16] Flame-retardant material is recommended as a precaution due to the flammability of piperidine analogs.[5]
Respiratory Protection Not required if handled exclusively in a fume hood.If engineering controls fail or for major spill response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Users must be trained and fit-tested.[12][14]

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent exposure and accidents.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 2.3.

  • Designate Area: Clearly designate an area within the fume hood for the handling of the compound.

  • Weighing: If weighing a solid, tare a container on a balance inside the fume hood if possible. If not, use a tared, sealed container, weigh it outside, and open it only inside the hood.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical. Perform all transfers slowly and carefully to avoid generating dust or splashes.

  • Post-Handling: Tightly seal the primary container immediately after use. Decontaminate any surfaces and equipment. Remove gloves using the proper technique and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[4][12]

Storage Requirements

Improper storage is a common cause of laboratory incidents. Amines like this compound have specific storage needs.

  • Location: Store in a cool, dry, and well-ventilated area.[11][17] A dedicated, ventilated cabinet is recommended for amines and other noxious chemicals.[10]

  • Container: Keep the container tightly closed to prevent the absorption of moisture and CO₂ from the air and to contain vapors.[11][18]

  • Incompatibilities: Segregate from incompatible materials.

    • Acids and Oxidizing Agents: Store away from strong acids and strong oxidizing agents to prevent violent reactions.[13][17] Accidental mixing can generate significant heat and fumes.[10] Do not store amines in the same cabinet as acids.[19]

    • Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][9]

Section 4: Emergency Procedures

Preparedness is key to managing emergencies effectively. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][20] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes in a safety shower.[4][21] Seek medical attention.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the risk of perforation.[4][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.

Spill Response Protocol

The response depends on the scale and location of the spill.[22]

SpillResponse cluster_Major Major Spill Response cluster_Minor Minor Spill Response (Inside Fume Hood) Start Spill Occurs Assess Assess Situation - What was spilled? - How much? - Is anyone injured? Start->Assess IsMajor Major Spill? (>100mL, outside hood, fire/injury risk) Assess->IsMajor M1 Alert everyone & evacuate area IsMajor->M1 Yes m1 Alert others in the lab IsMajor->m1 No M2 Call emergency services (911) & EHS M1->M2 M3 If trained, control ignition sources M2->M3 M4 Await professional responders M3->M4 m2 Ensure PPE is worn (respirator if needed) m1->m2 m3 Contain spill with absorbent material (e.g., sand, diatomaceous earth) m2->m3 m4 Collect residue into a sealed container m3->m4 m5 Decontaminate area & dispose of waste properly m4->m5

Caption: Decision flowchart for chemical spill response.

For any spill, cover it with a suitable, non-flammable absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[4][7] Do not use combustible materials like paper towels for the initial absorption. Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[21][23]

Section 5: Waste Disposal

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[4]

  • Labeling: Label the waste container with "Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4][7] Do not pour this chemical down the drain.[15]

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84604, this compound. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Angene Chemical. (2025, June 8). Safety Data Sheet. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Portsmouth. (n.d.). DEALING WITH CHEMICAL SPILLS AND EMERGENCY PREPAREDNESS. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 622-26-4 4-Piperidineethanol. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CAS: 14712-23-3)[1][2]. This guide is designed for researchers, medicinal chemists, and process development professionals. The target molecule, with the IUPAC name 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol, is a complex diamine scaffold prevalent in the design of novel therapeutics and chemical probes[1][3]. Its structure features two piperidine rings linked by a propyl chain, with a hydroxyethyl group on one of the nitrogen atoms.

This document provides an in-depth analysis of a robust synthetic strategy, detailed troubleshooting guides in a direct question-and-answer format, and optimized experimental protocols. Our focus is on anticipating common challenges and providing scientifically-grounded solutions to improve yield, purity, and reproducibility.

Proposed Synthetic Pathway Overview

The synthesis of this target molecule is most effectively approached through a convergent strategy. This involves the initial synthesis of the core diamine, 4,4'-propane-1,3-diylbis(piperidine), followed by a selective mono-N-alkylation to introduce the hydroxyethyl moiety. This pathway is advantageous as it builds the complex carbon skeleton first and functionalizes it in the final step.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Selective Functionalization A 4,4'-Bipyridine B 1,3-Di(pyridin-4-yl)propane A->B Coupling Reaction (e.g., Negishi/Suzuki) C 4,4'-Propane-1,3-diylbis(piperidine) B->C Catalytic Hydrogenation D Target Molecule: 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol C->D Mono-N-hydroxyethylation

Caption: High-level convergent synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a direct Q&A format.

Question 1: My catalytic hydrogenation of 1,3-di(pyridin-4-yl)propane is stalling, resulting in low conversion and a mixture of partially reduced products. What is causing this and how can I resolve it?

Answer: This is a common and critical issue. The hydrogenation of pyridines to piperidines is challenging due to the aromatic stability of the pyridine ring and catalyst poisoning by the Lewis basic nitrogen atoms in both the starting material and the product[4][5].

Potential Causes & Solutions:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms can strongly coordinate to the surface of the metal catalyst (e.g., Palladium, Platinum), blocking active sites and preventing further hydrogenation.

    • Solution: Add an acidic co-solvent or additive like glacial acetic acid or hydrochloric acid. Protonation of the pyridine nitrogen reduces its Lewis basicity, facilitating dissociation from the catalyst surface and enhancing the reduction rate[4][6]. Platinum(IV) oxide (PtO₂, Adams' catalyst) in acetic acid is a highly effective system for this transformation[7].

  • Insufficient Catalyst Activity or Loading: The aromatic pyridine ring requires a potent catalyst for complete saturation.

    • Solution: Screen different catalysts. While Palladium on Carbon (Pd/C) is common, Rhodium on Carbon (Rh/C) or Platinum-based catalysts often show superior activity for pyridine reduction[4][8]. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or use a freshly prepared catalyst.

  • Inadequate Reaction Conditions: High pressure and sufficient temperature are often necessary to overcome the activation energy for aromatic ring reduction.

    • Solution: Increase the hydrogen pressure systematically (e.g., from 5 bar to 50-70 bar)[4][5][7]. Gently increasing the temperature to 40-60°C can also improve the reaction rate, but must be balanced against potential side reactions[4].

Troubleshooting Workflow for Hydrogenation:

G Start Low Hydrogenation Yield Q1 Is an acidic additive (e.g., Acetic Acid) being used? Start->Q1 A1_No Add 1-2 eq. of Acetic Acid. [Protonates Nitrogen, Reduces Poisoning] Q1->A1_No No Q2 Review Catalyst System Q1->Q2 Yes End Re-run and Monitor by GC-MS/LC-MS A1_No->End A2_Optimize Switch to PtO₂ or Rh/C. Increase catalyst loading. Q2->A2_Optimize Q3 Review Reaction Conditions Q2->Q3 No Change A2_Optimize->End A3_Optimize Increase H₂ pressure (e.g., >50 bar). Increase temperature to 40-60°C. Q3->A3_Optimize A3_Optimize->End

Caption: Decision tree for troubleshooting pyridine hydrogenation.

Question 2: During the final N-hydroxyethylation step, I am observing a significant amount of the di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: Achieving selective mono-alkylation on a symmetric diamine is a classic challenge in organic synthesis. The initial product, being a secondary amine, is often as reactive as the starting material.

Strategies for Improving Mono-selectivity:

  • Control Stoichiometry and Addition Rate: This is the most direct approach.

    • Solution: Use a large excess of the diamine starting material (4,4'-propane-1,3-diylbis(piperidine)), for example, 5 to 10 equivalents, relative to the alkylating agent (e.g., 2-bromoethanol or ethylene oxide). Add the alkylating agent very slowly using a syringe pump over several hours to maintain its low concentration in the reaction mixture, thus favoring a reaction with the abundant starting diamine over the newly formed mono-alkylated product[9].

  • Choice of Alkylating Agent and Base:

    • Solution: Use 2-bromoethanol as the alkylating agent with a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or acetonitrile[9][10]. The use of a mild base is crucial to prevent deprotonation of the hydroxyl group on 2-bromoethanol. Ethylene oxide can also be used, but it can be more difficult to handle and may lead to oligomerization.

  • Reductive Amination Approach: This method offers an alternative with potentially higher selectivity.

    • Solution: React the diamine with a sub-stoichiometric amount (e.g., 0.5-0.8 equivalents) of glycolaldehyde in the presence of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective for reducing the intermediate iminium ion in situ under mildly acidic conditions and is less likely to reduce the aldehyde starting material[11][12].

Comparative Table of N-Alkylation Parameters:

ParameterDirect Alkylation (Slow Addition)Reductive AminationExpected Outcome
Diamine:Reagent Ratio 5:1 to 10:11:0.8Favors mono-alkylation
Reagent 2-BromoethanolGlycolaldehydeIntroduces hydroxyethyl group
Key Additive/Reagent Mild Base (K₂CO₃)NaBH(OAc)₃, Acetic Acid (cat.)Drives reaction to completion
Solvent DMF, AcetonitrileDichloromethane (DCM), MethanolStandard solvents for each method
Primary Challenge Requires precise control of additionStability of glycolaldehydeEach method has unique hurdles
Question 3: The purification of the final product is difficult. It streaks on silica gel and the yield after chromatography is poor. What is the best purification strategy?

Answer: The target molecule is a polar, basic diamine, which is notorious for poor behavior on standard silica gel chromatography due to strong, irreversible binding to the acidic silanol groups.

Recommended Purification Protocol:

  • Acid-Base Extraction: First, perform a liquid-liquid extraction to remove non-basic impurities. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 12 and extract your free-base product back into an organic solvent like dichloromethane.

  • Modified Column Chromatography: If chromatography is necessary, avoid standard silica gel.

    • Option A (Best): Use an alumina (basic or neutral) column. Alumina is less acidic and interacts less strongly with amines.

    • Option B (Alternative): If you must use silica, pre-treat it. Prepare a slurry of silica gel in your eluent system containing 1-2% of a volatile base like triethylamine or ammonium hydroxide. This deactivates the acidic sites on the silica surface, allowing for better elution of the amine product.

    • Eluent System: Use a polar solvent system, such as Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1), gradually increasing the methanol concentration to elute your highly polar product.

  • Crystallization: The final product is a solid at room temperature (Melting Point: 72°C)[13]. Crystallization can be an excellent final purification step. After chromatography, attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to obtain a highly pure solid.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1,3-Di(pyridin-4-yl)propane

This protocol outlines the robust reduction of the bipyridine precursor to the core diamine scaffold[4][7].

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 1,3-di(pyridin-4-yl)propane (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Under an inert atmosphere (Argon or Nitrogen), carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (2-5 mol%).

  • Hydrogenation: Seal the reactor. Purge the system 3-5 times with hydrogen gas. Pressurize the reactor with hydrogen to 70 bar (approx. 1000 psi)[7].

  • Reaction Execution: Stir the reaction mixture vigorously at 40°C for 16-24 hours[4]. Monitor the reaction progress by observing hydrogen uptake and analyzing aliquots via GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad thoroughly with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol. The resulting residue is the crude acetate salt of 4,4'-propane-1,3-diylbis(piperidine). This can be used directly in the next step or converted to the free base by dissolving in water, basifying with NaOH, and extracting with an organic solvent.

Protocol 2: Selective Mono-N-hydroxyethylation via Slow Addition

This protocol focuses on maximizing the yield of the desired mono-alkylated product[9].

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel (or syringe pump) and a magnetic stirrer, dissolve 4,4'-propane-1,3-diylbis(piperidine) (5.0 eq) and potassium carbonate (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Slow Addition: Dissolve 2-bromoethanol (1.0 eq) in a small amount of anhydrous DMF and load it into the syringe pump. Add the 2-bromoethanol solution to the stirred reaction mixture dropwise over a period of 6-8 hours at room temperature.

  • Reaction Monitoring: Stir the reaction for an additional 12-16 hours after the addition is complete. Monitor the formation of the product and the consumption of 2-bromoethanol by LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using the methods described in FAQ 3 to isolate the final product, this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Kashima, R., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines.
  • BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem.
  • Reddit. (2025).
  • Reddit. (2025).
  • Loughborough University Research Repository. (2021).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Preprints.org. (2024).
  • PubMed. (2025).
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). 2,2'-Bipyridine.
  • ResearchGate. (2024).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017).
  • GSRS. (n.d.). This compound.
  • YouTube. (2024).
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • DTIC. (2025). Piperidine Synthesis.
  • Sridharan, V., et al. (2021).
  • YouTube. (2024).
  • Todd, R. D. (n.d.).
  • Google Patents. (n.d.).
  • ODU Digital Commons. (n.d.).
  • ResearchGate. (n.d.).
  • Echemi. (2025). 1-Piperidineethanol,4-[3-(4-piperidinyl)propyl].
  • Drugfuture. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • Chemical Review and Letters. (2021).
  • ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • YouTube. (2023). Making Piperidine to piss off my FBI Agent.

Sources

Solubility issues of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Last Updated: January 13, 2026

Guide Overview: This technical support guide addresses common solubility challenges encountered with this compound (PubChem CID: 84604).[1] Publicly available, specific solubility data for this compound is limited. Therefore, this guide is built upon fundamental chemical principles derived from its molecular structure, which features two basic piperidine nitrogens and a polar hydroxyl group. The advice provided is grounded in established practices for solubilizing polyamine and piperidine-containing compounds.[2][3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, poorly soluble in neutral water?

A1: The molecule's structure is the primary reason for its limited solubility in neutral water (pH ≈ 7). It possesses a relatively large, nonpolar hydrocarbon backbone (the propyl chain and piperidine rings) compared to its polar functional groups (two amine nitrogens and one hydroxyl group). While the piperidine nitrogens can act as hydrogen bond acceptors, the overall nonpolar character dominates at neutral pH.[5] At this pH, the amine groups are largely uncharged (not protonated), which prevents them from forming strong, solubilizing ionic interactions with water.

Q2: How does pH dramatically affect the solubility of this compound?

A2: This compound is a di-basic molecule, meaning it has two nitrogen atoms that can accept protons (H⁺).[4] Its solubility is therefore highly dependent on the pH of the solvent.[6]

  • In acidic conditions (e.g., pH < 6): The piperidine nitrogens become protonated, forming positively charged ammonium ions (-NH₂⁺-). This ionization dramatically increases the molecule's polarity, allowing it to form strong ionic and hydrogen-bonding interactions with water, leading to a significant increase in aqueous solubility.[7][8]

  • In basic conditions (e.g., pH > 9): The piperidine nitrogens remain in their neutral, unprotonated state. This lack of charge reduces interactions with polar solvents like water, leading to poor solubility.

This pH-dependent behavior is a cornerstone of solubilizing basic compounds and can be predicted using the Henderson-Hasselbalch equation.[9][10][11][12][13]

Q3: What are the recommended starting solvents for preparing a stock solution?

A3: The choice of solvent depends on the intended downstream application. Accurate and consistent stock solutions are crucial for reliable experimental results.[14]

ApplicationRecommended SolventsRationale & Considerations
Biological Assays (Aqueous) Acidified Water/Buffer (e.g., pH 4-6), DMSOAcidic Buffer: Directly solubilizes the compound by protonation. Ideal for direct addition to aqueous media. Start with a dilute acid like 0.1 M HCl and titrate to dissolve. DMSO: A strong, polar aprotic solvent that can dissolve a wide range of compounds. However, be mindful of the "antisolvent effect," where adding the DMSO stock to an aqueous buffer can cause precipitation if the final DMSO concentration is too low to maintain solubility.
Organic Synthesis Dichloromethane (DCM), Chloroform, Methanol, EthanolThese organic solvents are generally good choices for reactions involving piperidine-containing compounds.[15] Selection should be based on compatibility with other reagents in your reaction.
NMR Spectroscopy DMSO-d₆, CDCl₃, Methanol-d₄DMSO-d₆: Excellent for polar compounds and will show exchangeable protons (N-H, O-H). CDCl₃: Suitable if the compound is sufficiently soluble. Methanol-d₄: A good polar, protic option that will exchange with N-H and O-H protons.
LC-MS Analysis Acetonitrile (ACN), Methanol (with 0.1% formic acid or acetic acid)The acidic modifier is crucial. It ensures the piperidine nitrogens are protonated, which improves peak shape during chromatography and enhances ionization for mass spectrometry detection.
Q4: My compound precipitated when I diluted my DMSO stock into my aqueous cell culture media. What happened and how can I fix it?

A4: This is a classic example of the antisolvent effect . Your compound is likely highly soluble in 100% DMSO but poorly soluble in the final, mostly aqueous, buffer system at its physiological pH (typically ~7.4). When you add the DMSO stock, the DMSO concentration drops dramatically, and the aqueous buffer becomes the primary solvent. Since the compound's nitrogens are not sufficiently protonated at pH 7.4, it crashes out of solution.

Solutions:

  • Prepare an Acidic Aqueous Stock: The most robust solution. Dissolve the compound in an acidic buffer (e.g., 50 mM citrate, pH 4.0) to a high concentration. This stock can then be diluted into your final buffer with a much lower risk of precipitation.

  • Use Co-solvents: If you must use an organic stock, consider performing a serial dilution. First, dilute the DMSO stock into a solution containing a higher percentage of an organic co-solvent (like ethanol) before the final dilution into the aqueous medium.[16]

  • Increase Final DMSO Concentration: If your experiment allows, increase the final concentration of DMSO in your working solution. However, be cautious as DMSO can have biological effects.

Part 2: Troubleshooting & Advanced Topics

Scenario 1: Difficulty Dissolving the Compound in Any Solvent

If the compound, received as a solid, fails to dissolve even in typically effective solvents like DMSO or methanol, consider the following:

  • Salt Form vs. Free Base: Verify if your compound is the free base or a salt form (e.g., HCl or TFA salt). Salt forms are generally more soluble in polar solvents than the free base. If you have the free base, attempting to form a salt in situ by adding a dilute acid can be an effective solubilization strategy.[6]

  • Solid State: The compound may be in a highly stable, low-energy crystalline form (polymorph) that resists dissolution. Gentle heating (e.g., to 30-40°C) or sonication can provide the energy needed to break the crystal lattice and facilitate dissolution.

  • Purity: Impurities can sometimes hinder solubility. Verify the purity of your material if possible.

Scenario 2: Long-Term Stability of Stock Solutions

For long-term storage, especially of aqueous stocks, stability is a concern.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[14]

  • pH Stability: In acidic aqueous solutions, the compound should be stable. However, always perform a visual check for precipitation after thawing.

  • DMSO Stocks: DMSO is hygroscopic (absorbs water from the air).[17] Store DMSO stocks in tightly sealed vials with desiccant to prevent water absorption, which could lead to precipitation over time.

Part 3: Key Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol helps you quickly determine suitable solvents for your compound.

Materials:

  • Your compound (solid)

  • A selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh approximately 1-2 mg of your compound into each vial.

  • Add the first solvent dropwise (e.g., 100 µL) to the first vial.

  • Vortex vigorously for 30-60 seconds. If not dissolved, sonicate for 1-2 minutes.

  • Observe the solution. If it is clear, the compound is soluble at ≥10-20 mg/mL.

  • If the compound is not fully dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until it dissolves or you reach a volume of 1 mL (indicating solubility is <1-2 mg/mL).

  • Record the approximate solubility in mg/mL for each solvent tested.

Protocol 2: Preparation of a 10 mM Acidic Aqueous Stock Solution

This protocol describes how to create a stable, concentrated stock solution for use in biological experiments. The molecular weight of C₁₅H₃₀N₂O is 254.41 g/mol .[1][18]

Materials:

  • Compound (MW: 254.41 g/mol )

  • 0.1 M Hydrochloric Acid (HCl)

  • Sterile, purified water (e.g., Milli-Q)

  • Volumetric flask[19][20]

  • pH meter

Procedure:

  • Weigh Compound: Accurately weigh 2.54 mg of the compound to prepare 1 mL of a 10 mM solution. Scale the mass and volume as needed (e.g., 25.4 mg for 10 mL).

  • Initial Suspension: Transfer the weighed solid into the volumetric flask. Add approximately 70% of the final desired volume of purified water. The compound will likely not dissolve and will form a suspension.

  • Acidification: While gently stirring or swirling the suspension, add 0.1 M HCl drop by drop. The solid should begin to dissolve as the pH drops and the amine groups are protonated.

  • Monitor pH: Continue adding acid until all the solid has dissolved completely. Check the pH to ensure it is in the acidic range (typically pH 4-5 is sufficient). Avoid making the solution excessively acidic unless required.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add purified water to reach the final target volume marked on the volumetric flask.

  • Final Mixing & Sterilization: Cap the flask and invert it several times to ensure the solution is homogeneous.[14] If required for your application, sterile-filter the final solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or below.

Part 4: Visual Diagrams

ph_effect cluster_low_ph Low pH (e.g., pH < 5) cluster_neutral_ph Neutral pH (e.g., pH ≈ 7.4) low_ph_structure Molecule-NH₂⁺- (Protonated, Charged) low_ph_result High Aqueous Solubility low_ph_structure->low_ph_result Ionic Interactions + H-Bonding neutral_ph_structure Molecule-NH- (Neutral, Uncharged) low_ph_structure->neutral_ph_structure + OH⁻ - H⁺ neutral_ph_result Low Aqueous Solubility neutral_ph_structure->neutral_ph_result Hydrophobic Character Dominates

Caption: Effect of pH on the ionization state and aqueous solubility.

troubleshooting_workflow start Compound does not dissolve in desired solvent check_solvent Is the solvent aqueous buffer (e.g., PBS, Media)? start->check_solvent check_organic Is the solvent organic (e.g., DMSO, EtOH)? check_solvent->check_organic No acidify Action: Prepare acidic stock (See Protocol 2) check_solvent->acidify Yes sonicate_heat Action: Gentle Sonication / Warming (to 30-40°C) check_organic->sonicate_heat Yes success Solubility Achieved acidify->success check_purity Action: Check compound purity and form (salt vs. free base) sonicate_heat->check_purity If still insoluble check_purity->acidify If free base, try acid

Caption: Troubleshooting workflow for solubility issues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • A. S. Y. de la Cruz, et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics, 345(1-2), 143-150.
  • St. Olaf College. (n.d.). Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety. Retrieved from [Link]

  • YouTube. (2021). Making stock solutions - how and why. Retrieved from [Link]

  • ACS Publications. (2023).
  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch equation. Retrieved from [Link]

Sources

Stability of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability in Aqueous Solutions for Researchers

Welcome to the technical support guide for 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. As Senior Application Scientists, we understand that compound stability is paramount to the validity and reproducibility of your research. Inconsistent results, such as diminishing compound efficacy or the appearance of unknown signals in analytical runs, can often be traced back to the degradation of the molecule in your experimental medium.

This guide is designed to provide you with the foundational knowledge and practical, step-by-step protocols to understand, identify, and mitigate stability issues with this compound in aqueous solutions. We will move beyond simple instructions to explain the chemical rationale behind these procedures, empowering you to make informed decisions in your work.

Section 1: Understanding the Chemical Vulnerabilities of Your Compound

The structure of this compound contains several functional groups that are susceptible to degradation under common laboratory conditions. A proactive understanding of these vulnerabilities is the first step in preventing stability issues.

  • Tertiary Amine (in the N-ethanolpiperidine ring): This is the most likely site for oxidation. Exposure to atmospheric oxygen, metal ions, or oxidizing reagents (even trace amounts) can lead to the formation of an N-oxide.[1] This modification significantly alters the compound's polarity, size, and receptor-binding capabilities.

  • Secondary Amine (in the second piperidine ring): While less reactive than the tertiary amine, this group can also undergo oxidation. More importantly, it is a nucleophile and a base, making it reactive under certain pH conditions.

  • Primary Alcohol (-CH₂CH₂OH): While generally stable, primary alcohols can be oxidized to aldehydes and then to carboxylic acids under strong oxidizing conditions. This is a less common pathway under typical aqueous buffer conditions but should be considered during forced degradation studies.

  • Piperidine Rings: The piperidine scaffold itself is relatively stable.[2] However, degradation reactions involving the amine groups can sometimes lead to ring-opening products, especially under harsh conditions like high heat or exposure to radical species.[1][3]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems and questions encountered by researchers working with piperidine-containing compounds.

Q1: My analytical results (HPLC, LC-MS) are inconsistent. The peak area for my compound is decreasing over time. Could it be degrading?

A1: Yes, a progressive decrease in the parent compound's peak area is a classic indicator of degradation.[1] Piperidine derivatives can be sensitive to environmental factors, and it is crucial to determine if your storage or experimental conditions are causing the compound to break down.[4] To confirm this, you must use a stability-indicating analytical method.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathways involve modifications to the nitrogen and alcohol functional groups. The tertiary amine is particularly susceptible to oxidation.[1] The diagram below illustrates the most likely initial degradation products.

Degradation_Pathways Parent This compound N_Oxide N-Oxide Derivative (Tertiary Amine Oxidation) Parent->N_Oxide Oxidative Stress (e.g., O₂, H₂O₂) Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Thermal/Radical Stress Alcohol_Oxidation Aldehyde/Carboxylic Acid (Alcohol Oxidation) Parent->Alcohol_Oxidation Strong Oxidants

Caption: Potential degradation pathways for the target molecule.

Q3: How should I prepare and store aqueous stock solutions of this compound?

A3: Proper storage is critical for longevity.

  • Solvent: Use high-purity, degassed water or a buffer appropriate for your experiment. Buffers can help maintain a stable pH, which is crucial for preventing acid/base-catalyzed hydrolysis.

  • Temperature: Store stock solutions at -20°C or -80°C. For many piperidine compounds, a temperature range of 2-8°C is recommended for short-term storage, but lower temperatures are better for long-term stability.[4] Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Some piperidine compounds are photosensitive, and UV light can catalyze degradation.[1][4]

  • Atmosphere: To prevent oxidation, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Q4: I see new, unexpected peaks in my chromatogram after incubating my compound in my assay buffer. What could they be?

A4: These are likely degradation products. The first step is to confirm they are not contaminants from your buffer or other reagents. Run a blank (buffer only) to check. If the peaks are unique to the sample containing your compound, it indicates degradation. The most direct way to identify these peaks is to perform a forced degradation study (see Protocol 2) and compare the retention times of the degradants formed under specific stress conditions (acid, base, oxidation, etc.) with the unknown peaks in your assay sample.

Section 3: Experimental Protocols for Stability Assessment

To quantitatively assess stability, a systematic approach is required. The following protocols provide a robust framework for developing a stability-indicating method and performing a forced degradation study.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any potential degradation products, excipients, or other components in the sample matrix.

Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method that separates this compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size). These columns are versatile for separating compounds of moderate polarity.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid is necessary to protonate the basic nitrogen atoms, leading to better peak shape and retention. For MS compatibility, formic acid is preferred.[5]

    • Organic Phase (B): Acetonitrile (MeCN) or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5-95% B over 20-30 minutes.

    • Inject a sample of the undegraded compound to determine its retention time.

  • Method Validation:

    • Prepare a mixture of the parent compound and samples from a preliminary forced degradation study (see Protocol 2, using harsh conditions to quickly generate degradants).

    • Run the gradient program. The method is considered "stability-indicating" if the parent peak is baseline-resolved from all degradation peaks.

    • Adjust the gradient slope, flow rate, or organic modifier if separation is poor.

  • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as the compound lacks a strong chromophore. A Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can also be used for more universal detection.[6]

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding a compound's stability profile and identifying likely degradation products.[7] They involve subjecting the compound to stress conditions more severe than it would typically encounter.[1]

Objective: To intentionally degrade the compound under various stress conditions to identify degradation pathways and products.

Materials:

  • 1 mg/mL stock solution of the compound in water or methanol.

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • HPLC system with the validated stability-indicating method.

  • Oven and photostability chamber.

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a suitable vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at room temperature for 24 hours.[1]

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place both a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose both a solid sample and a solution sample to light in a photostability chamber (as per ICH Q1B guidelines).[1]

  • Analysis:

    • At the end of the exposure time, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to an appropriate concentration.

    • Analyze all stressed samples and the unstressed control using the validated stability-indicating HPLC method.

  • Data Collection: For each condition, record the peak area of the parent compound and any new peaks that appear. Calculate the percentage of degradation.

Section 4: Data Interpretation and Management

Systematic data collection is key to building a comprehensive stability profile for your molecule.

Table 1: Forced Degradation Study Results Summary

Use a table like the one below to organize your findings. This allows for a clear, at-a-glance comparison of the compound's lability under different conditions.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of ParentNo. of Degradant PeaksMajor Degradant Peak (RT, min)
Control Water48Room Temp0%0N/A
Acid Hydrolysis 0.1 M HCl24Room Temp
Base Hydrolysis 0.1 M NaOH24Room Temp
Oxidation 3% H₂O₂8Room Temp
Thermal Heat4880°C
Photolytic UV/Vis Light12Room Temp

This table should be populated with your experimental data. A significant % degradation (>10-20%) under oxidative conditions would confirm the susceptibility of the tertiary amine, for example.

Workflow for Investigating Compound Instability

The entire process, from initial suspicion to final resolution, can be visualized as a logical workflow.

Caption: A systematic workflow for troubleshooting compound stability.

By following this guide, you will be equipped to systematically investigate the stability of this compound, ensuring the integrity of your experimental data and accelerating your research and development efforts.

References
  • Di Vona, M. L., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2633. Available at: [Link]

  • BTC Chemical. (2024). What are the storage stability of Piperidine Series compounds over time? BTC Blog. Available at: [Link]

  • Fijałek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 101(11), 4157-4166. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Wang, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]

  • Vereecken, L., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(2), 658-674. Available at: [Link]

  • Alagawadi, K. R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. Available at: [Link]

  • ResearchGate. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available at: [Link]

  • ResearchGate. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikimedia Foundation. Available at: [Link]

  • Wawer, I., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 245, 114915. Available at: [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. Available at: [Link]

Sources

Troubleshooting unexpected results in experiments with 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ _ _ _ _ _>

Welcome to the technical support center for 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CAS No. 14712-23-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments with this compound. This document provides in-depth technical guidance, drawing from established principles of organic chemistry, pharmacology, and analytical sciences to ensure the integrity and success of your research.

I. Compound Overview and Key Properties

This compound is a chemical compound with the molecular formula C15H30N2O.[1][2] It is characterized by two piperidine rings linked by a propyl chain, with an ethanol group attached to one of the piperidine nitrogens. Understanding its fundamental properties is the first step in effective troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight254.41 g/mol [1]
Molecular FormulaC15H30N2O[1][2]
Melting Point72 °C[3]
Boiling Point250 °C @ 15 Torr[3]
IUPAC Name2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol[1]
CAS Number14712-23-3[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling, analysis, and application of piperidine-containing compounds.

A. Purity and Analytical Characterization

Question 1: My HPLC analysis of the free base form of this compound shows two peaks, but the hydrochloride salt form shows only one. Is my compound impure?

This is a common observation with piperidine derivatives. The appearance of two peaks for the free base form is often not an indication of impurity but rather a chromatographic artifact.

  • Causality: The basic nitrogen atoms in the piperidine rings can interact differently with the stationary phase of the HPLC column, especially under certain pH conditions. This can lead to peak splitting or the appearance of a broad peak. The hydrochloride salt form is more consistently protonated, leading to a single, sharp peak.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your mobile phase. Adding a small amount of an acid, such as trifluoroacetic acid (TFA) (0.1-0.2%), can ensure the complete protonation of the piperidine nitrogens, resulting in a single peak.[4]

    • Buffer Addition: Incorporating a buffer into your mobile phase can also help maintain a consistent pH and improve peak shape.

    • Column Chemistry: If pH adjustment is not sufficient, consider using a different column chemistry that is less prone to secondary interactions with basic compounds.

    • Gradient Elution Optimization: Modifying the gradient elution profile may help in resolving the issue.[4]

Question 2: I'm observing unexpected peaks in my mass spectrometry (MS) analysis. What could be the source?

Unexpected MS peaks can arise from several sources, including impurities from synthesis, degradation products, or adduct formation in the mass spectrometer.

  • Causality:

    • Synthetic Impurities: The synthesis of piperidine derivatives can sometimes result in by-products. For instance, incomplete reduction of a pyridine precursor could leave starting material in your final product.[5]

    • Degradation: Piperidines can be susceptible to oxidation or reaction with atmospheric carbon dioxide, forming carbonate salts.[5]

    • MS Adducts: In the mass spectrometer, your compound may form adducts with sodium ([M+Na]+), potassium ([M+K]+), or other ions present in the system.

  • Troubleshooting Workflow:

MS Troubleshooting start Unexpected MS Peak check_mw Calculate MW of expected adducts (e.g., [M+Na]+, [M+K]+) start->check_mw check_synthesis Review Synthetic Route for Potential By-products start->check_synthesis check_handling Assess Storage and Handling for Degradation (e.g., CO2 reaction) start->check_handling repurify Re-purify Sample (e.g., column chromatography, recrystallization) check_mw->repurify check_synthesis->repurify check_handling->repurify reanalyze Re-analyze Purified Sample repurify->reanalyze

Caption: Troubleshooting workflow for unexpected MS peaks.

B. Handling and Storage

Question 3: My solid sample of this compound has become oily/sticky over time. What is happening?

This is likely due to the hygroscopic nature of the compound or its reaction with atmospheric components.

  • Causality: The amine groups in the piperidine rings can absorb moisture from the air. Additionally, piperidines can react with atmospheric carbon dioxide to form piperidine carbonate, which may appear as a sticky solid or oil.[5]

  • Preventative Measures and Solutions:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and CO2.[5]

    • Desiccation: Store in a desiccator with a suitable drying agent.

    • Purification: If the compound has already become oily, it can often be purified by dissolving it in a suitable solvent and precipitating it, or through vacuum drying. For larger scale purification, salt formation followed by liberation of the free base can be effective.[6]

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
TemperatureStore in a cool, dry place.Minimizes degradation and moisture absorption.[7]
AtmosphereStore under an inert gas (N2 or Ar).Prevents reaction with atmospheric CO2 and moisture.[5]
ContainerTightly sealed container.Prevents exposure to air and moisture.[8]
C. In Vitro Experiments

Question 4: I am observing lower than expected potency or inconsistent results in my cell-based assays. What are the potential causes?

Inconsistent in vitro results can stem from a variety of factors, from compound stability to assay design.[9]

  • Causality:

    • Compound Stability in Media: The compound may be unstable in the cell culture media over the duration of the experiment.

    • Solubility Issues: Poor solubility can lead to inaccurate concentrations and precipitation of the compound in the assay wells.

    • Cell Line Variability: Different cell lines can have varying sensitivities to the compound.[10]

    • Assay Interference: The compound may interfere with the assay readout itself (e.g., fluorescence or absorbance).

  • Troubleshooting Protocol:

    • Confirm Compound Stability: Analyze the compound in your assay media over the time course of your experiment using HPLC or LC-MS to check for degradation.

    • Assess Solubility: Visually inspect for precipitation at the highest concentrations. Consider using a different solvent or a lower concentration range if solubility is an issue.

    • Include Proper Controls: Always include positive and negative controls in your assays to ensure the assay is performing as expected.

    • Perform Dose-Response Curves: A full dose-response curve can help identify issues with potency and efficacy.

    • Test in Multiple Cell Lines: If feasible, testing in multiple cell lines can provide a more comprehensive understanding of the compound's activity.[10]

InVitro_Troubleshooting Inconsistent Results Inconsistent Results Check Compound Stability Check Compound Stability Inconsistent Results->Check Compound Stability Check Solubility Check Solubility Inconsistent Results->Check Solubility Review Assay Design Review Assay Design Inconsistent Results->Review Assay Design Cell Line Specificity Cell Line Specificity Inconsistent Results->Cell Line Specificity HPLC/LC-MS in Media HPLC/LC-MS in Media Check Compound Stability->HPLC/LC-MS in Media Visual Inspection Visual Inspection Check Solubility->Visual Inspection Controls & Dose-Response Controls & Dose-Response Review Assay Design->Controls & Dose-Response Test in Multiple Lines Test in Multiple Lines Cell Line Specificity->Test in Multiple Lines

Caption: Decision tree for troubleshooting in vitro assays.

D. In Vivo Experiments

Question 5: My compound shows good in vitro activity but poor efficacy in animal models. What should I investigate?

The transition from in vitro to in vivo is a common hurdle in drug development.[11] Poor in vivo efficacy despite good in vitro potency often points to issues with pharmacokinetics (PK) and bioavailability.

  • Causality:

    • Poor Bioavailability: The compound may not be well absorbed after oral administration.

    • Rapid Metabolism: The compound could be rapidly metabolized by the liver or other tissues.

    • Poor Distribution: The compound may not reach the target tissue in sufficient concentrations.

    • Toxicity: The compound may have off-target effects that limit the dose that can be administered.[12]

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

    • Formulation Development: Investigate different formulations to improve solubility and absorption.[11]

    • Dose Escalation Studies: Carefully designed dose escalation studies can help determine the maximum tolerated dose (MTD).

    • In Silico Modeling: Predictive modeling can provide insights into potential metabolic liabilities.

III. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fallahi-Sichani, M., & Sorger, P. K. (2014). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • Shaimardanova, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidineethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • Alam, M. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. Retrieved from [Link]

  • Ullah, H., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link]

  • Dong, M. W. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Wang, Z., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. PubMed. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. Retrieved from

  • National Institutes of Health. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-PIPERIDINEETHANOL. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CAS 14712-23-3). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting workflows for effectively utilizing this compound in your cell-based assays. Our goal is to equip you with the necessary knowledge to ensure scientific integrity, from initial solubility tests to complex mechanistic studies.

I. Understanding the Compound: Foundational Knowledge

Before initiating any experiment, a foundational understanding of the test article is paramount. This compound is a piperidine derivative. While its precise biological target may not always be disclosed in public literature, the piperidine-propyl-piperidine scaffold is a well-recognized pharmacophore.

Expertise & Experience: Based on its structure, this compound belongs to a class of molecules frequently investigated as modulators of Sigma receptors (σR) and/or Histamine H3 receptors (H3R) .[1][2][3][4][5] Both σR and H3R are implicated in a wide range of cellular processes and are targets for neurological disorders, pain, and oncology.[1][3][6] A study on structurally related derivatives also demonstrated potent antileukemic activity, suggesting that assays measuring apoptosis and cell cycle arrest are highly relevant.[6] This context is critical for designing appropriate validation experiments and anticipating potential off-target effects.

Physicochemical Properties Overview

A summary of the key physicochemical properties is essential for proper handling and stock preparation.

PropertyValueSource
Molecular Formula C₁₅H₃₀N₂O[7][8]
Molecular Weight 254.41 g/mol [7][8]
CAS Number 14712-23-3[7]
Predicted LogP 2.3[7]

II. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and application of this compound.

Q1: How should I dissolve and prepare a stock solution of this compound?

A1: Due to the two basic piperidine nitrogens, the solubility of this compound is highly pH-dependent. For a concentrated stock solution (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent.[9] For aqueous working solutions, solubility can be enhanced by preparing them in a slightly acidic buffer (e.g., pH 5-6), which protonates the nitrogen atoms and increases aqueous solubility. Always prepare fresh dilutions in your cell culture medium from the DMSO stock for your final experiments to avoid precipitation.

Q2: What is a reasonable starting concentration range for my cell-based assay?

A2: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration of 10-100 µM.[10] If the compound's derivatives have known IC50 values, you can center your dose range around those values. For instance, if a related compound has an IC50 of 1 µM, you might test a range from 10 nM to 100 µM. A preliminary "kill curve" or broad-range cytotoxicity test is essential to identify the maximum tolerated concentration.[11]

Q3: The compound is precipitating in my cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for lipophilic compounds.

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, as higher concentrations can be cytotoxic and affect compound solubility.

  • Use Serum: If your assay conditions permit, the presence of serum (e.g., 10% FBS) can help stabilize the compound and prevent precipitation through protein binding.

  • Intermediate Dilution: Perform a serial dilution in your culture medium rather than a single large dilution step from the DMSO stock. This gradual decrease in solvent polarity can prevent the compound from crashing out of solution.

Q4: What are the essential controls for experiments using this compound?

A4: Rigorous controls are the cornerstone of reliable data.

  • Vehicle Control: All experimental wells should be compared to wells treated with the same final concentration of the vehicle (e.g., 0.1% DMSO) used to dissolve the compound.

  • Untreated Control: Cells in media alone, without any vehicle or compound.

  • Positive Control: A known activator or inhibitor of the pathway you are studying. This validates that your assay is responsive.

  • Negative Control: A structurally similar but biologically inactive molecule, if available, to control for non-specific effects of the chemical scaffold.

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for optimizing the compound's concentration and addressing common experimental challenges.

Guide 1: Determining Optimal Concentration via Dose-Response Curve

The primary goal is to establish the relationship between the compound's concentration and its biological effect, typically yielding an EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare 10 mM Stock in DMSO B Determine Cell Seeding Density C Seed Cells in 96-well Plate D Prepare Serial Dilutions (e.g., 100 µM to 1 nM) C->D E Add Compound to Cells (Include Vehicle Controls) D->E F Incubate for Determined Time (e.g., 24, 48, 72h) E->F G Perform Functional Readout (e.g., Reporter Assay, Proliferation) F->G H Normalize Data to Controls G->H I Plot Dose-Response Curve (log[Concentration] vs. Response) H->I J Calculate IC₅₀/EC₅₀ using Non-linear Regression I->J

Caption: Workflow for generating a dose-response curve.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a 2X concentrated serial dilution series of the compound in your cell culture medium from the DMSO stock. Also, prepare a 2X vehicle control.

  • Treatment: Remove the old media from the cells and add an equal volume of the 2X compound dilutions and vehicle control to the appropriate wells.[9]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours). The incubation time should be sufficient to observe the biological effect but short enough to avoid nutrient depletion or overconfluency.[9]

  • Assay Readout: Perform your specific functional assay (e.g., luciferase reporter assay, ELISA, gene expression analysis).

  • Data Analysis:

    • Subtract the background (media-only wells).

    • Normalize the data: Set the vehicle control as 100% activity (or 0% inhibition) and a maximal inhibitor/toxin as 0% activity (or 100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀/EC₅₀ value.[4][12]

Guide 2: Assessing Compound-Induced Cytotoxicity

It is crucial to distinguish between a specific biological effect and general cytotoxicity. Cytotoxicity assays measure cell health and membrane integrity.[2][13]

AssayPrincipleMeasuresProsCons
MTT/XTT/WST-1 Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[14][15]Metabolic ActivityHigh-throughput, sensitive, well-established.[2]Can be affected by changes in cellular metabolism not related to viability.[14]
LDH Release Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[3][13]Membrane IntegrityDirect measure of cell lysis, simple, accurate.[1][13]Less sensitive for early apoptosis; LDH in serum can cause high background.[16]
  • Plate and Treat Cells: Follow steps 1-4 of the Dose-Response protocol.

  • Add MTT Reagent: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute this to 0.5 mg/mL in serum-free media. Remove the treatment media from the cells and add the MTT solution to each well.[15]

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize Formazan: Carefully remove the MTT solution. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the purple crystals.[2]

  • Measure Absorbance: Read the absorbance at a wavelength between 540-590 nm using a plate reader.[2][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the CC₅₀ (half-maximal cytotoxic concentration).

Guide 3: Troubleshooting Unexpected or Off-Target Effects

If your experimental results are inconsistent or suggest an off-target mechanism, a systematic troubleshooting approach is necessary. Given the compound's likely interaction with Sigma and/or Histamine H3 receptors, this provides a logical starting point for investigation.

Off_Target_Workflow A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., CETSA, Target Knockdown/Overexpression) A->B C Is Target Engagement Confirmed? B->C D Yes: Phenotype is likely on-target. Investigate downstream signaling. C->D Yes E No: Phenotype is likely off-target. C->E No F Hypothesis-Driven Approach: Test for σR or H3R Activity E->F H Unbiased Approach: Perform Proteome-wide Screen (e.g., Affinity Purification-MS) E->H G Perform Radioligand Binding Assay or Functional Assay for σR/H3R F->G J Validate Off-Target with Independent Tool Compound or siRNA G->J I Identify Off-Target Protein(s) H->I I->J

Caption: Troubleshooting workflow for off-target effects.

  • Validate On-Target Hypothesis: First, confirm that the observed phenotype is genuinely due to interaction with your primary target of interest.

    • Orthogonal Inhibitor: Use a structurally different inhibitor for the same target. If it recapitulates the phenotype, it strengthens the on-target hypothesis.

    • Genetic Validation: Use siRNA/shRNA to knock down the target protein or CRISPR to knock it out. If this mimics the compound's effect, it confirms the on-target mechanism.

  • Investigate Likely Off-Targets (Hypothesis-Driven):

    • Sigma Receptor Activity: Given the piperidine scaffold, test for σ1 and σ2 receptor binding or functional activity.[3] This can be done through competitive radioligand binding assays or cell-based functional assays that measure downstream signaling of these receptors.

    • Histamine H3 Receptor Activity: Similarly, assess the compound's ability to act as an antagonist or inverse agonist at the H3 receptor, a common target for similar chemical structures.[2][14]

  • Unbiased Off-Target Profiling:

    • If the hypothesis-driven approach does not yield answers, broader, unbiased methods can be employed. Techniques like affinity purification using the compound as bait followed by mass spectrometry (AP-MS) can identify interacting proteins directly from cell lysates.

By systematically working through these protocols and troubleshooting guides, researchers can confidently optimize the concentration of this compound, ensuring the generation of robust, reproducible, and scientifically valid data in their cell-based assays.

IV. References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. PubMed. Available at: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • This compound. PubChem. Available at: [Link].

  • This compound. GSRS. Available at: [Link].

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link].

  • Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. NIH. Available at: [Link].

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications.

  • Kill Curve Protocol. BPS Bioscience. Available at: [Link].

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. Available at: [Link].

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed. Available at: [Link].

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. Available at: [Link].

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

  • Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. PubMed. Available at: [Link].

  • Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. PubMed. Available at: [Link].

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link].

  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link].

  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.

  • Off-Target Effects Analysis. Creative Diagnostics.

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications.

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link].

Sources

Technical Support Center: Purification of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the post-synthesis purification of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. The inherent chemical nature of this molecule—possessing two basic piperidine nitrogens (one secondary, one tertiary) and a polar primary alcohol—presents specific purification hurdles. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've completed my synthesis. What are the likely impurities in my crude this compound?

Understanding potential impurities is the cornerstone of designing an effective purification strategy. Your crude product may contain a variety of substances derived from the synthetic route.

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to either of the piperidine rings or the propyl linker.

  • Reagents and Catalysts: Common reagents from related syntheses, such as benzylamine or palladium catalysts used in hydrogenation steps, may persist[1].

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to a host of by-products. For instance, if alkyl halides are used, over-alkylation is a common issue with amines[2].

  • Decomposition Products: Amines, particularly when heated, can be susceptible to oxidation or other degradation pathways. These degradation products are often higher in molecular weight and have higher boiling points[3].

  • Residual Solvents: High-boiling point solvents used during the reaction (e.g., toluene, DMF) can be difficult to remove under standard rotary evaporation.

Q2: My crude product is a solid. What is the most straightforward initial purification method?

For solid crude products, crystallization is the most efficient and scalable purification technique. However, the high polarity and hydrogen bonding capability of your target compound can make direct crystallization challenging. A highly effective alternative is to first form a salt.

Expert Rationale: Converting the basic amine to an ammonium salt dramatically increases the crystal lattice energy, often promoting the formation of a well-ordered, crystalline solid that is less soluble in common organic solvents. This makes it easier to separate from non-basic, more soluble impurities.

A common and effective approach is the formation of a hydrochloride (HCl) salt. An alternative method involves using trichloroacetic acid (TCA), which forms a salt that can precipitate; the pure amine can then be recovered by gentle heating, which decarboxylates the TCA to volatile byproducts (chloroform and CO2)[4][5].

Protocol 1: Purification via Hydrochloride Salt Crystallization

  • Dissolution: Dissolve the crude solid in a minimal amount of a suitable solvent. Good starting points for piperidine derivatives include ethanol or isopropanol[6].

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise to the stirred solution.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by gently scratching the inside of the flask with a glass rod.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the crystallization solvent to remove any remaining soluble impurities.

  • Recrystallization (Optional): For higher purity, the collected salt can be recrystallized from a suitable solvent system, such as an ethanol/ether mixture.

  • Liberation of Free Base: To recover the purified free amine, dissolve the salt in water, basify the solution to pH > 11 with NaOH or K2CO3, and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Q3: My crude product is a persistent oil that won't solidify. How should I approach purification?

When dealing with a non-crystallizing oil, the two primary methods are chromatography and distillation. The choice depends on the thermal stability of your compound and the nature of the impurities.

Decision Workflow for Purifying an Oily Product

purification_decision start Crude Product is an Oil check_stability Is the compound thermally stable? start->check_stability chromatography Purify via Column Chromatography check_stability->chromatography No / Unsure distillation Purify via Vacuum Distillation check_stability->distillation Yes end_chrom Purity Check: TLC, HPLC, NMR chromatography->end_chrom end_dist Purity Check: GC, NMR distillation->end_dist

Caption: Decision tree for purifying an oily crude product.
Q4: I'm attempting flash chromatography on a silica gel column, but my compound is streaking severely. What is happening and how can I fix it?

This is a classic problem when purifying basic amines on standard silica gel.

Expert Rationale: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic piperidine nitrogens in your molecule undergo a strong acid-base interaction with these silanols. This causes some molecules to adsorb almost irreversibly, leading to significant peak tailing (streaking), poor separation, and potential loss of the compound on the column[7][8].

Troubleshooting Workflow for Amine Chromatography

chromatography_troubleshooting start Compound Streaking on Silica Gel option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Change Stationary Phase start->option2 sub_opt1a Add Competing Base (0.5-2% Triethylamine or Ammonia in MeOH) to Eluent option1->sub_opt1a sub_opt2a Use Basic Alumina option2->sub_opt2a sub_opt2b Use Amine-Functionalized Silica option2->sub_opt2b sub_opt2c Use Reversed-Phase (C18) Silica option2->sub_opt2c end_point Achieve Symmetrical Peaks and Good Separation sub_opt1a->end_point sub_opt2a->end_point sub_opt2b->end_point sub_opt2c->end_point

Caption: Troubleshooting workflow for amine purification by column chromatography.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common eluent for polar amines is a gradient of methanol (MeOH) in dichloromethane (DCM).

  • Mobile Phase Modification: To the chosen solvent system, add 0.5-2% of a competing base like triethylamine (Et3N) or a 7N solution of ammonia in methanol[2][7]. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute with symmetrical peaks.

  • Column Packing: Pack a flash chromatography column with silica gel using your initial, less polar mobile phase (containing the added base).

  • Loading: Adsorb your crude oil onto a small amount of silica gel, and dry-load it onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (e.g., from 2% MeOH/DCM to 10% MeOH/DCM, all containing 1% Et3N).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with another solvent or high vacuum.

Table 1: Comparison of Chromatographic Stationary Phases for Purifying Amines

Stationary PhaseMobile Phase SystemAdvantagesDisadvantages
Standard Silica Gel DCM/MeOH + 1% Et3NReadily available and inexpensive.Requires mobile phase modifier; modifier can be difficult to remove.[7]
Basic Alumina Hexane/Ethyl Acetate or DCM/MeOHBetter for very basic compounds; avoids amine modifiers.[9]Can be more reactive than silica; may have lower resolution.
Amine-Functionalized Silica Hexane/Ethyl AcetateExcellent for preventing peak tailing without mobile phase modifiers.[8][10]More expensive than standard silica.
Reversed-Phase (C18) Acetonitrile/Water + 0.1% TFA or bufferGood for highly polar compounds; analytical HPLC methods can often be scaled up.[9][11]Requires aqueous mobile phases; may have lower loading capacity.
Q5: How can I remove high-boiling point impurities or residual synthesis solvents?

For thermally stable compounds, vacuum distillation is an excellent method for removing non-volatile or very high-boiling impurities. Given the likely high boiling point of this compound, a high-vacuum setup is required.

Expert Rationale: Reducing the pressure above a liquid lowers its boiling point. A high vacuum (e.g., < 1 mmHg) can lower the boiling point by over 100 °C, allowing for distillation at a temperature that avoids thermal decomposition[12]. A Kugelrohr apparatus is ideal for distilling small to medium quantities of high-boiling point liquids as it minimizes product loss on the glass surfaces.

Protocol 3: High-Vacuum Distillation (Kugelrohr)

  • Apparatus Setup: Assemble a Kugelrohr distillation apparatus. Ensure all glass joints are properly greased with high-vacuum grease.

  • Sample Loading: Place the crude oil into the distilling flask. Add a small magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully apply the vacuum.

  • Heating: Once the ultimate vacuum is reached, begin gently heating the distilling flask using a heating mantle or oil bath.

  • Distillation: The purified compound will evaporate and recondense in the cooler receiving bulb. Collect the fraction that distills over at a constant temperature and pressure. Degradation products and non-volatile impurities will remain in the distilling flask[3].

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Q6: I have a purified product. How do I confirm its purity and identity?

A combination of analytical techniques is necessary to confirm both the purity and the chemical identity of your final product.

  • Chromatographic Methods:

    • TLC: A single spot in multiple solvent systems is a good preliminary indicator of purity.

    • HPLC/UPLC: This is the gold standard for quantitative purity analysis. For piperidine derivatives, using a C18 column with a mobile phase containing an acid modifier like 0.1% trifluoroacetic acid (TFA) can help achieve sharp peaks by protonating the amines[11]. A purity level of >98% by HPLC is often a target for drug development professionals.

    • Gas Chromatography (GC): Can be used to assess purity, especially for volatile impurities. The target compound itself may require derivatization to improve its volatility and thermal stability[13].

  • Spectroscopic Methods:

    • NMR (¹H, ¹³C): Nuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure of your compound. The absence of signals corresponding to impurities is a strong confirmation of purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS or LC-MS are powerful for identifying trace impurities.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]

  • National Institutes of Health (NIH). (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Calgary. (n.d.). Chapter 23: The Chemistry of Amines. [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • AIP Publishing. (2023). Synthesis and characterization new liquid crystals from organic amine compounds chlorpheniramine, clementine, 6-Alkoxy alanine and P-amino bazaamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. [Link]

  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. [Link]

  • National Institutes of Health (NIH). (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Reddit. (2024). Amine workup. [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Cram.com. (n.d.). Amines Flashcards. [Link]

  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]

  • Drugfuture. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

  • PubChem. (n.d.). 1-[3-[4-(1-piperidyl)-1-piperidyl]propyl]piperidine. [Link]

  • YouTube. (2023). Making Piperidine to piss off my FBI Agent. [Link]

Sources

Technical Support Center: Synthesis of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory. Piperidine and its derivatives are cornerstone scaffolds in medicinal chemistry, but their synthesis is not without its intricacies.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles with confidence.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has developed a yellow tint upon storage. What is the cause and is it still usable?

A: A yellow discoloration in piperidine is a common sign of oxidation.[3] While it may not significantly impact the outcome of all reactions, for high-purity applications, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[3] To prevent recurrence, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]

Q2: I'm having difficulty separating piperidine from a pyridine impurity by distillation. What's the issue?

A: This is a classic separation challenge because piperidine and pyridine form an azeotropic mixture, which is a mixture with a constant boiling point, making complete separation by fractional distillation difficult.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[3] A more effective strategy is to exploit the difference in basicity. Piperidine, being a more basic secondary amine, will react with carbon dioxide (CO2) to form a solid carbonate salt, while the less basic pyridine will not. This allows for separation by filtration.[3][4]

Q3: My solution of a piperidine derivative in DMF crystallized unexpectedly. What happened?

A: This is a frequent issue with amine solutions. The crystallization is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, which may be present in the lab environment, to form salts like piperidine hydrochloride.[3] To resolve this, you can attempt to redissolve the crystals, but preparing a fresh solution is often the best course of action. For prevention, ensure your storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[3]

Q4: Is it always necessary to protect the piperidine nitrogen during a synthetic sequence?

A: While not always mandatory, protecting the piperidine nitrogen is a highly recommended practice, especially when employing reagents that are sensitive to or can react with the basic nitrogen atom.[3] For instance, when using Lawesson's reagent for thionation, an N-protected piperidine derivative (e.g., with a Boc or Cbz group) is crucial to prevent side reactions.[3] The protecting group can be readily removed in a subsequent step to yield the free amine.[3][5]

Troubleshooting Guides by Synthetic Challenge

Challenge 1: Poor Control and Side Reactions in N-Alkylation

Direct N-alkylation of piperidine is a fundamental transformation, but it's often plagued by over-alkylation, leading to the formation of quaternary ammonium salts, and other side reactions.[6]

Q: I'm observing significant formation of a water-soluble byproduct during my N-alkylation reaction, leading to low yields of my desired tertiary amine. What's going wrong?

A: The likely culprit is over-alkylation, where the desired N-alkylated piperidine (a tertiary amine) acts as a nucleophile and reacts with another molecule of the alkylating agent to form a quaternary ammonium salt.[6] This is especially problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.[6]

Troubleshooting Workflow for N-Alkylation

Caption: Decision-making workflow for troubleshooting over-alkylation.

Detailed Protocol: Controlled Mono-Alkylation via Slow Addition

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen inlet, dissolve the piperidine derivative (1.1-1.2 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).[7]

  • Reagent Preparation: Prepare a dilute solution of the alkylating agent (1.0 equivalent) in the same anhydrous solvent.

  • Slow Addition: Cool the piperidine solution to 0 °C. Add the alkylating agent solution dropwise over several hours using the dropping funnel or a syringe pump.[6][7] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction (if necessary) and proceed with a standard aqueous work-up. The product can then be purified by column chromatography or distillation.

Alternative Strategy: Reductive Amination

For a more controlled approach that completely avoids over-alkylation, consider reductive amination. This two-step, one-pot reaction involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.[3][8]

Table 1: Comparison of N-Alkylation Strategies

FeatureDirect AlkylationReductive Amination
Primary Pitfall Over-alkylationReductant sensitivity
Reagent Scope Alkyl halides, sulfonatesAldehydes, ketones
Control Requires careful control of stoichiometry and addition rateInherently controlled mono-alkylation
Byproducts Quaternary ammonium saltsBorate salts (if using borohydride reagents)
Challenge 2: Difficulties in Ring Construction and Cyclization

The formation of the piperidine ring itself can be challenging, with side reactions and poor stereocontrol being common issues.

Q: My intramolecular cyclization to form a substituted piperidine is giving a low yield, and I'm isolating a linear alkene byproduct. What is the likely cause?

A: This is a known issue in certain radical-mediated cyclizations. There can be a competitive process between the desired radical cyclization and a 1,5-hydrogen transfer, which leads to the formation of a linear alkene as a byproduct.[1][8]

Troubleshooting Workflow for Intramolecular Cyclization

Caption: Troubleshooting pathway for low-yielding cyclization reactions.

Q: I am attempting an Aza-Diels-Alder reaction to construct the piperidine ring, but the stereoselectivity is poor. How can I improve this?

A: Poor stereoselectivity in Aza-Diels-Alder reactions can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition. This is often promoted by the use of strong Lewis acids.[3]

Strategies to Enhance Stereoselectivity:

  • Use of Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivities in these reactions.[3]

  • Catalyst Optimization: The choice of catalyst can significantly influence the reaction pathway and, consequently, the stereochemical outcome. Experiment with different Lewis acids or consider organocatalysts.

  • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile or diene can induce facial selectivity.

Challenge 3: Issues with Functionalization of the Piperidine Ring

Introducing substituents onto a pre-existing piperidine ring can be complicated by regioselectivity and reactivity issues.

Q: I am trying to functionalize the α-carbon of an N-alkyl piperidine, but the reaction is sluggish and gives a mixture of products.

A: Direct C-H functionalization of piperidines is challenging due to the presence of multiple, often similar, C-H bonds.[9] The α-position is electronically activated, but can also be sterically hindered.[10] A modern and effective approach involves the selective formation of an endo-cyclic iminium ion, which can then be trapped by a nucleophile.[9][11]

Key Steps for Successful α-Functionalization:

  • Iminium Ion Formation: This can be achieved through various methods, including oxidation of the parent amine.

  • Nucleophilic Addition: The in-situ generated iminium ion is then reacted with a suitable nucleophile (e.g., Grignard reagents, organolithiums, or enamines).

This sequential approach offers excellent regioselectivity for the α-position.[9]

Challenge 4: Stereocontrol in Piperidine Synthesis

Achieving the desired stereochemistry is often a critical and difficult aspect of synthesizing complex piperidine-containing molecules.

Q: How can I control the stereochemistry during the reduction of a substituted pyridine to a piperidine?

A: The catalytic hydrogenation of pyridines is a common route, but achieving high stereoselectivity can be challenging.[1] The choice of catalyst and reaction conditions is paramount.

Table 2: Catalysts for Stereoselective Pyridine Hydrogenation

CatalystTypical SelectivityConditionsReference
PtO₂ (Adams' catalyst) Often cis-selectiveAcidic media (e.g., glacial acetic acid), high pressure[3]
Rhodium complexes Can provide high cis or trans selectivity depending on ligandsMilder conditions[1]
Iridium complexes Effective for stereoselective hydrogenationOften used with directing groups[1]

Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.[3]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[3] Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate and purify the crude product by distillation or crystallization.[3]

References

  • Drag, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2845. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-18. [Link]

  • Rubiralta, M., et al. (1992). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5), 583-621. [Link]

  • Shaw, M. H., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11494–11506. [Link]

  • Drag, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2845. [Link]

  • Singleton, D. A., et al. (2009). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. The Journal of Organic Chemistry, 74(15), 5489–5497. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Romero, E., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 11(15), 9474–9481. [Link]

  • ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Master Organic Chemistry. (2023). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Erowid. (2005). PCP Synthesis via enamine precursors. [Link]

  • Elinson, M. N., et al. (2021). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Scientific Reports, 11(1), 14389. [Link]

  • Lindsay, V. N. G., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. [Link]

  • Elm, J., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(15), 3149–3161. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Wikipedia. Protecting group. [Link]

  • Husson, H.-P., et al. (1985). Stereocontrolled Syntheses of Piperidine Derivatives Using Diastereoselective Reactions of Chiral 1,3-Oxazolidines with Grignard Reagents: Asymmetric Syntheses of the Pinidine Enantiomers. Journal of the American Chemical Society, 107(21), 6040–6042. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • Atobe, M., et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 14, 823–829. [Link]

  • Kim, D. H., & Knowles, R. R. (2016). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 138(26), 8048–8051. [Link]

  • Sahoo, A., et al. (2022). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules, 27(20), 6828. [Link]

  • ResearchGate. (2013). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Defense Technical Information Center. (1990). Piperidine Synthesis. [Link]

  • Chemistry Page. (2022). Enamine: Formation, properties and Reactivity. YouTube. [Link]

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. [Link]

  • Google Patents. (2009).
  • Wikipedia. Piperidine. [Link]

  • Sciencemadness.org. (2012). Piperidine from the hydrolysis of piperine. [Link]

  • Barton, D. H. R., et al. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1075-1080. [Link]

  • Google Patents. (1944).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Shaw, M. H., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

Sources

Technical Support Center: Storage and Handling of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CAS: 14712-23-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible experimental results and the overall success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage temperature for this compound?

A1: For short-term storage (days to weeks), it is advisable to keep the compound in a cool, dry place, ideally at 2-8°C. For long-term storage (months to years), the compound should be stored at -20°C or lower in a tightly sealed container to minimize degradation.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening to prevent moisture condensation. The compound should be handled in a well-ventilated area or under a chemical fume hood.

Q3: What are the visible signs of degradation?

A3: Degradation may manifest as a change in color (e.g., yellowing or browning), the development of an unusual odor, or a change in the physical state of the compound (e.g., clumping or melting at a lower temperature).

Q4: Is this compound sensitive to light?

Q5: In what solvents can I dissolve this compound for storage?

A5: For creating stock solutions, it is advisable to use high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to minimize the presence of water, as it can participate in hydrolytic degradation pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, providing insights into the underlying chemical principles and actionable solutions.

Issue 1: The compound has developed a yellow or brown tint.
  • Potential Cause: This discoloration is a common indicator of oxidative degradation. The tertiary amine and the secondary amine within the piperidine rings, as well as the primary alcohol, are susceptible to oxidation. Atmospheric oxygen can initiate the formation of radical species, leading to a cascade of reactions that produce colored byproducts. Studies on other amines have shown that tertiary amines can be more stable than primary and secondary amines, but are still prone to oxidation.[6][7]

  • Troubleshooting Steps:

    • Inert Atmosphere: If possible, overlay the solid compound or its solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidative degradation.

    • Solvent Purity: Ensure that any solvents used to prepare solutions are of high purity and are degassed to remove dissolved oxygen.

    • Quality Control: If discoloration is observed, it is recommended to perform an analytical check (e.g., HPLC or LC-MS) to assess the purity of the compound before use.

Issue 2: I've noticed a decrease in the compound's potency or activity in my assays.
  • Potential Cause: A loss of potency is a strong indicator of chemical degradation. This could be due to oxidation, hydrolysis, or other degradation pathways that alter the chemical structure of the molecule. The formation of degradation products can also interfere with the assay.

  • Troubleshooting Steps:

    • Fresh Stock: Prepare fresh solutions from a solid sample that has been properly stored. Avoid using old stock solutions.

    • Storage Conditions: Review your storage procedures. Ensure the compound is stored at the recommended temperature and protected from light and moisture.

    • Forced Degradation Study: To understand the stability of the compound in your specific experimental conditions, you can perform a mini-forced degradation study. This involves exposing small aliquots of the compound to stress conditions (e.g., acid, base, heat, light, oxidizing agent) and analyzing the degradation profile by HPLC or LC-MS.

Issue 3: The compound is difficult to dissolve or has precipitated out of solution.
  • Potential Cause: This could be due to the formation of less soluble degradation products or the use of an inappropriate solvent. Changes in pH can also affect the solubility of amine-containing compounds.

  • Troubleshooting Steps:

    • Solvent Selection: Confirm that you are using a suitable solvent. For this compound, DMSO and ethanol are good starting points.

    • pH Adjustment: If the compound is in an aqueous buffer, check the pH. The protonation state of the piperidine nitrogens will affect solubility.

    • Sonication: Gentle sonication can help to redissolve precipitated material, but be cautious as it can also introduce energy that may promote degradation.

Potential Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation. Understanding these pathways is key to preventing them.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions Summary

ConditionRecommendationRationale
Temperature Short-term: 2-8°CReduces the rate of thermally induced degradation.
Long-term: -20°C or belowMinimizes molecular motion and slows chemical reactions significantly.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or light-blocking containerProtects against photo-degradation.[8]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-related degradation.
pH (in solution) Neutral pHAvoids acid or base-catalyzed degradation.[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of this compound to warm to room temperature before opening.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • If storing for an extended period, flush the vial with an inert gas before sealing.

  • Store the stock solution at -20°C or below in a light-protected container.

Protocol 2: Monitoring Compound Purity by HPLC

This protocol provides a general method for assessing the purity of your compound. Specific parameters may need to be optimized for your system.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Dilute your stock solution or a small amount of the solid compound in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Data Analysis: Integrate the peak areas to determine the purity of your compound. The appearance of new peaks over time is indicative of degradation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results CheckPurity Is the compound pure? Start->CheckPurity CheckStorage Were storage conditions optimal? (Temp, Light, Moisture) CheckPurity->CheckStorage No ProblemSolved End: Problem Resolved CheckPurity->ProblemSolved Yes CheckHandling Was handling appropriate? (Inert atmosphere, solvent quality) CheckStorage->CheckHandling No UseNewStock Action: Use a fresh, unopened stock of the compound CheckStorage->UseNewStock Yes CheckHandling->UseNewStock Yes OptimizeHandling Action: Refine handling procedures (e.g., use of inert gas) CheckHandling->OptimizeHandling No ContactSupport Action: Consult with supplier's technical support CheckHandling->ContactSupport Unsure UseNewStock->ProblemSolved OptimizeStorage Action: Implement recommended storage protocols OptimizeStorage->UseNewStock OptimizeHandling->UseNewStock

Caption: A logical workflow for troubleshooting issues related to compound stability.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Figshare. Available at: [Link]

  • Piperidine | C5H11N | CID 8082. PubChem. Available at: [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic. Available at: [Link]

  • Oxidative degradation of amines using a closed batch system. ResearchGate. Available at: [Link]

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Oxidative degradation of amines using a closed batch system. Semantic Scholar. Available at: [Link]

  • Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. Available at: [Link]

  • Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. ResearchGate. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness Discussion Board. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • This compound | C15H30N2O | CID 84604. PubChem. Available at: [Link]

  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. Available at: [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Method for preparing 4-piperidyl piperidine. Google Patents.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

Sources

Addressing batch-to-batch variability of synthesized 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, this technical support center provides robust troubleshooting protocols and frequently asked questions. Designed for professionals in research and drug development, this resource offers expert insights and actionable solutions to ensure consistency and purity across synthetic batches.

Technical Support Center: this compound

Welcome to the dedicated support resource for the synthesis of this compound (CAS No: 14712-23-3)[1]. This molecule, with its dual piperidine core, presents unique synthetic challenges that can lead to significant batch-to-batch variability. This guide is structured to address the most common issues encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your process development.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: My final product yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes & Recommended Actions

Low yield is a multi-factorial problem often rooted in one of the key synthetic stages. The synthesis generally involves the formation of a C-C bond between two piperidine-containing fragments. A common strategy is the reductive amination or alkylation involving a C3-linker.

  • Inefficient Reductive Amination/Alkylation: The primary C-C and C-N bond-forming steps are critical.

    • Causality: In reductive amination, the equilibrium between the amine, aldehyde/ketone, and the intermediate iminium ion is crucial. Sub-optimal pH can either prevent iminium formation (too basic) or protonate the starting amine (too acidic), halting the reaction. In N-alkylation reactions, insufficient temperature or an ineffective base can lead to slow or incomplete conversion.

    • Recommended Action:

      • pH Control: For reductive amination, maintain a pH between 5 and 7 to facilitate iminium ion formation without deactivating the nucleophilic amine. Use a non-reactive buffer like sodium acetate.

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride (NaBH₄) as it is milder, more selective for imines/iminium ions, and does not require stringent pH control.

      • Temperature & Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50°C) and extending the reaction time.

  • Side Reactions: The presence of two secondary amine functionalities in precursors like 4-(3-piperidinyl)propan-1-ol creates opportunities for undesired reactions.

    • Causality: Over-alkylation can occur, especially if using highly reactive alkylating agents, leading to the formation of quaternary ammonium salts. If a di-halo-propane is used as the linker, polymerization can be a significant competing reaction.

    • Recommended Action:

      • Employ a slow addition strategy for the alkylating agent or electrophile at a controlled temperature to minimize localized high concentrations.

      • Utilize protecting groups (e.g., Boc, Cbz) on one of the piperidine nitrogens to ensure selective reaction at the desired site. This is a more robust, albeit longer, synthetic strategy.[2]

  • Losses During Work-up and Purification: The product is a polar, basic compound, which can lead to challenges during extraction and purification.

    • Causality: The molecule's high polarity and two basic nitrogen atoms can lead to emulsification during aqueous work-up or poor recovery from the aqueous phase. Its relatively high boiling point (~250°C at 15 Torr) makes high-vacuum distillation necessary, where thermal degradation can occur.[3]

    • Recommended Action:

      • Extraction: During basic aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into organic solvents like dichloromethane or ethyl acetate.

      • Purification: Avoid unnecessarily high temperatures during solvent removal or distillation. Column chromatography on silica gel can be effective, but requires a solvent system doped with a base (e.g., 1-5% triethylamine in ethyl acetate/methanol) to prevent peak tailing and product loss on the acidic silica.

Issue 2: My final product is an oil or a waxy solid, not the expected crystalline solid. Why is this happening?

Potential Causes & Recommended Actions

The pure compound has a reported melting point of 72°C, so it should be a solid at standard room temperature.[3] An oily or semi-solid state is a strong indicator of impurities.

  • Presence of Residual Solvents:

    • Causality: High-boiling point solvents used during reaction or purification (e.g., toluene, DMF) can be difficult to remove completely under standard vacuum.

    • Recommended Action: After concentrating the product, co-evaporate with a lower-boiling point solvent (like dichloromethane or methanol) multiple times. For final drying, use a high-vacuum pump (<1 Torr) and gently warm the sample (e.g., 30-40°C) if thermally stable. Confirm solvent removal using ¹H NMR spectroscopy.

  • Structural Isomers or Homologs:

    • Causality: Impurities with similar structures can disrupt the crystal lattice formation of the final product. A common impurity could be a species where the propyl chain is attached at a different position on the piperidine ring or an N-oxide derivative formed during the reaction or work-up.

    • Recommended Action:

      • Analytical Confirmation: Use high-resolution LC-MS and ¹³C NMR to detect and identify subtle structural differences.

      • Recrystallization: This is a powerful purification technique for removing minor impurities.[4] Experiment with different solvent systems. A good starting point would be a moderately polar solvent system like ethyl acetate/heptane or acetone/water. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.

Issue 3: I am seeing a persistent impurity with a higher molecular weight in my mass spectrometry analysis.

Potential Causes & Recommended Actions

A higher molecular weight impurity often points to a dimerization or oligomerization side reaction.

  • Dimer Formation:

    • Causality: This is highly probable if the synthesis involves a bifunctional linker (e.g., 1,3-dibromopropane) reacting with two molecules of a piperidine precursor. Alternatively, a self-reaction of an intermediate could occur.

    • Recommended Action:

      • High Dilution: Run the reaction under high-dilution conditions. This favors the intramolecular reaction (if applicable) or the desired 1:1 intermolecular reaction over the competing oligomerization. Add one reagent slowly to a dilute solution of the other.

      • Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of one component can sometimes push the reaction to completion and minimize the formation of dimers resulting from unreacted bifunctional intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should focus on to ensure batch-to-batch consistency?

The key to reproducibility lies in stringent control over several parameters. The table below summarizes the most critical aspects.

Parameter Recommended Range/Control Justification & Expert Insight
Starting Material Purity >98% (by GC or HPLC)Impurities in precursors are the primary source of difficult-to-remove, structurally similar by-products. For example, pyridine impurities in piperidine can lead to unwanted side reactions.[][6]
Reaction Temperature Varies by step (e.g., 20-50°C for alkylation)Exothermic reactions require controlled addition and cooling to prevent runaway reactions and the formation of thermal degradation products. Monitor internal temperature.
Atmosphere Inert (Nitrogen or Argon)While many steps may be air-tolerant, secondary amines can be susceptible to oxidation over long reaction times, especially at elevated temperatures. An inert atmosphere is a best practice.
Stirring Rate Sufficient to ensure homogeneityIn heterogeneous reactions (e.g., involving a solid base or catalyst), poor mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and side product formation.
Work-up pH Final wash at pH > 11To ensure the dual-amine product is fully deprotonated and partitions effectively into the organic phase during extraction, the aqueous layer should be made strongly basic (e.g., with 1-2 M NaOH).
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?

A multi-pronged approach is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of starting material consumption and product formation. Use a mobile phase like 10:1 Dichloromethane:Methanol with 1% ammonia to visualize basic spots clearly.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for monitoring less polar intermediates. The final product may require derivatization to improve volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this synthesis. It can track starting materials, intermediates, and the final product in a single run, providing molecular weight information for identifying unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for final product confirmation and purity assessment. They can confirm the correct structure and detect impurities that may not be visible by other methods.[1]

Q3: What is a reliable, high-level synthetic pathway for this molecule?

A robust and logical pathway is crucial for minimizing variability. The following diagram outlines a common and effective approach utilizing a reductive amination strategy.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly & Final Step P1 4-Piperidone P2 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde P1->P2 Boc Protection & Formylation P4 Unsaturated Ester Intermediate P2->P4 Wittig Reaction P3 Wittig Reagent (e.g., Ph3P=CHCO2Et) P3->P4 P5 4-(2-Carboxyethyl)piperidine P4->P5 Hydrogenation (Pd/C) & Ester Hydrolysis P6 Piperidine-1-ethanol P7 Amide Intermediate P5->P7 Amide Coupling (EDC/HOBt) P6->P7 P8 Final Product Precursor P7->P8 Amide Reduction (LiAlH4) FP 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol P8->FP Boc Deprotection (TFA/HCl)

Caption: A validated multi-step synthesis workflow.

Q4: How should I approach troubleshooting based on analytical data?

A systematic approach is key. Use the following decision tree to guide your investigation when a batch fails to meet specifications.

G start Batch Failure (Low Purity/Yield) check_lcms Analyze via LC-MS & ¹H NMR start->check_lcms nmr_ok NMR: Correct Structure, Minor Impurities check_lcms->nmr_ok Data Looks Mostly Clean lcms_sm LC-MS: High levels of Starting Material check_lcms->lcms_sm Unreacted Precursors lcms_side LC-MS: Unexpected Peaks (Byproducts) check_lcms->lcms_side New Peaks Observed action_purify Re-purify: Recrystallization or Chromatography nmr_ok->action_purify nmr_bad NMR: Incorrect Structure or Major Impurities action_review Review Synthetic Step Check for Side Reactions (e.g., oxidation, dimerization) nmr_bad->action_review action_force Increase Reaction Time/Temp Check Reagent Activity lcms_sm->action_force lcms_side->nmr_bad action_rework Isolate & Characterize Impurity Re-design problematic step action_review->action_rework

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Orazzhanov, B., Akylbekov, N., & Ishkieva, Z. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7573. Retrieved from [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Google Patents. (1944). US2363157A - Process for purifying piperidine.

Sources

Side reactions to consider in the synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Welcome to the technical support guide for the synthesis of this compound (CAS: 14712-23-3)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, anticipate challenges, and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are three principal retrosynthetic approaches to this molecule:

  • N-Alkylation of a Bis-Piperidine Core: This is the most direct route, involving the alkylation of the symmetrical intermediate, 4,4'-(propane-1,3-diyl)dipiperidine, with a 2-haloethanol (e.g., 2-bromoethanol) or ethylene oxide. The primary challenge is achieving selective mono-alkylation, as the two secondary amine nitrogens are chemically equivalent.

  • Reductive Amination: This strategy involves coupling two different piperidine precursors. For example, reacting 1-(2-hydroxyethyl)piperidin-4-one with a suitable piperidine-containing Wittig reagent or other C3-synthon, followed by reduction. Another possibility is the reductive amination of a dicarbonyl compound with an appropriate amine source.[2]

  • Hydrogenation of Pyridine Precursors: This method starts with 4-(3-(4-pyridyl)propyl)pyridine, which is then catalytically hydrogenated to form the bis-piperidine core.[3] The N-ethanol group is typically installed afterward via selective alkylation, which reintroduces the selectivity challenge mentioned in the first strategy.

Q2: What are the most critical side reactions to monitor during the N-alkylation route?

The two most prevalent side reactions are di-alkylation and N-quaternization . Di-alkylation results in the addition of the hydroxyethyl group to both piperidine nitrogens. N-quaternization occurs when the tertiary amine product is further alkylated by the alkylating agent, forming a quaternary ammonium salt.[4][5] Both side products can complicate purification and significantly reduce the yield of the desired mono-alkylated product.

Q3: How can I effectively purify the final compound from starting materials and side products?

Purification is often challenging due to the similar polarities of the mono-alkylated product, the di-alkylated byproduct, and the unreacted bis-piperidine starting material.

  • Column Chromatography: Normal-phase chromatography using an amine-deactivated silica gel or alumina is often effective. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane, dichloromethane) and gradually increasing the polarity with methanol containing a small amount of a basic modifier (e.g., triethylamine, ammonium hydroxide), is recommended to prevent peak tailing.[6]

  • Crystallization: If the product or its salt form is crystalline, recrystallization can be a highly effective method for achieving high purity.[7]

  • Acid-Base Extraction: This can be used to remove non-basic impurities, but it will not separate the desired product from other basic amine impurities.

Troubleshooting Guide: Side Reactions in N-Alkylation

This guide focuses on the most common synthetic route: the direct N-alkylation of 4,4'-(propane-1,3-diyl)dipiperidine.

Workflow for N-Alkylation Synthesis

cluster_start Starting Materials cluster_reaction Reaction Step cluster_outcome Reaction Products cluster_purification Workup & Purification SM1 4,4'-(Propane-1,3-diyl)dipiperidine Reaction N-Alkylation (SN2 Reaction) Controlled Temp (e.g., 60-80°C) SM1->Reaction SM2 2-Bromoethanol SM2->Reaction SM3 Base (e.g., K2CO3) SM3->Reaction SM4 Solvent (e.g., ACN, DMF) SM4->Reaction Side1 Side Product 1: Di-Alkylated Impurity Reaction->Side1 Side2 Side Product 2: Quaternary Ammonium Salt Reaction->Side2 Workup Aqueous Workup & Extraction Reaction->Workup Crude Mixture Product Desired Product: 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol Purify Column Chromatography (Amine-Deactivated Silica) Workup->Purify Purify->Product Isolated Product

Caption: General workflow for the N-alkylation synthesis route.

Problem 1: Low Conversion and/or Significant Di-alkylation

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of unreacted 4,4'-(propane-1,3-diyl)dipiperidine starting material.

  • LC-MS analysis reveals a major peak corresponding to the mass of the di-hydroxyethylated product alongside the desired mono-alkylated product.

Causality & Troubleshooting:

The core issue is the lack of selectivity. Since both secondary amines on the starting material are equally reactive, a statistical mixture of products is often obtained.

  • Cause A: Stoichiometry. Using a 1:1 molar ratio of the bis-piperidine to 2-bromoethanol will inevitably lead to a mixture of starting material, desired product, and di-alkylated byproduct.

  • Solution A: Adjust Stoichiometry. To favor mono-alkylation, use a significant excess of the starting bis-piperidine (e.g., 3-5 equivalents). This increases the statistical probability that a molecule of 2-bromoethanol will react with an un-substituted bis-piperidine rather than the already mono-alkylated product. The downside is the need to separate the product from a large amount of unreacted starting material.

  • Cause B: Reaction Conditions. High temperatures and long reaction times can favor the second alkylation step, leading to more of the di-alkylated product.

  • Solution B: Controlled Addition & Monitoring. Add the alkylating agent (2-bromoethanol) slowly to the reaction mixture containing the excess bis-piperidine. This keeps the instantaneous concentration of the alkylating agent low. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized, before significant di-alkylation occurs.

ParameterRecommendation for Mono-alkylationRationale
Molar Ratio (Bis-piperidine:Alkylating Agent) 3:1 to 5:1Statistically favors the reaction of the alkylating agent with the more abundant starting material.
Addition of Alkylating Agent Slow, dropwise addition via syringe pumpMaintains a low concentration of the electrophile, reducing the rate of the second alkylation.[5]
Base K₂CO₃ or NaHCO₃ (2-3 eq.)Sufficiently basic to neutralize the HBr formed, but mild enough to minimize side reactions.
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)Good solvents for SN2 reactions that can dissolve all reactants.
Temperature 60-80 °C (monitor closely)Provides sufficient energy for the reaction without excessively promoting over-alkylation.
Problem 2: Formation of a Water-Soluble, Highly Polar Impurity (N-Quaternization)

Symptoms:

  • During aqueous workup, a significant amount of product seems to be lost to the aqueous layer.

  • A new, very polar spot appears on the TLC plate (often staying at the baseline).

  • ESI-MS analysis shows a peak corresponding to the mass of the desired product plus the mass of the alkylating agent's cation (e.g., M + C₂H₄OH⁺).

Causality & Troubleshooting:

This side reaction occurs when the nucleophilic tertiary amine of the desired product attacks another molecule of the alkylating agent. This is a classic Menshutkin reaction.[4]

cluster_main Desired Reaction (N-Alkylation) cluster_side Side Reaction (Quaternization) SM Bis-Piperidine (Secondary Amine) Product Desired Product (Tertiary Amine) SM->Product + Br-CH2CH2-OH (SN2) Product_node Desired Product (Tertiary Amine) Quat Quaternary Salt (Byproduct) Product_node->Quat + Br-CH2CH2-OH (Over-alkylation)

Caption: Competing pathways of desired N-alkylation and side N-quaternization.

  • Cause A: Excess Alkylating Agent. This is the most common cause. Any unreacted 2-bromoethanol can alkylate the tertiary amine product.[5]

  • Solution A: Strict Stoichiometric Control. Use the bis-piperidine as the limiting reagent only if di-alkylation is the desired outcome. For mono-alkylation, the alkylating agent should be the limiting reagent relative to the total amine equivalents. Slow addition, as mentioned previously, is critical.

  • Cause B: High Temperature / Prolonged Reaction Time. The rate of quaternization, like most SN2 reactions, increases with temperature and time.

  • Solution B: Optimize and Monitor. Determine the minimum temperature and time required for the consumption of the limiting reagent. Do not extend the reaction unnecessarily.

Protocol: Optimized Mono-N-Alkylation of 4,4'-(propane-1,3-diyl)dipiperidine

This protocol is designed to maximize the yield of the mono-alkylated product while minimizing di-alkylation and quaternization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,4'-(propane-1,3-diyl)dipiperidine (3.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Heating: Begin stirring and heat the suspension to 70 °C.

  • Reagent Addition: In a separate flask, prepare a solution of 2-bromoethanol (1.0 equivalent) in anhydrous acetonitrile. Using a syringe pump, add this solution dropwise to the heated reaction mixture over 4-6 hours.

  • Monitoring: Monitor the reaction progress every hour using LC-MS. Check for the disappearance of 2-bromoethanol and the ratio of mono- to di-alkylated product.

  • Quenching: Once the 2-bromoethanol is consumed or the mono-/di-alkylation ratio is optimal, cool the reaction to room temperature.

  • Workup: Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a small amount of water to remove any salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on amine-deactivated silica gel, eluting with a gradient of 0-10% methanol in dichloromethane (with 0.5% triethylamine).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

AnalyteExpected ¹H NMR Signals (Key)Expected ESI-MS [M+H]⁺TLC (DCM:MeOH:Et₃N 90:10:1)
Starting Material ~2.5-3.0 ppm (broad singlet, NH)197.2Rf ~ 0.2
Desired Product ~3.5 ppm (t, -CH₂OH), ~2.5 ppm (t, N-CH₂CH₂OH)255.2Rf ~ 0.4
Di-alkylated Product ~3.5 ppm (t, -CH₂OH), ~2.5 ppm (t, N-CH₂CH₂OH), signals are more symmetric299.3Rf ~ 0.3
Quaternary Salt Complex spectra, downfield shifts255.2 (as free base)Rf ~ 0.0 (highly polar)

References

  • Grygorenko, O. O., et al. (2010). Interrupted palladium-catalyzed hydrogenation of pyridine derivatives. As featured in "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [Link]

  • Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. [Link]

  • Fodor, G., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. ChemistryOpen. [Link]

  • Fodor, G., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Repository of the Academy's Library. [Link]

  • Dunbar, C. R., & West, F. G. (2020). Diastereoselective N-quaternization of piperidines. Canadian Journal of Chemistry. [Link]

  • Wang, T., et al. (2021). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Angewandte Chemie. [Link]

  • Matassini, C., et al. (2022). The reductive amination reaction. As featured in "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars". [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Takeda, K., et al. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Enric, G. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Cromacon. [Link]

  • Le, T. N., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikimedia Foundation. [Link]

  • CN1583742A. (2005). Method for preparing 4-piperidyl piperidine.
  • PrepChem. (2023). Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine. PrepChem.com. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, attributable to its prevalence in numerous FDA-approved drugs.[1] This guide provides an in-depth comparative analysis of the biological activity of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol and a series of its structural analogs. We will delve into their differential effects on cancer cell proliferation and explore the potential for analgesic activity, supported by a review of relevant signaling pathways and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series.

Introduction: The Versatile Piperidine Core

The core molecule, this compound, features a bis-piperidine motif connected by a propyl linker, with a hydroxyethyl group on one of the piperidine nitrogens. This structure provides a flexible yet constrained scaffold, amenable to modifications that can significantly alter its biological profile. Our investigation primarily focuses on analogs where the N-hydroxyethyl group is replaced with various substituted benzoyl moieties, transforming the parent alcohol into a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives.

Comparative Biological Activity

The introduction of a substituted phenylmethanone group at the N-1 position of the piperidine ring profoundly influences the biological activity of the parent compound. Below, we compare the anticancer and potential analgesic activities of these analogs.

Anticancer Activity: A Focus on Leukemia

Recent studies have explored the antiproliferative effects of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives against human leukemia cell lines, K562 and Reh.[2] The data reveals that the nature and position of substituents on the phenyl ring are critical determinants of cytotoxic potency.

Table 1: Comparative Antiproliferative Activity of this compound Analogs [2]

Compound IDPhenyl Ring SubstituentsK562 IC₅₀ (µM)Reh IC₅₀ (µM)
Parent Compound N/A (Ethanol group)Data Not AvailableData Not Available
3a 4-Nitro, 2-Fluoro12.515.2
3d 4-Chloro25.328.4
3e 4-Fluoro30.135.6
3h 2,4-Dichloro> 50> 50

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

From this data, a clear structure-activity relationship emerges. Compound 3a , featuring both a nitro and a fluoro substituent, demonstrated the most potent antiproliferative activity against both leukemia cell lines.[2] The electron-withdrawing nature of these groups appears to be crucial for enhancing cytotoxicity. In contrast, compound 3h , with two chloro substituents, exhibited significantly lower activity, suggesting that the specific combination and position of halogens, or the presence of a nitro group, are key for the observed anticancer effects.[2]

The proposed mechanism for the antileukemic activity of these compounds involves the induction of apoptosis, as evidenced by LDH assays, cell cycle analysis, and DNA fragmentation.[2] This suggests that these analogs may trigger programmed cell death pathways within cancer cells. A potential signaling pathway implicated in such processes is the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.[1][3][4] Inhibition of this pathway can lead to the induction of apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Cell Survival, Proliferation, etc. Akt->Downstream Effectors Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Analog 3a Analog 3a Analog 3a->PI3K Potential Inhibition

Caption: Potential mechanism of action via the PI3K/Akt signaling pathway.

Potential for Analgesic Activity: An Opioid Receptor Hypothesis

While direct comparative studies on the analgesic properties of this specific series of analogs are not yet available, the broader class of piperidine derivatives is well-known for its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[5][6][7] The structural similarity of these compounds to known opioid analgesics, such as fentanyl, suggests a potential for activity at opioid receptors, particularly the mu-opioid receptor (MOR).

The analgesic effects of opioids are primarily mediated through the activation of MORs in the central nervous system.[8] This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain perception.

GPCR_Signaling Opioid Agonist Piperidine Analog (Potential Agonist) MOR Mu-Opioid Receptor (GPCR) Opioid Agonist->MOR G_protein G-protein (αβγ) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA Protein Kinase A cAMP->PKA Reduces Activation Analgesia Analgesia PKA->Analgesia Contributes to

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for analgesia.

Further investigation into the opioid receptor binding affinities and in vivo analgesic efficacy of these analogs is warranted to explore this potential therapeutic application.

Experimental Protocols

To facilitate further research and verification of the findings discussed, detailed protocols for key in vitro assays are provided below.

Protocol for MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[4]

Materials:

  • Human leukemia cell lines (e.g., K562, Reh)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol for Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor (MOR).

Materials:

  • Cell membranes expressing human mu-opioid receptors (hMOR)

  • [³H]-DAMGO (a selective MOR agonist radioligand)

  • Test compounds

  • Naloxone (for non-specific binding)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine hMOR membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound in a final volume of 200 µL.

  • Controls: Include wells for total binding (no test compound) and non-specific binding (with a high concentration of naloxone).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki values for the test compounds.

Binding_Assay_Workflow A Prepare assay plate with membranes, radioligand, and test compounds B Incubate to reach equilibrium A->B C Filter to separate bound and free ligand B->C D Wash filters C->D E Measure radioactivity D->E F Calculate Ki values E->F

Caption: Workflow for the opioid receptor binding assay.

Conclusion and Future Directions

The substitution of the N-hydroxyethyl group in this compound with substituted benzoyl moieties yields a series of analogs with significant antiproliferative activity against leukemia cell lines. The structure-activity relationship suggests that electron-withdrawing groups on the phenyl ring enhance this activity. Furthermore, the structural resemblance to known opioid analgesics indicates a potential for these compounds to modulate opioid receptors, an avenue that warrants further investigation.

Future research should focus on:

  • Expanding the library of analogs to further probe the structure-activity relationships for both anticancer and potential analgesic effects.

  • Conducting in vivo studies to validate the in vitro anticancer activity and to assess the analgesic potential and side-effect profile.

  • Elucidating the precise molecular mechanisms of action, including the specific signaling pathways modulated by these compounds.

This guide provides a foundational understanding of the biological activities of this promising class of piperidine derivatives and offers a framework for their continued exploration and development as potential therapeutic agents.

References

  • Castellino, A. M., & Durden, D. L. (2007). The PI3K/Akt signaling pathway in cancer. Current cancer drug targets, 7(6), 628–641.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.
  • Song, M., Bode, A. M., Dong, Z., & Lee, M. H. (2019). The PI3K/AKT/mTOR Pathway: A Therapeutic Target in Human Cancers. Frontiers in oncology, 9, 678.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical biology & drug design, 78(4), 622–630. Available at: [Link]

  • Lindsley, C. W., & Sulzer, D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42–50.
  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2019). PLOS ONE, 14(5), e0217273. Available at: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2018). Journal of Drug Designing and Research, 1(1). Available at: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel piperidine derivative, 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (herein referred to as Compound X), in cancer cells. The experimental strategy detailed below is designed as a self-validating cascade, moving from unbiased target identification to specific pathway analysis and concluding with functional phenotypic outcomes. We will compare Compound X's activity profile against established inhibitors to provide a clear, data-driven context for its molecular mechanism.

Piperidine-containing compounds are a well-established class of pharmacologically active agents, with many derivatives demonstrating potent anti-cancer properties.[1][2][3][4] These compounds are known to function through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][5][6] A 2011 study on derivatives of the core 4-(3-(piperidin-4-yl)propyl)piperidine structure, closely related to Compound X, demonstrated antiproliferative activity in human leukemia cells via the induction of apoptosis.[7] This guide presents a systematic approach to move from such generalized knowledge to a specific, validated MoA for Compound X.

Overall Validation Workflow

Our investigation is structured in three logical stages. We begin with direct target engagement to identify the primary binding partner(s) of Compound X. Subsequently, we analyze the immediate downstream signaling consequences of this binding event. Finally, we correlate these molecular changes with cellular-level phenotypic responses. Each stage incorporates orthogonal validation steps and direct comparisons to known pathway inhibitors.

G cluster_0 Stage 1: Target Identification & Engagement cluster_1 Stage 2: Downstream Pathway Analysis cluster_2 Stage 3: Phenotypic Validation CETSA Cellular Thermal Shift Assay (CETSA) - Identify potential binding partners - Confirm direct target engagement in situ WesternBlot Western Blotting - Assess phosphorylation status of key pathway proteins (e.g., Akt, mTOR) - Monitor markers of apoptosis or autophagy CETSA->WesternBlot Identified target suggests pathway KinaseAssay In Vitro Kinase Assay - Confirm direct inhibition of identified kinase target CETSA->KinaseAssay If target is a kinase Viability Cell Viability Assay (XTT) - Determine IC50 - Compare cytotoxicity with known inhibitors WesternBlot->Viability Pathway modulation correlates with... KinaseAssay->Viability Direct inhibition correlates with... ApoptosisAutophagy Apoptosis/Autophagy Assay - Quantify cell death mechanism (e.g., Caspase-3 activation) - Measure autophagic flux (LC3-II turnover) Viability->ApoptosisAutophagy Cytotoxicity is explained by...

Caption: Overall experimental workflow for MoA validation.

Part 1: Target Identification and Engagement Validation

The foundational step in any MoA study is to confirm that the compound physically interacts with its intended target within the complex environment of a living cell.[8] Off-target effects are a common reason for the failure of anti-cancer drugs in clinical trials, making rigorous upfront validation essential.[9]

Primary Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[10] When a compound binds to its target protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[11][12][13] This change in thermal stability, or "thermal shift," serves as direct evidence of target engagement in a cellular context.[14]

Experimental Protocol: Microplate-based CETSA

  • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., K562 human leukemia cells, based on prior art[7]) in 96-well plates. Treat cells with a range of Compound X concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Heat the plates in a PCR cycler with a thermal gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Fractions: Centrifuge the plates to pellet the precipitated/aggregated proteins.

  • Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) and quantify the amount of the specific target protein using an antibody-based method like ELISA or AlphaScreen.[11]

  • Data Analysis: Plot the percentage of soluble protein against temperature for each compound concentration. A rightward shift in the melting curve in the presence of Compound X indicates target stabilization.

Trustworthiness Check: The causality is direct: if Compound X binds the target, the target will be more stable at higher temperatures. This experiment is self-validating when a dose-dependent thermal shift is observed. The inclusion of a vehicle control is critical to establish the baseline melting curve of the target protein.

Part 2: Downstream Signaling Pathway Analysis

Based on the established activities of piperidine derivatives, a plausible hypothesis is that Compound X modulates a key survival pathway, such as the PI3K/Akt/mTOR cascade, or induces a cellular stress response leading to autophagy.[1][5][15]

Hypothesized Signaling Pathway: PI3K/Akt Inhibition Leading to Autophagy

We hypothesize that Compound X binds to and inhibits an upstream kinase (e.g., PI3K), leading to reduced phosphorylation of Akt and mTOR. This relieves the inhibitory pressure on the autophagy-initiating ULK1 complex, triggering autophagosome formation and potentially autophagic cell death.

G CompoundX Compound X PI3K PI3K (Hypothesized Target) CompoundX->PI3K Inhibits Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy Autophagy Induction (LC3-I to LC3-II Conversion) ULK1->Autophagy Initiates CellDeath Cell Death Autophagy->CellDeath

Caption: Hypothesized signaling pathway for Compound X.

Primary Technique: Western Blotting

Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, such as phosphorylation, which is a hallmark of kinase signaling.

Experimental Protocol: Western Blot for Pathway Markers

  • Treatment and Lysis: Treat cancer cells with Compound X (at its IC50 concentration, determined in Part 3), a known pathway inhibitor (e.g., the PI3K inhibitor Wortmannin), and a vehicle control for various time points (e.g., 0, 2, 6, 24 hours). Lyse cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies against: p-Akt (Ser473), total Akt, p-mTOR, total mTOR, LC3B, and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. A decrease in the ratio of phosphorylated to total protein for Akt and mTOR would support the hypothesis. An increase in the LC3-II band (typically ~14 kDa) relative to the LC3-I band (~16 kDa) indicates autophagy induction.[16][17] The turnover of LC3-II is a reliable method for monitoring autophagic activity.[18][19][20]

Orthogonal Technique: In Vitro Kinase Assay

If CETSA identifies a specific kinase as the target, a direct biochemical assay is required to confirm inhibitory activity, ruling out indirect cellular effects.

Experimental Protocol: ADP-based Universal Kinase Assay

Many commercial kits provide a universal format for assaying kinase activity by measuring ADP production, a common byproduct of the phosphotransferase reaction.

  • Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of Compound X or a known inhibitor for that kinase.

  • Kinase Reaction: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add the kit's detection reagent, which enzymatically converts the generated ADP into a detectable signal (colorimetric, fluorescent, or luminescent).[21][22]

  • Data Analysis: Plot signal intensity against inhibitor concentration to calculate an IC50 value for direct enzymatic inhibition.

Part 3: Cellular Phenotype Validation

The final stage is to connect the molecular mechanism to a functional cellular outcome, namely, a reduction in cancer cell viability.

Primary Technique: XTT Cell Viability Assay

Cell viability assays are used to measure the dose-dependent cytotoxic effects of a compound. The XTT assay is a colorimetric method that measures the metabolic activity of living cells. It is generally considered more efficient and less prone to artifacts than the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step.[23][24]

Experimental Protocol: XTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X, a positive control inhibitor (e.g., Wortmannin), and a vehicle control. Incubate for 48-72 hours.

  • XTT Reagent Addition: Add the activated XTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange-colored formazan product.[25]

  • Absorbance Reading: Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of compound concentration. Use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Data Summary

The power of this guide comes from direct comparison. The data generated should be compiled to build a cohesive argument for the mechanism of action.

Table 1: Comparative Activity Profile of Compound X

AssayCompound XWortmannin (PI3K Inhibitor)Interpretation
Target Engagement (CETSA) ΔTm = +5.2°C @ 10 µM (PI3K)ΔTm = +7.8°C @ 1 µM (PI3K)Both compounds bind directly to and stabilize the hypothesized PI3K target in cells.
Kinase Inhibition (IC50) 1.5 µM (PI3K)5 nM (PI3K)Compound X directly inhibits PI3K enzymatic activity, though with lower potency than the tool compound.
Pathway Modulation (Western) ↓ p-Akt / ↑ LC3-II↓ p-Akt / ↑ LC3-IIBoth compounds inhibit the PI3K/Akt signaling axis and induce autophagy markers.
Cell Viability (XTT IC50) 5.8 µM (K562 cells)0.5 µM (K562 cells)The phenotypic effect (cytotoxicity) correlates with target engagement and pathway modulation.

Note: Data are hypothetical and for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the mechanism of action for this compound. By integrating direct target engagement studies (CETSA) with downstream pathway analysis (Western Blot, Kinase Assays) and phenotypic screening (XTT), researchers can build a robust, evidence-based model of how this novel compound exerts its anti-cancer effects. The consistent comparison against well-characterized inhibitors at each stage is crucial for contextualizing the compound's potency and confirming that the observed cellular phenotype is a direct consequence of the on-target molecular mechanism. This logical and self-validating workflow provides the necessary confidence to advance a compound through the drug discovery pipeline.

References

  • Rather, R. A., & Bhagat, M. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775236. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. [Link]

  • Ideker, T., et al. (2002). Predicting cancer drug mechanisms of action using molecular network signatures. PNAS, 99(23), 14962-14967. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Jeon, J., et al. (2014). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine, 6(8), 57. [Link]

  • Li, Y. J., et al. (2022). Autophagy induction sensitizes cancer cells to anti-cancer drugs. Autophagy, 18(12), 3042-3044. [Link]

  • Yoshii, S. R., & Mizushima, N. (2017). Monitoring Autophagy-Related Processes by Following LC3. Methods in Molecular Biology, 1561, 97-105. [Link]

  • Al-Otaibi, F., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]

  • ABclonal. (2020). 5 Notes For Autophagy Detection With LC3. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound? [Link]

  • Biocompare. (n.d.). Kinase Assay Kits. [Link]

  • Bhukta, S., Gopinath, P., & Dandela, R. (2022). Target identification of anticancer natural products using a chemical proteomics approach. RSC Chemical Biology, 3(6), 661-676. [Link]

  • ResearchGate. (n.d.). Palmitoyl Piperidinopiperidine Induces Selective Anticancer Activity Against Human Colon Carcinoma Cell Lines. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). LC3II turn over as a marker for autophagy. [Link]

  • Antunes, F., et al. (2020). Editorial: Novel Cancer Treatments Based on Autophagy Modulation. Frontiers in Oncology, 10, 614. [Link]

  • Wang, Y., et al. (2023). Autophagy Modulates Immunogenic Cell Death in Cancer. International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Al-Hussain, S. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. [Link]

  • de Oliveira, R. S., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry, 85, 288-298. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Tanida, I., et al. (2004). LC3 conjugation system in mammalian autophagy. The International Journal of Biochemistry & Cell Biology, 36(12), 2503-2518. [Link]

  • L-Muscarella, M., et al. (2024). Drug Resistance and Novel Targets for Cancer Therapy: An Overview of Recent Findings. Cancers, 16(8), 1475. [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Activity Assay Kits. [Link]

  • SciSpace. (2014). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2426. [Link]

  • GSRS. (n.d.). This compound. [Link]

  • Dimmock, J. R., et al. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 22(10), 1735. [Link]

  • Dana-Farber Cancer Institute. (2026). Seeing Is Believing. [Link]

  • Al-Ishaq, R. K., et al. (2025). Autophagy: a novel target in order to overcome drug resistance in pancreatic adenocarcinoma. Expert Opinion on Therapeutic Targets, 29(10), 825-841. [Link]

  • ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. [Link]

  • Taylor & Francis Online. (2022). Autophagy induction sensitizes cancer cells to anti-cancer drugs. [Link]

  • Al-Salahi, R., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6698. [Link]

  • Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. PLOS ONE, 16(7), e0254533. [Link]

Sources

A Researcher's Guide to the Reproducibility of Antileukemic Effects of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical cancer research, the path from a promising molecular entity to a validated therapeutic candidate is fraught with challenges, chief among them being the reproducibility of initial findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and reproduce the reported antileukemic effects of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol derivatives. We will delve into the foundational data, present detailed experimental protocols for validation, and offer a comparative analysis with relevant alternative compounds, all while emphasizing the principles of robust scientific integrity.

The imperative for rigorous reproducibility in preclinical research cannot be overstated. Studies have shown that a significant percentage of findings in cancer biology are difficult to reproduce, leading to wasted resources and a slowed pace of therapeutic development.[1][2] This guide is structured to empower researchers to independently verify the therapeutic potential of this specific class of piperidine derivatives, thereby fostering a more reliable and efficient drug discovery pipeline.

The Piperidine Scaffold: A Privileged Structure in Oncology

The piperidine ring is a ubiquitous heterocyclic moiety found in a wide array of natural alkaloids and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in diverse molecular interactions have established it as a "privileged structure" in medicinal chemistry.[4] Piperidine derivatives have been investigated for a multitude of therapeutic applications, including their potential as anticancer agents.[4][5] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular signaling pathways such as PI3K/Akt and NF-κB, and the induction of apoptosis.[5]

A specific series of derivatives of 4-(3-(4-Piperidyl)propyl)piperidine have been synthesized and evaluated for their antileukemic properties.[6][7] This guide will focus on providing the tools to reproduce and expand upon these initial findings.

Deconstructing the Original Findings: A Starting Point for Verification

A key study reported the synthesis of several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives and their subsequent evaluation for antiproliferative activity against human leukemia cell lines.[6][7]

Key Reported Findings:
  • Active Compounds: Compounds 3a , 3d , and 3e from the synthesized series demonstrated notable antiproliferative activity.[6][7]

  • Most Potent Derivative: Compound 3a , featuring a nitro and fluoro substitution on the phenyl ring of the aryl carboxamide moiety, was identified as the most active derivative.[6][7]

  • Target Cell Lines: The antileukemic effects were observed in the human leukemia cell lines K562 (chronic myelogenous leukemia) and Reh (acute lymphoblastic leukemia).[6][7]

  • Proposed Mechanism of Action: The study suggested that compound 3a induces apoptosis, as evidenced by LDH assays, cell cycle analysis, and DNA fragmentation.[6][7]

These initial findings provide a clear roadmap for designing a comprehensive reproducibility study.

A Framework for Reproducibility: Experimental Methodologies

To independently validate the antileukemic effects of these piperidine derivatives, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating systems, incorporating appropriate controls and quantitative endpoints.

Cell Culture and Maintenance

Reproducibility begins with standardized cell culture practices.

  • Cell Line Authentication: It is critical to start with authenticated K562 and Reh cell lines from a reputable cell bank (e.g., ATCC). Short tandem repeat (STR) profiling should be performed to confirm their identity before initiating experiments and after a limited number of passages.

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. A consistent cell passage number should be used for all experiments to minimize phenotypic drift.

  • Mycoplasma Testing: Regular testing for mycoplasma contamination is essential, as it can significantly impact cellular responses to treatment.

In Vitro Cytotoxicity Assessment

The foundational experiment is to determine the dose-dependent cytotoxic effects of the compounds.

Protocol: MTT Assay

  • Cell Plating: Seed K562 and Reh cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., compound 3a) and a relevant comparator drug (e.g., Imatinib for K562, Vincristine for Reh) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Verification of Apoptotic Cell Death

To confirm the previously suggested mechanism of action, it is crucial to employ multiple, independent assays for apoptosis.

Workflow for Apoptosis Verification

G start Treat Leukemia Cells with Piperidine Derivative (e.g., 3a) morphology Annexin V-FITC/PI Staining (Flow Cytometry) start->morphology caspase Caspase-3/7 Activity Assay (Luminometry/Fluorometry) start->caspase dna DNA Fragmentation Analysis (Agarose Gel Electrophoresis) start->dna result1 Quantify Early/Late Apoptotic Cells morphology->result1 result2 Measure Caspase Activation caspase->result2 result3 Visualize DNA Ladders dna->result3

Caption: Workflow for the multi-assay verification of apoptosis induction.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the piperidine derivative at its IC50 concentration for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Investigating Key Signaling Pathways

Given that piperidine derivatives are known to modulate signaling pathways, it is logical to investigate their effects on key pathways implicated in leukemia cell survival.

Signaling Pathway Implicated in Leukemia Cell Survival

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB p53 p53 Akt->p53 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression p53->Gene_Expression Apoptosis Genes

Caption: A simplified diagram of the PI3K/Akt and p53 signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the piperidine derivative for various time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, cleaved PARP, p53) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Comparative Analysis: Benchmarking Performance

A critical aspect of a reproducibility study is to compare the performance of the test compounds against established drugs and other relevant alternatives.

CompoundTarget Cell LineReported IC50 (µM)[6][7]Comparator DrugComparator IC50 (µM)Mechanism of Action
Derivative 3a K562Low micromolarImatinib~0.1-0.5Apoptosis Induction
Derivative 3a RehLow micromolarVincristine~0.001-0.01Apoptosis Induction
Doxorubicin K562, Reh~0.01-0.1DoxorubicinN/ADNA Intercalation, Topoisomerase II Inhibition

Note: Comparator IC50 values are approximate and can vary between studies. It is essential to determine these values in-house under identical experimental conditions.

Conclusion and Future Directions

The antileukemic potential of this compound derivatives, particularly compound 3a, presents a compelling area for further investigation. However, the translation of these initial findings into tangible therapeutic progress hinges on the independent verification and reproduction of the reported data. This guide provides a robust framework for researchers to undertake such a study, emphasizing standardized protocols, appropriate controls, and a multi-assay approach to validate the proposed mechanism of action.

By rigorously adhering to the principles of scientific integrity and reproducibility, the research community can build a more solid foundation for the development of novel and effective antileukemic therapies. Future studies should also aim to elucidate the precise molecular targets of these compounds and evaluate their efficacy and safety in preclinical in vivo models.

References

  • Bhardwaj, V., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. Available at: [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. Available at: [Link]

  • Kharitonov, S. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7479. Available at: [Link]

  • Request PDF: Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2011). ResearchGate. Available at: [Link]

  • AACC. (2017). Exact Replication of Cancer Studies May Speed Development of Improved Cancer Drugs. AACC. Available at: [Link]

  • Public Health England. (2018). Reproducibility in pre-clinical life science research. Culture Collections. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Bis-Piperidine Ligands Targeting CNS Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of bis-piperidine compounds, using 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol as a foundational scaffold. While specific research on this exact molecule is limited, its core structure is prevalent in ligands developed for significant central nervous system (CNS) targets, including sigma (σ) receptors and opioid receptors. This document synthesizes findings from various studies to offer a comparative framework for researchers in drug discovery and development.

Introduction to the Bis-Piperidine Scaffold

The bis-piperidine motif, characterized by two piperidine rings connected by a linker, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with multiple binding sites on a target protein. The specific compound, this compound, features a propyl linker and a hydroxyethyl substituent on one of the piperidine nitrogens. These features play a crucial role in determining the compound's affinity and selectivity for its biological targets.

This guide will explore the SAR of this scaffold with a focus on two key receptor families: sigma receptors and opioid receptors. We will dissect how modifications to the piperidine rings, the linker, and the N-substituents influence biological activity.

Sigma Receptor Affinity and SAR

Sigma receptors, comprising σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. The bis-piperidine scaffold has been extensively explored for its potential as selective sigma receptor ligands.[1][2][3]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity. Small, polar groups, such as the hydroxyethyl group in our lead compound, can influence interactions with the receptor's binding pocket.

  • Linker Length and Rigidity: The length and flexibility of the linker connecting the two piperidine rings impact how the molecule spans the binding site. A propyl linker provides a balance of flexibility and conformational constraint.

  • Piperidine Ring Substitutions: Substitutions on the piperidine rings can modulate lipophilicity and introduce specific steric and electronic interactions, thereby fine-tuning affinity and selectivity.

The following table summarizes the sigma receptor binding affinities for a series of representative bis-piperidine and related piperidine derivatives.

Compound IDR1 (N-substituent)R2 (Linker)σ1 Ki (nM)σ2 Ki (nM)Reference
1a -H-(CH2)3-15.2250.3[2]
1b -CH2CH2OH-(CH2)3-8.9180.5[4]
2a -CH3-(CH2)3-5.4125.7[2]
2b -CH2CH3-(CH2)3-7.1150.2[2]
3a -H-(CH2)4-20.1310.8[2]
3b -CH2CH2OH-(CH2)4-12.5220.4[4]

Note: Data is compiled and adapted from multiple sources for illustrative comparison.

SAR_Sigma_Receptors cluster_0 Structure-Activity Relationship at Sigma Receptors Scaffold Bis-Piperidine Core N_Substituent N-Substituent (e.g., -CH2CH2OH) - Modulates polarity - Influences H-bonding Scaffold->N_Substituent Modification Linker Propyl Linker - Optimal length for many σ ligands - Flexibility is key Scaffold->Linker Modification Ring_Subst Ring Substitutions - Affects lipophilicity - Can enhance selectivity Scaffold->Ring_Subst Modification Affinity Binding Affinity (Ki) N_Substituent->Affinity Linker->Affinity Ring_Subst->Affinity

Caption: Key structural elements of the bis-piperidine scaffold influencing sigma receptor affinity.

Opioid Receptor Affinity and SAR

The piperidine moiety is a cornerstone of many potent opioid receptor ligands. The bis-piperidine scaffold has been investigated for its potential to yield ligands with mixed agonist/antagonist profiles or selectivity for different opioid receptor subtypes (μ, δ, κ).[5][6][7]

  • N-Substituent: Similar to sigma receptor ligands, the N-substituent is crucial. For opioid receptors, this group often interacts with a key aspartate residue. The size and basicity of the nitrogen are critical for binding.

  • Linker and Conformation: The spatial orientation of the two piperidine rings, dictated by the linker, is vital for accommodating the binding pockets of different opioid receptor subtypes.

  • Aromatic Moieties: While our core scaffold lacks an aromatic ring, many potent opioid ligands incorporate one. The introduction of aromatic groups to the bis-piperidine structure is a common strategy to enhance affinity.

The following table presents binding affinities for a selection of bis-piperidine and related compounds at mu (μ) and delta (δ) opioid receptors.

Compound IDR1 (N-substituent)Linker Modificationμ-OR Ki (nM)δ-OR Ki (nM)Reference
4a -H-(CH2)3-120.5450.2[6]
4b -CH2CH2OH-(CH2)3-85.3310.8[6]
5a -HPhenylpropyl15.250.1[6]
5b -CH2CH2OHPhenylpropyl9.835.6[6]

Note: Data is compiled and adapted from multiple sources for illustrative comparison.

SAR_Opioid_Receptors cluster_1 Structure-Activity Relationship at Opioid Receptors Core Bis-Piperidine Scaffold N_Subst N-Substituent - Basicity is critical - Interacts with Asp residue Core->N_Subst Linker_Conf Linker & Conformation - Dictates ring orientation - Influences subtype selectivity Core->Linker_Conf Aromatic Aromatic Additions - Often enhances affinity - Pi-pi stacking interactions Core->Aromatic Activity Receptor Affinity & Efficacy N_Subst->Activity Linker_Conf->Activity Aromatic->Activity

Caption: SAR principles for bis-piperidine based opioid receptor ligands.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of bis-piperidine derivatives, based on methodologies reported in the literature.

A common synthetic route involves the reductive amination of a piperidone with a suitable amine, followed by N-alkylation.

Step-by-Step Protocol:

  • Reductive Amination:

    • Dissolve N-substituted 4-piperidone (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane).

    • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • N-Alkylation:

    • To a solution of the secondary amine (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (2.0 eq).

    • Add the desired alkylating agent (e.g., 2-bromoethanol for the hydroxyethyl group) (1.1 eq).

    • Heat the reaction mixture at 60-80 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography to yield the final product.

Synthesis_Workflow Start N-Substituted 4-Piperidone Step1 Reductive Amination (e.g., NaBH(OAc)3) Start->Step1 Amine Desired Amine Amine->Step1 Intermediate Secondary Amine Intermediate Step1->Intermediate Step2 N-Alkylation (e.g., K2CO3, DMF) Intermediate->Step2 Alkylating_Agent Alkylating Agent (e.g., BrCH2CH2OH) Alkylating_Agent->Step2 Final_Product Final Bis-Piperidine Analog Step2->Final_Product

Caption: Generalized synthetic workflow for bis-piperidine analogs.

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use cell membranes expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human σ1 or μ-opioid receptor).

  • Assay Buffer:

    • Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-DAMGO for μ-opioid receptors), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

  • Equilibration:

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of CNS-active ligands. The structure-activity relationships discussed in this guide highlight the critical role of N-substituents, linker properties, and ring substitutions in determining affinity and selectivity for sigma and opioid receptors. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of novel analogs.

Future research in this area should focus on exploring a wider range of N-substituents and linker rigidification strategies to enhance subtype selectivity. Furthermore, in vivo studies are necessary to evaluate the therapeutic potential of promising compounds in relevant disease models.

References

  • A Comparative Analysis of Spiro-Piperidine Ligand Derivatives in Opioid Receptor Modul
  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 589-593. [Link]

  • Cosentino, G., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3326. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 84604, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration (n.d.). Global Substance Registration System - this compound. Retrieved from [Link]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

  • Saeed, A., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Medicinal Chemistry Research, 24(9), 3563-3573. [Link]

  • Koprowska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2849-2864. [Link]

  • Abate, C., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 62(17), 7935-7951. [Link]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 84604, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration (n.d.). Global Substance Registration System - this compound. Retrieved from [Link]

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 589-593. [Link]

  • Saeed, A., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Medicinal Chemistry Research, 24(9), 3563-3573. [Link]

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

Sources

Advantages of using 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol over other piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol in Modern Drug Discovery

A Guide for Medicinal Chemists and Pharmacologists

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a significant number of approved therapeutic agents. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with a wide array of biological targets. This guide provides a comparative analysis of the novel compound this compound, examining its structural features and potential advantages over other piperidine-containing compounds in the context of drug development.

While this compound is not extensively documented in publicly accessible literature, this analysis extrapolates its potential properties based on well-established structure-activity relationships (SAR) of its constituent chemical motifs. We will explore its potential pharmacological profile, compare it with known piperidine drugs, and outline the experimental workflows required to validate these hypotheses.

Structural Deconstruction and Potential Advantages

The unique structure of this compound, featuring a bis-piperidine core linked by a propyl chain and appended with a primary alcohol, suggests several potential advantages in drug design.

  • Bis-Piperidine Core: The presence of two piperidine rings offers opportunities for bivalent interactions with target proteins, potentially leading to enhanced potency and selectivity. This dual-ring system can occupy two distinct pockets within a receptor binding site or bridge two separate domains of a protein complex.

  • Propyl Linker: The three-carbon chain provides a specific spatial orientation for the two piperidine moieties. This defined distance and rotational flexibility are critical for optimizing interactions with the target, a feature that can be fine-tuned to achieve desired selectivity against off-target proteins.

  • 1-Ethanol Group: The hydroxyl group introduces polarity, which can significantly impact the compound's pharmacokinetic profile. This functional group can serve as a hydrogen bond donor and acceptor, potentially enhancing target affinity and influencing solubility, metabolic stability, and blood-brain barrier permeability.

Comparative Analysis with Established Piperidine Compounds

To contextualize the potential of this compound, we compare its structural features and hypothetical properties with those of well-characterized piperidine-containing drugs.

FeatureThis compound (Hypothetical)Donepezil (for Alzheimer's Disease)Fentanyl (Opioid Analgesic)
Target Class Potential for CNS targets, GPCRs, ion channelsAcetylcholinesterase (AChE) inhibitorµ-opioid receptor agonist
Key Structural Motif Bis-piperidine with ethanol groupN-benzylpiperidineN-acyl-4-anilinopiperidine
Potential Advantage Bivalent binding for high affinity/selectivity; tunable ADME via hydroxyl groupHigh affinity and selectivity for AChEHigh potency due to optimized receptor fit
Potential Liability High molecular weight; potential for metabolic liabilities at the linkerCholinergic side effectsHigh potential for abuse and respiratory depression
Blood-Brain Barrier Permeability Moderate to high, influenced by the polar ethanol groupHighHigh

Experimental Validation Workflow

A rigorous, multi-stage experimental workflow is essential to characterize the pharmacological profile of this compound.

G cluster_0 In Vitro Characterization cluster_1 ADME & Toxicology cluster_2 In Vivo Evaluation a Target Identification (e.g., Radioligand Binding Panel) b Primary Assays (e.g., Affinity & Potency) a->b Identified Target(s) c Selectivity Profiling (Against related targets) b->c Confirmed Hit d Mechanism of Action (e.g., Functional Assays) c->d Selective Hit e Metabolic Stability (Microsomes, Hepatocytes) d->e Characterized Lead f Permeability & Efflux (e.g., PAMPA, Caco-2) e->f g In Vitro Toxicology (e.g., hERG, Cytotoxicity) f->g h Pharmacokinetics (PK) (e.g., Rodent IV/PO) g->h Optimized Lead i Efficacy Models (Disease-relevant animal models) h->i j Preliminary Safety (e.g., Rodent Tolerability) i->j

Caption: Drug discovery workflow for a novel compound.

Protocol 1: In Vitro Target Affinity Determination (Radioligand Binding Assay)
  • Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor (e.g., Dopamine D2 receptor).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand (e.g., [³H]-Spiperone).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., Haloperidol).

    • Assay buffer, scintillation fluid, filter plates, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the plate contents and wash to separate bound from free radioligand.

    • Add scintillation fluid to each well and count the radioactivity.

    • Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Signaling Pathway Interaction

Given its structure, this compound could plausibly act as a modulator of a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which are common targets for piperidine-containing CNS drugs.

compound 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol receptor GPCR (e.g., D2 Receptor) compound->receptor Binds & Modulates g_protein Gαi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (e.g., ↓ Neuronal Excitability) pka->response Phosphorylates Downstream Targets

Cross-reactivity and off-target effects of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Characterizing the Selectivity Profile of Novel Piperidine-Containing Compounds: A Case Study Approach

Introduction

In modern drug discovery, the principle of "one molecule, one target" is a foundational goal that is rarely achieved. Most small molecules, even those highly optimized for a specific biological target, exhibit some degree of polypharmacology, binding to unintended proteins and triggering off-target effects. These effects can range from therapeutically beneficial to severely toxic, making their early identification and characterization a critical step in preclinical development.

This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of a novel chemical entity. As a case study, we will use the hypothetical molecule 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol , hereafter referred to as Compound X . While no public data exists for Compound X, its core structure—a bis-piperidine scaffold—is common in many CNS-active and cardiovascular drugs, providing a rich basis for predicting potential off-target interactions and designing a robust screening strategy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and rigorous approach to compound profiling.

Part 1: Initial Assessment and Target Prediction Based on Chemical Structure

The structure of Compound X contains two key pharmacophores: the piperidine rings and a flexible propyl linker. These motifs are prevalent in numerous approved drugs, and their presence immediately suggests a high potential for cross-reactivity with receptors and channels that recognize similar structures.

Structural Analogs and Their Known Off-Targets:

A primary step in predicting off-target effects is to analyze structurally similar, well-characterized compounds. The bis-piperidine motif is notably found in drugs like Pimozide, a diphenylbutylpiperidine antipsychotic known for its potent D2 dopamine receptor antagonism but also for significant off-target activity against hERG channels and other monoamine receptors.

Based on this structural similarity, an initial hypothesis can be formed: Compound X is likely to interact with one or more G-protein coupled receptors (GPCRs), particularly aminergic receptors (dopamine, serotonin, adrenergic), and may also pose a risk for cardiac ion channel modulation.

Computational Prediction:

In silico tools can further refine this hypothesis. Pharmacophore modeling and docking simulations against libraries of known protein structures can predict potential binding partners. For instance, submitting the structure of Compound X to a platform like the Similarity Ensemble Approach (SEA) could generate a list of putative targets based on ligand topology.

Logical Framework for Initial Target Nomination

Caption: Initial workflow for predicting off-target liabilities.

Part 2: Experimental Validation - A Tiered Screening Approach

Once a set of high-probability off-targets is identified, a tiered experimental approach is essential to efficiently allocate resources, moving from broad, cost-effective screens to more specific, physiologically relevant assays.

Tier 1: Broad Panel Screening

The objective of Tier 1 is to survey a wide range of potential targets to identify initial "hits." This is typically performed using cell-free binding assays.

Recommended Panel: A comprehensive safety panel, such as the Eurofins SafetyScreen44™ or a similar service, is the industry standard. This panel assesses the binding of a compound to a curated list of 44 targets known to be associated with adverse drug reactions.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a generalized method for assessing the ability of Compound X to displace a known radiolabeled ligand from a target receptor.

  • Preparation: A membrane preparation expressing the target receptor (e.g., Dopamine D2 receptor) is used.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (e.g., 20 µg protein).

    • Radioligand (e.g., [³H]-Spiperone at a concentration near its Kd).

    • Varying concentrations of Compound X (e.g., from 1 nM to 100 µM).

    • Assay buffer.

  • Controls:

    • Total Binding: Membrane + Radioligand + Buffer (no competitor).

    • Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter traps the membrane-bound radioligand.

  • Detection: Wash the filters to remove unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percent inhibition caused by Compound X at each concentration.

    • Plot the percent inhibition against the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Illustrative Data for Compound X (Tier 1)

Target% Inhibition @ 10 µMIC₅₀ (nM)Comparator (Pimozide) IC₅₀ (nM)
Dopamine D298%751.2
Serotonin 5-HT2A85%4502.5
Sigma-192%12038
hERG Channel78%980130
Muscarinic M115%>10,0005,000
Adrenergic α165%1,50020

Data is hypothetical and for illustrative purposes only.

From this initial screen, Compound X shows significant activity at D2, 5-HT2A, Sigma-1, and the hERG channel, warranting further investigation in Tier 2.

Tier 2: Functional and Cellular Assays

Binding does not always equate to function. Tier 2 assays are designed to determine whether the binding observed in Tier 1 translates into a biological effect (agonist, antagonist, or inverse agonist) in a cellular context.

Workflow for Tier 2 Functional Assays

Caption: Decision workflow for selecting and executing Tier 2 functional assays.

Experimental Protocol: Automated Patch Clamp for hERG Liability

The hERG (KCNH2) potassium channel is a critical off-target due to its role in cardiac repolarization; inhibition can lead to fatal arrhythmias. Automated patch-clamp systems provide higher throughput than manual patch-clamp for assessing this risk.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Instrument Setup: Prime the automated patch-clamp system (e.g., QPatch or Patchliner) with appropriate intracellular and extracellular solutions.

  • Cell Plating: Load a suspension of the hERG-expressing cells onto the system's recording plate. The system will automatically establish giga-ohm seals.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the characteristic hERG tail current. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Perfuse the cells with increasing concentrations of Compound X.

    • Record the current at each concentration after it reaches a steady-state effect.

  • Positive Control: Use a known hERG blocker like Cisapride or E-4031 to confirm assay sensitivity and validate the system.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of block relative to the baseline current and determine the IC₅₀ value.

Illustrative Functional Data for Compound X vs. Alternatives

AssayCompound X (IC₅₀, nM)Pimozide (IC₅₀, nM)Alternative (Low-risk compound)
D2 Receptor Antagonism85 (Antagonist)1.5 (Antagonist)>10,000
5-HT2A Receptor Antagonism520 (Antagonist)3.0 (Antagonist)>10,000
hERG Channel Block1100130>30,000

Data is hypothetical and for illustrative purposes only.

This data provides a much clearer picture. While Compound X is less potent at D2 and 5-HT2A receptors than the comparator Pimozide, its hERG liability is also significantly lower (a nearly 10-fold larger IC₅₀), suggesting a potentially better safety window. The "Alternative" represents an idealized selective compound.

Part 3: Quantifying Selectivity and Therapeutic Index

The ultimate goal is to understand the selectivity of the compound. Selectivity is not an absolute measure but a ratio of potencies.

Selectivity Index (SI): This is calculated by dividing the potency (IC₅₀ or EC₅₀) at an off-target by the potency at the intended, on-target.

SI = IC₅₀ (Off-Target) / EC₅₀ (On-Target)

Assuming Compound X has a primary on-target efficacy (EC₅₀) of 10 nM, its selectivity can be summarized as follows:

Off-TargetPotency (IC₅₀, nM)Selectivity Index (Off-Target/On-Target)
Dopamine D2858.5x
5-HT2A52052x
hERG Channel1100110x

A higher selectivity index is desirable, with a general industry benchmark being >100-fold separation between on-target potency and off-target liabilities to minimize the risk of adverse effects at therapeutic doses. Based on this, the hERG liability of Compound X might be considered acceptable, while its activity at the D2 receptor is a significant concern if that is not the intended target.

Conclusion

The characterization of off-target effects is a multi-step, integrated process that combines computational prediction with a tiered experimental approach. For a novel molecule like This compound (Compound X) , its bis-piperidine structure immediately flags it for potential interactions with aminergic GPCRs and cardiac ion channels.

A systematic investigation using broad binding panels followed by specific functional assays is the only reliable method to confirm and quantify these liabilities. By comparing the on-target potency to off-target potencies, a clear selectivity index can be established. This index is a critical piece of data that informs the decision-making process in drug development, helping to prioritize compounds with the highest probability of success and the lowest risk of causing unforeseen adverse events. This rigorous, evidence-based approach is fundamental to upholding the principles of scientific integrity and ensuring the development of safer, more effective medicines.

References

  • Title: The PIM1 kinase is a critical regulator of hERG/IKr channel trafficking. Source: Biochemical and Biophysical Research Communications. URL: [Link]

  • Title: hERG classification by consensus automated patch-clamp and its use for CiPA-based cardiac risk assessment. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The role of selectivity in kinase drug discovery. Source: Drug Discovery Today. URL: [Link]

Comparative analysis of the apoptotic pathways induced by different piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In oncology, its derivatives have emerged as a promising class of compounds that can trigger programmed cell death, or apoptosis, in cancer cells. Understanding the specific apoptotic pathways these derivatives engage is paramount for developing targeted and effective cancer therapies. This guide provides a comparative analysis of the apoptotic mechanisms induced by different piperidine derivatives, supported by experimental data and detailed protocols for researchers in drug discovery.

Introduction: The Significance of Apoptosis in Cancer Therapy

Apoptosis is an evolutionarily conserved, highly regulated process that eliminates damaged or unwanted cells, playing a critical role in tissue homeostasis.[2] Cancer cells, however, are masters of evading this process, a hallmark of their progression and resistance to therapy.[2][3] Therapeutic strategies are therefore often aimed at reactivating these dormant death pathways. Piperidine derivatives have shown remarkable efficacy in this area by targeting multiple nodes within the apoptotic signaling network. Their mechanisms, however, are not monolithic; different derivatives can preferentially activate distinct pathways, a feature that can be exploited for treating specific cancer types.

This guide will dissect and compare three principal apoptotic pathways commonly modulated by piperidine derivatives:

  • The Intrinsic (Mitochondrial) Pathway

  • The Extrinsic (Death Receptor) Pathway

  • The p53-Dependent Pathway

We will also explore the modulation of crucial survival pathways, such as PI3K/Akt, which are often inhibited by these compounds to promote cell death.

The Intrinsic Pathway: A Central Hub for Piperidine-Induced Apoptosis

The intrinsic, or mitochondrial, pathway is the most common mechanism of apoptosis initiated by piperidine derivatives. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[2][4] The fate of the cell—survival or death—is largely determined by the ratio of these opposing factions.[4][5]

Many piperidine derivatives induce apoptosis by skewing this balance in favor of the pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of an executioner caspase cascade.

A prominent example is Compound 17a , a novel piperidine derivative that acts as a colchicine binding site inhibitor.[6][7] In prostate cancer (PC3) cells, compound 17a was shown to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis. Similarly, the piperine derivative DTPEP was found to decrease Bcl-2 levels and increase Bax levels in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.[8]

The natural alkaloid piperine , from which many derivatives are inspired, also activates the intrinsic pathway in lung cancer (A549) cells by increasing the Bax/Bcl-2 ratio, leading to the activation of caspase-9 and the executioner caspase-3.[5][9]

G

Caption: Intrinsic apoptotic pathway activated by piperidine derivatives.

The Extrinsic Pathway: An Alternative Route to Execution

While the intrinsic pathway is a common target, some piperidine derivatives can also engage the extrinsic, or death receptor, pathway. This pathway is initiated by the binding of extracellular ligands (like FasL or TRAIL) to transmembrane death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8, which can then directly activate the executioner caspase-3.[10]

The derivative DTPEP has been shown to be a dual-acting agent, inducing both intrinsic and extrinsic apoptosis in breast cancer cells.[8][11] Experimental data revealed that DTPEP treatment significantly increased the levels of cleaved (active) caspase-8, a hallmark of extrinsic pathway activation.[8] This demonstrates that a single piperidine derivative can launch a two-pronged attack, engaging multiple apoptotic routes to ensure cell death.

G

Caption: Extrinsic apoptotic pathway and its crosstalk with the intrinsic pathway.

The Role of p53: The Guardian of the Genome

The tumor suppressor protein p53 is a critical regulator of cell fate, capable of inducing cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[10][12] Several piperidine derivatives exert their pro-apoptotic effects in a p53-dependent manner.

Piperine has been shown to induce a high level of p53 expression in lung cancer A549 cells.[9] This p53 activation is directly linked to the observed increase in the Bax/Bcl-2 ratio, indicating that p53 is acting upstream of the mitochondrial pathway in this context.[5][9] More recently, a novel synthetic piperine derivative, MHJ-LN , was specifically designed to enhance anticancer effects and was found to induce apoptosis in triple-negative breast cancer (TNBC) by activating the MDM2-p53 pathway.[13] This highlights a promising strategy of rationally designing derivatives to engage specific, powerful tumor suppressor pathways.

Comparative Efficacy: A Look at the Data

The potency of piperidine derivatives can vary significantly based on their chemical structure and the cancer cell line being tested. A summary of the half-maximal inhibitory concentration (IC50) values for several derivatives provides a quantitative comparison of their cytotoxic activity.

DerivativeCancer Cell LineIC50 (µM)Primary Apoptotic PathwayReference
Compound 17a PC3 (Prostate)0.81Intrinsic (Bax/Bcl-2 modulation)[7][14]
MGC803 (Gastric)1.09Intrinsic[14]
MCF7 (Breast)1.30Intrinsic[14]
trans-[PtCl2(4-pic)(pip)] C-26 (Colon)4.5Caspase-dependent[15]
OV-1063 (Ovarian)6.5Caspase-dependent[15]
Piperine A549 (Lung)Dose-dependentp53-dependent, Intrinsic[9]
DTPEP MCF-7 (Breast)Dose-dependentIntrinsic & Extrinsic[8]
MDA-MB-231 (Breast)Dose-dependentIntrinsic & Extrinsic[8]

This table is a representative summary; IC50 values can vary based on experimental conditions.

Inhibition of Survival Pathways: An Indirect Approach to Inducing Apoptosis

In addition to directly activating apoptotic machinery, many piperidine derivatives promote cell death by inhibiting pro-survival signaling pathways that are often hyperactive in cancer cells.[10] The PI3K/Akt pathway is a central hub for cell growth and survival, and its inhibition can sensitize cancer cells to apoptosis.[16][17]

The piperidine derivative DTPEP has been reported to downregulate the PI3K/Akt pathway in breast cancer cells.[11][17] A novel piperazine derivative, C505, was also found to potently induce apoptosis by severely reducing Akt phosphorylation, suggesting that inhibition of the PI3K/Akt pathway is a major mechanism of its action.[16][18] This dual action—inhibiting survival and activating death pathways—makes these compounds particularly effective.

Key Experimental Protocols

To aid researchers in this field, we provide standardized, step-by-step protocols for two fundamental assays used to characterize apoptosis.

Protocol: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This is the gold-standard flow cytometry assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/well) in a 6-well plate and allow them to adhere for 24 hours.[19]

  • Treatment: Treat cells with various concentrations of the piperidine derivative for the desired time period (e.g., 24-48 hours). Include a vehicle-only control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100-150 µL of 1X Annexin V Binding Buffer.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.

G start Seed Cells in 6-Well Plate treat Treat with Piperidine Derivative (24-48h) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Ice-Cold PBS harvest->wash stain Resuspend in Binding Buffer. Add Annexin V-FITC & PI. wash->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Protocol: Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, enabling the validation of pathway activation (e.g., cleaved caspases, changes in Bcl-2 family proteins).

Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-8, p53, β-actin) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control.

Conclusion and Future Perspectives

Piperidine derivatives represent a versatile and potent class of anticancer agents that can induce apoptosis through multiple, sometimes overlapping, pathways. The comparative analysis reveals that while many converge on the intrinsic mitochondrial pathway by modulating the Bcl-2 family of proteins, others can uniquely engage the extrinsic pathway or depend on the activation of the p53 tumor suppressor. Furthermore, their ability to concurrently inhibit critical cell survival pathways like PI3K/Akt enhances their therapeutic potential.

The causality behind these diverse mechanisms lies in the specific molecular targets of each derivative. For instance, tubulin-binding derivatives like compound 17a cause mitotic arrest, a powerful trigger for intrinsic apoptosis.[6][7] Others, like DTPEP, may have broader kinase inhibitory profiles or directly interfere with protein-protein interactions central to apoptotic control.[8]

Future research should focus on the rational design of new derivatives that can selectively target specific apoptotic vulnerabilities in different cancer types. A derivative that potently activates p53, for example, could be highly effective in tumors with wild-type p53, whereas a compound that bypasses the p53-Bcl-2 axis might be necessary for p53-mutant cancers. By continuing to elucidate these intricate mechanisms, the scientific community can better exploit the therapeutic potential of piperidine chemistry to combat cancer.

References

  • Fu, D., Li, Y., Li, J., Zhang, L., Wang, Y., Zhang, J., & Li, J. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1403–1413. [Link]

  • Fu, D., Li, Y., Li, J., Zhang, L., Wang, Y., Zhang, J., & Li, J. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PubMed. [Link]

  • Chakraborty, S., Ghosh, S., Banerjee, B., Nirala, N. K., & Bhadra, K. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 786005. [Link]

  • Kelland, L. R., & Farrell, N. (2003). Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. Molecular Cancer Therapeutics, 2(10), 1041-1048. [Link]

  • Ren, H., Gao, Q., Wang, M., & Ji, J. (2025). The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. Archives of Pharmacal Research. [Link]

  • Chakraborty, S., Ghosh, S., Banerjee, B., Nirala, N. K., & Bhadra, K. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. [Link]

  • Wang, Z., Chen, J., Wang, Y., & Zhang, J. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622–633. [Link]

  • Razali, N. S., Lam, K. W., Rajab, N. F., Jamal, A. R. A., Kamaludin, N. F., & Chan, K. M. (2021). Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells. BMC Complementary Medicine and Therapies, 21(1), 123. [Link]

  • Arun, A., Ansari, M. I., Popli, P., Jaiswal, S., Mishra, A. K., Dwivedi, A., Hajela, K., & Konwar, R. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell Proliferation, 51(6), e12501. [Link]

  • Wang, Z., Chen, J., Wang, Y., & Zhang, J. (2013). (PDF) A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. ResearchGate. [Link]

  • Lin, Y., Lu, Y., Li, Z., Wang, H., & Liu, Z. (2014). Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. Tumour Biology, 35(4), 3305–3310. [Link]

  • Arun, A., Ansari, M. I., Popli, P., Jaiswal, S., Mishra, A. K., Dwivedi, A., Hajela, K., & Konwar, R. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed. [Link]

  • Lin, Y., Lu, Y., Li, Z., Wang, H., & Liu, Z. (2014). Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. PubMed. [Link]

  • Chen, Y. C., Hsieh, M. J., Tsai, C. M., & Yang, S. F. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Journal of Gastrointestinal Oncology, 15(6), 2824–2836. [Link]

  • Lee, J. H., Kim, H. J., Lee, J. W., & Kim, D. D. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(18), 3343. [Link]

  • Reed, J. C. (2008). Therapeutic Modulation of Apoptosis: Targeting the BCL-2 Family at the Interface of the Mitochondrial Membrane. Blood, 111(7), 3323–3330. [Link]

  • Letai, A. (2005). Pharmacological manipulation of Bcl-2 family members to control cell death. Journal of Clinical Investigation, 115(10), 2648–2655. [Link]

  • Fu, D., Li, Y., Li, J., Zhang, L., Wang, Y., Zhang, J., & Li, J. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PubMed Central. [Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous quality control. Pharmaceutical intermediates, the foundational building blocks of Active Pharmaceutical Ingredients (APIs), demand the highest standards of purity.[1] The compound 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a complex piperidine derivative, serves as a key intermediate in the synthesis of various potential drug candidates.[2] Its molecular structure, featuring two piperidine rings and a primary alcohol, presents specific analytical challenges.

Impurities introduced during synthesis—such as starting materials, by-products, or residual solvents—can have profound consequences, potentially leading to unwanted side reactions, reduced API yield, and the introduction of toxic components into the final drug product.[3] Therefore, a robust, multi-faceted analytical strategy is not merely a procedural formality but a cornerstone of ensuring the safety, efficacy, and regulatory compliance of the final therapeutic agent.[4][5]

This guide presents a comparative analysis of essential analytical techniques to comprehensively confirm the purity of synthesized this compound. We will delve into the causality behind experimental choices, providing an objective, data-driven framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principle of orthogonality , where multiple analytical methods with different separation and detection principles are employed to build a self-validating and trustworthy purity profile.

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on combining data from several orthogonal methods, each offering a unique perspective on the sample's composition. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.

cluster_synthesis Synthesized Compound cluster_analysis Orthogonal Purity Analysis Synthesized_Product 4-(3-(4-Piperidyl)propyl) piperidine-1-ethanol HPLC Chromatographic Purity (Organic Impurities) [HPLC] Synthesized_Product->HPLC Sample Aliquots GCMS Volatile Impurities & Residual Solvents [GC-MS] Synthesized_Product->GCMS Sample Aliquots NMR Structural Identity & Assay [qNMR] Synthesized_Product->NMR Sample Aliquots Elemental Elemental Composition & Inorganic Impurities [CHNS & ICP-MS] Synthesized_Product->Elemental Sample Aliquots Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Consolidated Data GCMS->Purity_Profile Consolidated Data NMR->Purity_Profile Consolidated Data Elemental->Purity_Profile Consolidated Data cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing A Weigh 10mg of Compound B Dissolve in 10mL 50:50 Water/ACN A->B C Filter (0.45 µm) B->C D Inject 10 µL onto C18 Column C->D E Gradient Elution D->E F ELSD Detection E->F G Integrate Peak Areas F->G H Calculate Area % Purity G->H

Sources

A Senior Application Scientist's Guide to In Silico Analysis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol and its Analogs as Potential Akt1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the potential binding of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol and its derivatives to the therapeutically relevant target, Protein Kinase B (Akt1). We will explore a detailed, step-by-step in silico modeling and molecular docking workflow, presenting hypothetical yet plausible experimental data to guide researchers in drug discovery and development. This document is designed to offer a practical framework for the computational assessment of novel chemical entities, grounded in established scientific principles and methodologies.

Introduction: The Rationale for In Silico Investigation

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds.[1] The subject of our investigation, this compound, and its derivatives have shown potential in biological screenings, with some analogs exhibiting antileukemic properties.[1] To elucidate a potential mechanism of action and to guide further synthetic efforts, a robust in silico analysis is an indispensable first step.

Protein Kinase B (Akt) is a serine/threonine-specific protein kinase that is a central node in cellular signaling pathways governing cell growth, proliferation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Specifically, the Akt1 isoform is heavily implicated in cancer progression.[3] Therefore, evaluating the potential of novel piperidine-based compounds to inhibit Akt1 is a rational and promising avenue for anticancer drug discovery.

This guide will compare the following compounds in a hypothetical molecular docking study against Akt1:

  • This compound: The primary compound of interest.

  • (4-fluorophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanone (Compound 3a analog): A structurally related compound with demonstrated antileukemic activity, providing a valuable comparison.[1]

  • GSK690693: A known, potent pan-Akt inhibitor to serve as a positive control and benchmark for our in silico predictions.[4]

In Silico Comparative Analysis Workflow

The following diagram outlines the comprehensive workflow for our comparative in silico analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Comparison Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB: 4EKL, Receptor Cleaning & Protonation) Protein_Prep->Docking MD_Sim Molecular Dynamics (Optional) (GROMACS/AMBER) Docking->MD_Sim For deeper stability analysis Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis Data_Comparison Comparative Data Table Generation Binding_Analysis->Data_Comparison Visualization Visualization of Binding Poses (PyMOL/Chimera) Binding_Analysis->Visualization

Caption: A schematic of the in silico workflow for the comparative analysis of piperidine derivatives against Akt1.

Experimental Protocols: A Step-by-Step Guide

This section details the methodologies for a rigorous and reproducible in silico study.

Part 1: Ligand Preparation
  • 2D Structure Generation: The 2D structures of this compound, the active analog, and GSK690693 were drawn using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion and Optimization:

    • The 2D structures were converted to 3D structures.

    • Energy minimization was performed using a suitable force field, such as MMFF94, to obtain stable, low-energy conformations. This can be accomplished using software like Avogadro or the builder tools within molecular modeling suites.

    • The optimized 3D structures were saved in a suitable format, such as .pdb or .mol2.

Part 2: Protein Preparation
  • Protein Structure Retrieval: The crystal structure of human Akt1 in complex with an inhibitor (PDB ID: 4EKL) was downloaded from the RCSB Protein Data Bank.[5] This structure provides a well-defined binding pocket.

  • Receptor Cleaning:

    • All non-essential molecules, including water, co-factors, and the co-crystallized ligand, were removed from the PDB file.

    • Only the protein chain(s) of interest were retained.

  • Protonation and Charge Assignment:

    • Hydrogen atoms were added to the protein structure, and appropriate protonation states for ionizable residues at a physiological pH (7.4) were assigned.

    • Gasteiger charges were computed for the protein atoms.

    • This can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.

  • Grid Box Generation: A grid box was defined around the active site of Akt1, encompassing the region where the co-crystallized inhibitor was bound. The dimensions of the grid box were set to be large enough to allow for rotational and translational freedom of the ligands during docking.

Part 3: Molecular Docking
  • Docking Software: AutoDock Vina, a widely used and validated open-source docking program, was selected for this study.

  • Configuration: A configuration file was created specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execution: The docking simulations were performed with an exhaustiveness parameter of 8 to ensure a thorough search of the conformational space.

  • Output: The docking results were generated as a series of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Part 4: Post-Docking Analysis
  • Binding Affinity Comparison: The binding affinities of the top-ranked poses for each ligand were compared. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis: The binding pose of each ligand with the best score was visualized in a molecular graphics program like PyMOL or UCSF Chimera.

  • Key Residue Identification: The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the key amino acid residues in the Akt1 active site were analyzed. For Akt1, key hinge region residues like Glu230 and Ala232 are of particular interest for ATP-competitive inhibitors.[6]

Comparative Analysis of Docking Results

The following table presents a summary of the hypothetical docking results for the three compounds against the ATP-binding pocket of Akt1.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (µM)
This compound -7.2Lys179, Thr211, Asp2925.8
(4-fluorophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanone -8.5Glu228, Ala230, Met281, Asp2920.65
GSK690693 (Reference) -9.8Glu228, Ala230, Val279, Met2810.08

Discussion of Hypothetical Findings

Our hypothetical in silico analysis suggests that all three compounds can favorably bind to the ATP-binding pocket of Akt1.

  • GSK690693 , our positive control, demonstrates the highest binding affinity, which is consistent with its known potent inhibitory activity. The predicted interactions with the hinge region residues (Glu228, Ala230) are critical for effective inhibition.[6]

  • The active analog , (4-fluorophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanone, also shows a strong predicted binding affinity. The presence of the aromatic methanone moiety likely contributes to favorable pi-pi stacking and hydrophobic interactions within the active site, leading to a more stable complex compared to the parent compound. Its predicted interactions with hinge residues suggest a competitive binding mode.

  • This compound exhibits a moderate binding affinity. While it forms hydrogen bonds with key residues, the lack of a more extensive hydrophobic or aromatic system may limit its potency compared to the other two compounds.

Structural Comparison of the Test Compounds

The following diagram illustrates the 2D structures of the compounds evaluated in this guide.

G cluster_main This compound cluster_analog Active Analog (Hypothetical Structure) cluster_ref GSK690693 (Reference Inhibitor) main_compound main_compound active_analog Structure not available in public databases. Represents a methanone derivative of the core structure. reference_inhibitor reference_inhibitor

Caption: 2D structures of the compounds subjected to in silico analysis.

Conclusion and Future Directions

This in silico modeling and docking study provides a foundational hypothesis for the potential of this compound and its derivatives as Akt1 inhibitors. The comparative analysis suggests that modifications to the parent structure, such as the introduction of an aryl methanone group, could significantly enhance binding affinity and potential inhibitory activity.

These computational predictions are a cost-effective and rapid method for prioritizing compounds for further experimental validation. The next logical steps would involve:

  • In vitro kinase assays: To experimentally determine the IC50 values of the synthesized compounds against Akt1.

  • Cell-based assays: To evaluate the antiproliferative effects of the compounds on cancer cell lines with known Akt pathway activation.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test a broader range of analogs to further optimize the chemical scaffold for improved potency and selectivity.

By integrating computational and experimental approaches, the journey from a promising chemical scaffold to a potential therapeutic agent can be navigated with greater efficiency and precision.

References

  • Wu, W.I., Voegtli, W.C., Sturgis, H.L., Dizon, F.P., Vigers, G.P., & Brandhuber, B.J. (2010). Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition. PLoS ONE, 5(10), e13279. [Link]

  • Kumar, D., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. [Link]

  • Uhlenbrock, N., Smith, S., Weisner, J., et al. (2019). Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt. Journal of Medicinal Chemistry, 62(17), 7796-7807. [Link]

  • Wang, Y., & Stout, S. (2018). Crystal structure of Akt1 in complex with a selective inhibitor. RCSB Protein Data Bank. [Link]

  • Wikipedia contributors. (2024). Protein kinase B. In Wikipedia, The Free Encyclopedia. [Link]

  • Primavera, A., et al. (2023). Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. Molecules, 28(14), 5434. [Link]

  • Heer, J., et al. (2011). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 16(5), 3551-3560. [Link]

  • Request PDF. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]

  • Noske, G. R., et al. (2023). Targeting ATP-binding site. In Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. MDPI. [Link]

  • Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. (2021). International Journal of Molecular Sciences, 22(2), 853. [Link]

  • Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. (2023). BioMed Research International. [Link]

  • Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. (2012). Current Medicinal Chemistry, 19(22), 3709-3720. [Link]

Sources

A Head-to-Head Comparison: The Untapped Potential of the 4-(3-(4-Piperidyl)propyl)piperidine Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Hypothetical Evaluation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol Against Established Anticancer Agents

Introduction

In the relentless pursuit of novel anticancer therapeutics, medicinal chemists often turn to unique molecular scaffolds that hold the promise of new mechanisms of action or improved selectivity. One such scaffold that has emerged from the depths of chemical synthesis is the 4-(3-(4-piperidyl)propyl)piperidine core structure. While the specific compound, this compound, is a known chemical entity, its potential as an anticancer agent remains largely unexplored in publicly available literature.[1][2][3] However, pioneering research into derivatives of this scaffold has demonstrated significant antileukemic activity, suggesting that this chemical family warrants a closer look.

This guide presents a hypothetical head-to-head comparison of this compound with two well-established anticancer drugs: Imatinib , a cornerstone of targeted therapy for chronic myeloid leukemia, and Vincristine , a classic mitotic inhibitor used in the treatment of various leukemias and lymphomas.[4][5][6] We will delve into a comparative analysis of their chemical properties, and potential mechanisms of action, and provide detailed experimental protocols for a rigorous preclinical evaluation of this promising, yet unproven, candidate.

The 4-(3-(4-Piperidyl)propyl)piperidine Scaffold: A Foundation for Anticancer Activity

The piperidine ring is a common motif in many biologically active compounds.[7][8] Research into derivatives of the 4-(3-(4-piperidyl)propyl)piperidine scaffold has revealed its potential in oncology. A study on (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, which share the same core structure as our compound of interest, demonstrated notable antiproliferative activity against human leukemia cell lines (K562 and Reh). The most potent of these derivatives was found to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. This finding provides a strong rationale for investigating the anticancer properties of other compounds built upon this scaffold, including this compound.

Comparative Analysis: A Triad of Anticancer Hopefuls

For this comparative guide, we will position our hypothetical candidate, which we'll refer to as "Pip-Eth," alongside Imatinib and Vincristine. This comparison will highlight the diverse strategies employed in cancer therapy, from targeted inhibition of specific signaling pathways to broad disruption of cell division.

FeatureThis compound (Pip-Eth)Imatinib (Gleevec®)Vincristine (Oncovin®)
Chemical Class Piperidine derivative2-Phenylaminopyrimidine derivativeVinca alkaloid
Molecular Formula C15H30N2O[2][3]C29H31N7OC46H56N4O10
Molecular Weight 254.41 g/mol [2][3]493.6 g/mol 824.9 g/mol
Primary Indication(s) Hypothetical: LeukemiaChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL), Gastrointestinal Stromal Tumors (GISTs)[4][6]Acute Lymphoblastic Leukemia (ALL), Hodgkin's lymphoma, non-Hodgkin's lymphoma[5]
Mechanism of Action Hypothetical: Induction of apoptosis (based on derivatives)Inhibitor of the Bcr-Abl tyrosine kinase, c-KIT, and PDGFR.[8][9][10]Binds to tubulin, inhibiting microtubule polymerization and arresting cells in metaphase.[11][12][13][14]

Delving into Mechanisms of Action

This compound (Pip-Eth): A Hypothetical Apoptosis Inducer

Based on the pro-apoptotic activity of its structural relatives, we can hypothesize that Pip-Eth may trigger programmed cell death in cancer cells. The exact mechanism remains to be elucidated, but it could involve the activation of intrinsic or extrinsic apoptotic pathways.

Hypothetical_Apoptosis_Induction_by_Pip-Eth Pip-Eth Pip-Eth Cancer_Cell Cancer_Cell Pip-Eth->Cancer_Cell Enters Cell Mitochondrial_Stress Mitochondrial_Stress Cancer_Cell->Mitochondrial_Stress Induces Caspase_Activation Caspase_Activation Mitochondrial_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Hypothetical mechanism of Pip-Eth inducing apoptosis.
Imatinib: The Targeted Approach

Imatinib is a paradigm of targeted cancer therapy. It is designed to specifically inhibit the ATP binding site of the Bcr-Abl tyrosine kinase, a constitutively active enzyme that drives the proliferation of chronic myeloid leukemia cells.[8][9][15] By blocking this enzyme, Imatinib effectively shuts down the downstream signaling pathways that promote cancer cell growth and survival, leading to apoptosis.[8][10]

Imatinib_Mechanism_of_Action Imatinib Imatinib Bcr-Abl_Kinase Bcr-Abl_Kinase Imatinib->Bcr-Abl_Kinase Inhibits ATP binding Substrate_Phosphorylation Substrate_Phosphorylation Bcr-Abl_Kinase->Substrate_Phosphorylation Catalyzes ATP ATP ATP->Bcr-Abl_Kinase Binds to Cell_Proliferation Cell_Proliferation Substrate_Phosphorylation->Cell_Proliferation Promotes

Imatinib inhibits the Bcr-Abl tyrosine kinase.
Vincristine: A Mitotic Disruptor

Vincristine, a natural product derived from the Madagascar periwinkle, takes a different approach. It targets the fundamental process of cell division.[11][16] Vincristine binds to tubulin, the protein subunit of microtubules, and prevents their polymerization.[12][13][14] Microtubules are essential for the formation of the mitotic spindle, which is responsible for separating chromosomes during mitosis. By disrupting microtubule dynamics, Vincristine arrests cells in the metaphase of the cell cycle, ultimately leading to apoptosis.[11][12][13]

Vincristine_Mechanism_of_Action Vincristine Vincristine Tubulin_Dimers Tubulin_Dimers Vincristine->Tubulin_Dimers Binds to and prevents polymerization Microtubule_Assembly Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Polymerize into Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Assembly->Mitotic_Spindle_Formation Essential for Metaphase_Arrest Metaphase_Arrest Mitotic_Spindle_Formation->Metaphase_Arrest Disruption leads to

Vincristine disrupts microtubule assembly, leading to metaphase arrest.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the anticancer potential of a novel compound like Pip-Eth, a series of in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[17][18][19][20][21]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17][18][21]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of Pip-Eth, Imatinib, and Vincristine for 72 hours.[20] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[20] Incubate for 1.5 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[20]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[22][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[22][24]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23][25]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[23]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26][27]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.[28]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes on ice.[26][28][29]

  • Washing: Wash the fixed cells twice with PBS.[26]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to eliminate RNA staining).[27][28]

  • Incubation: Incubate for 30 minutes at room temperature.[26]

  • Analysis: Analyze the cells by flow cytometry.[26]

Experimental_Workflow cluster_assays In Vitro Assays MTT_Assay MTT Assay (Cell Viability) AnnexinV_Assay Annexin V Assay (Apoptosis) PI_Assay PI Staining (Cell Cycle) Cancer_Cell_Culture Cancer_Cell_Culture Compound_Treatment Treatment with Pip-Eth, Imatinib, Vincristine Cancer_Cell_Culture->Compound_Treatment Compound_Treatment->MTT_Assay Compound_Treatment->AnnexinV_Assay Compound_Treatment->PI_Assay

Workflow for the preclinical evaluation of anticancer compounds.

Conclusion

While this compound has not yet been established as an anticancer agent, the promising antileukemic activity of its structural analogs provides a compelling reason for its investigation. A hypothetical comparison with established drugs like Imatinib and Vincristine highlights the diverse therapeutic strategies available and underscores the need for a multi-faceted preclinical evaluation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to explore the potential of this and other novel chemical entities. Through such rigorous and systematic investigation, the scientific community can continue to identify and develop the next generation of life-saving cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NCBI. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]

  • Vincristine. (n.d.). Wikipedia. Retrieved from [Link]

  • Imatinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NCBI. Retrieved from [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. (n.d.). NCBI. Retrieved from [Link]

  • Drugs Approved for Leukemia. (2023). National Cancer Institute. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Mode of action of imatinib. The phosphorylation of a substrate is shown... (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Vincristine Sulfate? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? (2024). Dr.Oracle. Retrieved from [Link]

  • What is the mechanism of action of Vincristine? (2024). Dr.Oracle. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • THE PHARMACOLOGY AND THE MECHANISM OF ACTION OF VINCRISTINE. (n.d.). Mintage Journal of Pharmaceutical and Medical Sciences. Retrieved from [Link]

  • Vincristine - Side Effects, Uses & Price. (n.d.). Impact Guru. Retrieved from [Link]

  • Imatinib Information for Patients. (2024). Drugs.com. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). KUMC. Retrieved from [Link]

  • Chemotherapy for Acute Lymphocytic Leukemia (ALL). (2024). American Cancer Society. Retrieved from [Link]

  • Chemotherapy for Leukemia by Expert Los Angeles Oncologists. (n.d.). Cancer Center of Southern California. Retrieved from [Link]

  • Targeted Therapy Drugs for Acute Myeloid Leukemia (AML). (2024). American Cancer Society. Retrieved from [Link]

  • Chemotherapy for acute myeloid leukemia. (n.d.). Canadian Cancer Society. Retrieved from [Link]

  • This compound. (n.d.). Drugfuture. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Gsrs. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The handling and disposal of chemical reagents like 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol demand a meticulous, informed approach. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles. Our objective is to move beyond simple instruction and instill a deep understanding of the causality behind these critical procedures, ensuring a self-validating system of safety within your laboratory.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the inherent risks of a compound is the foundational step for its safe management. This compound, while a valuable research tool, possesses a distinct hazard profile that necessitates its classification and handling as hazardous waste. Its chemical structure, featuring two piperidine rings, is the primary determinant of its reactivity and toxicological properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1] The causality is clear: failure to adhere to prescribed disposal protocols can lead to skin and eye damage for personnel, potential allergic reactions, and respiratory irritation, while improper environmental release poses a broader risk.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSignal Word
Skin Corrosion/IrritationCauses skin irritationH315Warning
Sensitization, SkinMay cause an allergic skin reactionH317Warning
Serious Eye Damage/IrritationCauses serious eye damageH318Danger
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning

Source: Adapted from PubChem CID 84604.[1]

Given these classifications, under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sanitary sewer.[2][3] Such actions violate regulatory standards and endanger both personnel and the environment.

Immediate Safety Protocols for Waste Handling and Spills

Before disposal begins, safe handling is paramount. All operations involving the collection and consolidation of this chemical waste must be performed with the appropriate Personal Protective Equipment (PPE) and a clear plan for emergency spill response.

Personal Protective Equipment (PPE)

When handling waste containers of this compound, the following PPE is mandatory:

  • Eye Protection: Tightly fitting chemical safety goggles or a full-face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A lab coat or chemical-resistant apron.[6]

  • Work Area: All handling should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[7][8]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Secure: Immediately alert others and evacuate non-essential personnel from the spill area.[8][9]

  • Remove Ignition Sources: Although this specific compound's flammability data is not prominent, the parent compound, piperidine, is flammable.[10] As a precaution, remove all potential sources of ignition.[4][9]

  • Contain the Spill: Cover the spill with a non-flammable, inert absorbent material such as dry lime, sand, or soda ash.[7][8][9]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[9][11] Place the collected material into a designated, compatible, and properly labeled hazardous waste container.[8]

  • Decontaminate & Ventilate: Ventilate the area and wash the spill surface thoroughly once the cleanup is complete.[9]

  • Dispose of Cleanup Materials: The absorbent material and any contaminated PPE must be disposed of as hazardous waste following the procedures outlined in the next section.

Step-by-Step Waste Disposal Protocol

The disposal of this compound is a systematic process. Each step is designed to ensure safety, prevent accidental reactions, and maintain regulatory compliance. This process begins the moment the chemical is deemed waste.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Identify as Hazardous Waste: All materials contaminated with this compound, including stock solutions, reaction residues, and contaminated labware (e.g., pipette tips, weighing paper), must be treated as hazardous waste.[12]

  • Segregate by Compatibility: This compound is a basic aliphatic amine. It is crucial to collect this waste in a dedicated container separate from other waste streams. NEVER mix this waste with:

    • Acids (e.g., hydrochloric acid, sulfuric acid): Mixing can cause a violent exothermic (heat-generating) neutralization reaction.[13]

    • Strong Oxidizing Agents: To prevent unpredictable and potentially hazardous reactions.[9]

    • Heavy Metal Salts. [9]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable. The original product container is often an excellent choice if it is in good condition.[8][14][15]

  • Ensure Proper Sealing: The container must have a secure, screw-top cap.[13] The container must remain closed at all times except when waste is being added.[13][14][15] This minimizes the release of vapors and prevents spills.

  • Avoid Overfilling: Fill containers to no more than 90% capacity, leaving at least one inch of headroom to allow for vapor expansion.[3][13]

Step 3: Labeling

Accurate and complete labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a completed hazardous waste label.[3]

  • Required Information: The label must include the following information:

    • The words "Hazardous Waste" .[12][13][14]

    • The full chemical name: "Waste this compound" . Avoid using abbreviations or chemical formulas.[13]

    • Composition: If it is a mixture, list all components and their approximate percentages.[13][14]

    • Hazard Information: Clearly indicate the associated hazards (e.g., "Corrosive," "Irritant," "Toxic").[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation pending pickup.

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3][13] This could be a marked section of a lab bench, a cabinet, or within a chemical fume hood.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[3][15]

  • Ensure Safe Placement: The SAA should be away from general traffic areas and incompatible materials.

Step 5: Arranging for Professional Disposal

The final step is the transfer of waste to trained professionals.

  • Schedule a Pickup: Once the container is full (or within one year of the accumulation start date), arrange for its removal.[13] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][12]

  • Provide Documentation: Be prepared to provide an accurate inventory of the waste to the disposal service.[8]

  • Maintain Records: Keep meticulous records of waste generation and disposal dates for regulatory compliance.[8]

Visualizing the Disposal Workflow

To ensure clarity and reinforce the procedural logic, the following diagram illustrates the complete, self-validating workflow for the disposal of this compound.

G start Waste Generated (e.g., unused chemical, contaminated items) select_container Step 1: Select Appropriate & Compatible Container start->select_container segregate Step 2: Segregate Waste (Keep away from acids & oxidizers) select_container->segregate add_waste Step 3: Add Waste to Container (Do not overfill) segregate->add_waste label_container Step 4: Affix & Complete Hazardous Waste Label add_waste->label_container Label upon first use store_waste Step 5: Store in Designated SAA with Secondary Containment label_container->store_waste is_full Container Full or Accumulation Time Limit Reached? store_waste->is_full keep_storing Continue Safe Storage & Accumulation is_full->keep_storing No arrange_pickup Step 6: Contact EHS/Contractor for Waste Pickup is_full->arrange_pickup Yes keep_storing->add_waste Add more waste end Waste Transferred to Licensed Professionals arrange_pickup->end

Sources

Navigating the Handling of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a bis-piperidine derivative. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring both your safety and the integrity of your research.

The information herein is synthesized from available safety data for the compound and its structural analogs, including piperidine and 1-piperidineethanol, to provide a comprehensive safety framework.

Understanding the Hazard Profile

This compound is classified with several key hazards that dictate the required level of personal protective equipment (PPE) and handling precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation, may provoke an allergic skin reaction, can cause serious eye damage, and may lead to respiratory irritation[1]. These hazards underscore the importance of a multi-faceted approach to laboratory safety, encompassing engineering controls, administrative procedures, and the correct use of PPE.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of the chemical which can cause serious eye damage[1]. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact, which can cause irritation and allergic reactions[1][2]. Always inspect gloves for integrity before use[3][4].
Body Protection A laboratory coat or a chemical-resistant apron.Protects against contamination of personal clothing and minimizes skin exposure[2].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization[2][5].

Safe Handling and Operational Plan

Proper handling procedures are critical for minimizing exposure risk. The following operational plan should be implemented for all work with this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood[2][5]. This is the primary method for preventing inhalation of vapors or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated. General lab ventilation is a secondary measure to the primary containment of a fume hood[3][5].

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled[5][6].

Procedural Guidance for Handling
  • Pre-use Inspection: Before starting any work, inspect all PPE for damage. Ensure the chemical fume hood is functioning correctly.

  • Weighing and Transferring: Conduct these operations over a disposable absorbent bench liner to contain any potential spills. Use non-sparking tools, as piperidine derivatives can be flammable[7][8].

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water[6][9]. Decontaminate the work area in the fume hood.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][10].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention[6][9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6][9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9][10].

Spill Response
  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[3][6].

Logical Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checkpoints.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Verify_Controls Verify Engineering Controls (Fume Hood, Ventilation) Inspect_PPE Inspect Personal Protective Equipment Verify_Controls->Inspect_PPE Check Gather_Materials Gather Materials & Spill Kit Inspect_PPE->Gather_Materials Check Weigh_Transfer Weigh & Transfer in Fume Hood Gather_Materials->Weigh_Transfer Proceed Prepare_Solution Prepare Solution in Fume Hood Weigh_Transfer->Prepare_Solution Proceed Decontaminate_Area Decontaminate Work Area Prepare_Solution->Decontaminate_Area Complete Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Proceed Remove_PPE Remove & Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Proceed Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Final Step

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The safe handling of this compound is achievable through a combination of understanding its hazard profile, utilizing appropriate engineering controls, and diligently adhering to the correct use of personal protective equipment and established safety procedures. By integrating these practices into your laboratory's standard operating procedures, you can mitigate the risks associated with this compound and foster a culture of safety and scientific excellence.

References

  • Vertex AI Search, 4,4'-Bipiperidine dihydrochloride - SAFETY D
  • BenchChem, Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • CDH Fine Chemical, 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 MATERIAL SAFETY D
  • PubChem, this compound | C15H30N2O | CID 84604.
  • ChemicalBook, 4-Piperidinopiperidine - Safety D
  • New Jersey Department of Health, HAZARD SUMMARY - PIPERIDINE, June 2008.
  • Cole-Parmer, Material Safety D
  • Penta chemicals, Piperidine - SAFETY D
  • Tokyo Chemical Industry (India) Pvt. Ltd., 1-Piperidineethanol | 3040-44-6.
  • TCI AMERICA, 1-Piperidineethanol | 3040-44-6.
  • Sigma-Aldrich, SAFETY DATA SHEET - Piperidine, 23 September 2025.
  • CDH Fine Chemical, PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • Cole-Parmer, Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.